4-Methyl-4-phenylpentan-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKIMUJKTNMBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methyl-4-phenylpentan-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methyl-4-phenylpentan-2-amine
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for this compound, a substituted aliphatic amine. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic chemistry. We will delve into the strategic selection of precursors, a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The core of this guide focuses on the reductive amination of 4-methyl-4-phenylpentan-2-one via the Leuckart-Wallach reaction, a robust and well-established method for amine synthesis.
Introduction and Strategic Overview
This compound is a primary amine characterized by a pentane backbone with phenyl and methyl substituents at the C4 position and an amino group at the C2 position. Its molecular formula is C12H19N, and it has a molecular weight of approximately 177.29 g/mol .[1][2] While direct applications are not extensively documented in public literature, its structural motifs are of interest in medicinal chemistry. The synthesis of such amines is a fundamental exercise in organic chemistry, often serving as a building block for more complex molecules.
The most direct and industrially scalable approach to synthesizing this target molecule is through the reductive amination of its corresponding ketone precursor, 4-methyl-4-phenylpentan-2-one. This method is favored for its efficiency and the relative accessibility of the starting materials. This guide will focus on a classic and highly reliable variant of this transformation: the Leuckart-Wallach reaction.
Overall Synthesis Workflow
The selected pathway involves a one-pot reaction where the ketone is converted directly to the primary amine.
Caption: Figure 1: High-level synthesis workflow.
Precursor Analysis: 4-Methyl-4-phenylpentan-2-one
The choice of a synthesis strategy is critically dependent on the availability and properties of the starting materials. 4-Methyl-4-phenylpentan-2-one (also known as Veticone) is a suitable precursor that is commercially available and well-characterized.[3][4][5]
It is a colorless to pale yellow liquid used in the fragrance and flavor industry for its fresh, woody aroma.[4] Its synthesis is typically achieved via a Friedel-Crafts alkylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst like aluminum chloride.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [4][5] |
| Molecular Weight | 176.25 g/mol | [5] |
| CAS Number | 7403-42-1 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 252 °C | [4] |
| Density | ~0.97 g/cm³ | [4] |
Core Synthesis: The Leuckart-Wallach Reaction
The Leuckart reaction is a powerful method for the reductive amination of aldehydes and ketones, first described by Rudolf Leuckart in 1885.[6][7] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-180 °C) to proceed effectively.[6][8] This one-pot procedure is advantageous as it avoids the isolation of intermediate imines.[8]
Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process can be broken down into two primary stages: iminium ion formation and hydride reduction.[6][9]
-
Amine-Carbonyl Condensation: At elevated temperatures, ammonium formate exists in equilibrium with ammonia and formic acid.[7] The ammonia performs a nucleophilic attack on the carbonyl carbon of 4-methyl-4-phenylpentan-2-one. Subsequent dehydration leads to the formation of a protonated imine, known as an iminium ion.
-
Reduction by Formate: The formate ion (from formic acid) then acts as a hydride donor. It delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to form an intermediate N-formyl derivative. Carbon dioxide is released as a byproduct.[6]
-
Hydrolysis: The resulting N-formyl amine is a stable intermediate. The final step involves acid- or base-catalyzed hydrolysis to cleave the formyl group, yielding the desired primary amine, this compound.
Caption: Figure 2: Leuckart reaction mechanism.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established Leuckart reaction methodologies.[7][9] Researchers should perform their own risk assessment and optimization.
Reagents and Equipment:
-
4-Methyl-4-phenylpentan-2-one (1 equivalent)
-
Ammonium formate (≥3 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-4-phenylpentan-2-one (1 eq.) and ammonium formate (3-5 eq.).
-
Causality: A significant excess of ammonium formate is used to drive the equilibrium towards product formation and ensure a sufficient supply of both ammonia and the formate reducing agent.[7]
-
-
Heating: Heat the mixture under reflux at 160-180 °C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The high temperature is necessary to facilitate the dehydration step for imine formation and to overcome the activation energy for the hydride transfer from formate.[6]
-
-
Hydrolysis of Formyl Intermediate: After cooling the reaction mixture to room temperature, add a 4 M solution of hydrochloric acid. Heat the mixture to reflux for another 4-8 hours.
-
Causality: This step is essential to hydrolyze the stable N-formyl intermediate to the free amine. The acidic conditions protonate the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
-
-
Work-up and Isolation: a. Cool the acidic solution in an ice bath and basify by slowly adding a concentrated NaOH solution until the pH is >12. This deprotonates the ammonium salt to the free amine. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether). c. Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is the target amine. It can be purified by vacuum distillation to yield the final product, this compound, as a clear liquid.
Alternative Synthetic Approaches
While the Leuckart reaction is robust, modern organic synthesis offers several alternatives for reductive amination that may proceed under milder conditions.
-
Catalytic Reductive Amination: This involves treating the ketone and an ammonia source (like ammonium acetate) with a reducing gas such as hydrogen (H₂) over a metal catalyst (e.g., Palladium on carbon, Raney Nickel).[10]
-
Borohydride Reagents: Milder reducing agents can be employed. The reaction typically involves a two-step, one-pot process where the ketone and amine first form the imine (often catalyzed by an acid and aided by removal of water), followed by reduction with an agent like sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN).[11][12] These reactions often proceed at room temperature and can offer better selectivity for certain substrates.
Conclusion
The synthesis of this compound is efficiently achieved through the reductive amination of its ketone precursor. The Leuckart-Wallach reaction, detailed in this guide, represents a classic, scalable, and reliable pathway that utilizes inexpensive reagents. By understanding the underlying mechanism involving iminium ion formation and subsequent hydride reduction, researchers can effectively implement and optimize this transformation. While modern methods using catalytic hydrogenation or borohydride reagents offer milder alternatives, the Leuckart reaction remains a valuable tool in the synthetic chemist's arsenal for the preparation of primary amines.
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An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-4-phenylpentan-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Methyl-4-phenylpentan-2-amine, a substituted phenethylamine derivative of interest to researchers, scientists, and professionals in drug development. The document elucidates the compound's molecular structure, physicochemical characteristics, synthesis pathways, stereochemical considerations, reactivity, and analytical methodologies. Given the limited availability of specific experimental data for this compound, this guide integrates established principles of organic chemistry, data from analogous structures, and generalized protocols to provide a robust framework for its study and application. Emphasis is placed on the causality behind experimental choices and the importance of self-validating analytical systems.
Introduction
This compound, with the chemical formula C₁₂H₁₉N, belongs to the vast class of phenethylamines, a group of compounds known for their diverse pharmacological activities.[1] The core structure, a phenyl ring attached to an amino group via a two-carbon sidechain, is a common pharmacophore in many psychoactive drugs, including stimulants, hallucinogens, and anorectics.[1] The unique structural feature of this compound is the presence of a quaternary carbon atom at the 4-position of the pentane chain, which introduces significant steric hindrance and is expected to influence its chemical reactivity and biological interactions. This guide aims to provide a detailed technical resource for the scientific community, fostering a deeper understanding of this intriguing molecule and its potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pentanamine backbone with a phenyl group and two methyl groups attached to the C4 position, and an amine group at the C2 position. This structure gives rise to a chiral center at the C2 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 24854-91-9 | PubChem[2] |
| Molecular Formula | C₁₂H₁₉N | PubChem[2] |
| Molecular Weight | 177.29 g/mol | PubChem[2] |
| XLogP3 (Predicted) | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Note: Most physicochemical properties are computationally predicted and should be confirmed by experimental data.
Synthesis and Manufacturing
The synthesis of this compound is not extensively documented in peer-reviewed literature. However, a logical and established synthetic route involves a two-step process: the synthesis of the precursor ketone, 4-methyl-4-phenylpentan-2-one, followed by its reductive amination.
Synthesis of 4-Methyl-4-phenylpentan-2-one
The precursor ketone can be synthesized via a Friedel-Crafts acylation or alkylation. A common industrial method involves the reaction of benzene with mesityl oxide in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) to an excess of dry benzene (solvent and reactant).
-
Addition of Reactant: Cool the mixture in an ice bath and slowly add mesityl oxide (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Reductive Amination of 4-Methyl-4-phenylpentan-2-one
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[5][6][7][8] This process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
-
Imine Formation: In a round-bottom flask, dissolve 4-methyl-4-phenylpentan-2-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Add an excess of the amine source, typically a solution of ammonia in methanol or ammonium acetate.
-
Reduction: To the solution containing the ketone and amine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the ketone.[5] The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid. Basify the solution with aqueous sodium hydroxide to a pH > 10.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.
Caption: Synthetic workflow for this compound.
Stereochemistry
The presence of a chiral center at the C2 position of this compound means that it exists as a pair of enantiomers: (R)-4-Methyl-4-phenylpentan-2-amine and (S)-4-Methyl-4-phenylpentan-2-amine. For applications in drug development, it is crucial to separate and characterize the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.[8]
Chiral Separation
The separation of the enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[9][10][11] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of chiral amines.[8]
-
Column Selection: Choose a suitable chiral column, for example, a Chiralpak® or Chiralcel® column.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl group (typically around 254 nm).
-
Optimization: The separation should be optimized by adjusting the ratio of the mobile phase components and the flow rate to achieve baseline resolution of the two enantiomers.
Chemical Reactivity
As a primary amine, this compound is expected to undergo typical reactions of this functional group. The steric bulk introduced by the gem-dimethyl group at the C4 position may influence the rate and outcome of these reactions.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the amine basic. It will react with acids to form the corresponding ammonium salt, for instance, this compound hydrochloride.
-
N-Alkylation and N-Acylation: The amine can act as a nucleophile and react with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.
-
Condensation Reactions: Reaction with aldehydes or ketones will form imines (Schiff bases).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at C2, the methylene protons at C3, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the structure. For comparison, the ¹H NMR spectrum of N,N-dimethyl-1-phenylethylamine shows aromatic protons in the range of 7.18-7.37 ppm, the methine proton at 3.24 ppm, the N-methyl protons at 2.19 ppm, and the C-methyl protons at 1.36 ppm.[12]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For example, the aromatic carbons of phenethylamine appear between 126 and 140 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For phenethylamines, electrospray ionization (ESI) is a common technique. A characteristic fragmentation pathway for many phenethylamines is the loss of ammonia (NH₃) from the protonated molecule [M+H]⁺.[1][13][14][15][16] The resulting fragment ions can be used for structural elucidation and quantification.
Caption: Predicted primary fragmentation pathway for this compound in ESI-MS.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹ (for the primary amine).
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
N-H bend: A medium to strong band around 1590-1650 cm⁻¹.
Potential Applications and Biological Activity
While the specific biological activity of this compound is not well-documented, its structural similarity to other substituted phenethylamines suggests potential activity within the central nervous system.[1][2][17][18][19] Many phenethylamine derivatives modulate monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.[1] The gem-dimethyl group may affect the compound's metabolic stability and its interaction with biological targets. Further research is required to elucidate the pharmacological profile of this compound.
Caption: Logical workflow for investigating the biological potential of this compound.
Safety and Handling
Based on available data, this compound is considered hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a structurally interesting phenethylamine derivative with potential for further scientific investigation. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis, purification, characterization, and handling based on established chemical principles and data from analogous structures. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further exploration of the chemical and biological properties of this and related compounds.
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Human Metabolome Database. Accessed January 17, 2026. [Link]
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Spectroscopic Analysis of 4-Methyl-4-phenylpentan-2-amine: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
4-Methyl-4-phenylpentan-2-amine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug development due to its structural similarity to known stimulants and pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, metabolic fate, and interaction with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.
This technical guide provides a detailed, albeit theoretical, exploration of the expected spectroscopic data for this compound. As extensive searches of scientific literature and chemical databases did not yield experimentally acquired spectra for this specific molecule, this guide will instead focus on a predictive analysis based on established principles of spectroscopy and data from analogous structures. This approach will equip researchers with the foundational knowledge to interpret experimental data once it becomes available.
Below is the chemical structure of this compound, which serves as the basis for the predicted spectroscopic data.
Figure 1. Molecular Structure of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |
| ~ 2.8-3.0 | Multiplet | 1H | CH -NH₂ | Methine proton at the chiral center, coupled to the adjacent methyl and methylene protons. |
| ~ 1.5-1.7 | Multiplet | 2H | CH₂ | Methylene protons, diastereotopic due to the adjacent chiral center, leading to complex splitting. |
| ~ 1.3 | Singlet | 6H | C(CH₃ )₂ | Two equivalent methyl groups attached to the quaternary carbon. |
| ~ 1.1 | Doublet | 3H | CH₃ -CH | Methyl group coupled to the adjacent methine proton. |
| ~ 0.9-1.2 | Broad Singlet | 2H | NH₂ | Amine protons, chemical shift can vary with concentration and solvent. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the different carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 | Quaternary Ar-C | Quaternary carbon of the phenyl ring attached to the pentyl chain. |
| ~ 128 | Ar-C H | Aromatic methine carbons. |
| ~ 126 | Ar-C H | Aromatic methine carbons. |
| ~ 125 | Ar-C H | Aromatic methine carbons. |
| ~ 50 | C H-NH₂ | Carbon of the methine group attached to the amine. |
| ~ 49 | C H₂ | Methylene carbon. |
| ~ 37 | C (CH₃)₂ | Quaternary aliphatic carbon. |
| ~ 29 | C(C H₃)₂ | Equivalent methyl carbons attached to the quaternary carbon. |
| ~ 24 | C H₃-CH | Methyl carbon adjacent to the chiral center. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3300-3400 | Medium, Broad | N-H | Symmetric and asymmetric stretching of the primary amine. |
| 3020-3080 | Medium | C-H (aromatic) | Stretching vibrations of C-H bonds on the phenyl ring. |
| 2850-2960 | Strong | C-H (aliphatic) | Stretching vibrations of C-H bonds in the pentyl chain. |
| 1580-1600 | Medium | C=C | Aromatic ring stretching. |
| 1450-1495 | Medium | C=C | Aromatic ring stretching. |
| 1365-1385 | Medium | C-H | Bending vibration of the gem-dimethyl group. |
| 690-770 | Strong | C-H (aromatic) | Out-of-plane bending, indicative of monosubstitution on the phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Ratio | Predicted Fragment | Rationale |
| 177 | [M]⁺ | Molecular ion peak. |
| 162 | [M - CH₃]⁺ | Loss of a methyl group. |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, forming a stable tertiary carbocation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from compounds containing a benzyl group. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to the amine group. |
Experimental Protocols
While specific experimental data for this compound is not available, the following are standard, generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be made.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Conclusion
The structural characterization of this compound is crucial for its development and application in scientific research. Although experimental spectroscopic data is not currently available in the public domain, this guide provides a comprehensive prediction of the expected NMR, IR, and MS data based on fundamental principles and the analysis of similar molecular structures. These predictions offer a valuable framework for researchers to interpret and validate future experimental findings. The provided protocols outline the standard methodologies for acquiring the necessary spectroscopic information, ensuring data integrity and reproducibility. Further investigation into the synthesis and characterization of this compound is warranted to confirm these predictions and expand the understanding of its chemical properties.
An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-phenylpentan-2-amine is a chiral amine of interest in medicinal chemistry and drug discovery. Its structural similarity to known psychoactive compounds suggests potential applications in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential pharmacological profile based on analogous structures.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 24854-91-9 | [1] |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (1,3-dimethyl-3-phenylbutyl)amine, 4-Methyl-4-phenyl-2-pentanamine | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of this compound
The most probable and industrially scalable method for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one.[2][3] This two-step one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Hypothetical Reductive Amination Protocol
This protocol is based on established general procedures for reductive amination and would require optimization for this specific substrate.
Materials:
-
4-Methyl-4-phenylpentan-2-one
-
Ammonia (or an ammonium salt like ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-Methyl-4-phenylpentan-2-one in an appropriate solvent (e.g., methanol).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate). The reaction is typically carried out in a sealed vessel to maintain the concentration of ammonia.
-
Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by techniques such as TLC or GC-MS. This step is an equilibrium process, and the subsequent reduction drives the reaction to completion.
-
-
Reduction:
-
Once imine formation is evident, introduce the reducing agent.
-
For borohydride reagents: Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride to the reaction mixture. The pH may need to be slightly acidic to facilitate the reduction of the imine in preference to the ketone.
-
For catalytic hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel. Pressurize the vessel with hydrogen gas and stir vigorously.
-
-
Continue the reaction until the imine is fully consumed, as monitored by an appropriate analytical technique.
-
-
Work-up and Purification:
-
Quench the reaction carefully (e.g., by adding water or a dilute acid).
-
If a borohydride reagent was used, adjust the pH to basic with a sodium hydroxide solution to deprotonate the amine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude amine can be further purified by distillation or by forming a salt (e.g., the hydrochloride salt by adding a solution of HCl in an organic solvent), which can then be recrystallized.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Applications in Drug Development
Due to a lack of direct pharmacological studies on this compound, its potential applications are inferred from structurally similar compounds, particularly pyrovalerone and its analogues.[4][5] These compounds are known to be potent inhibitors of monoamine transporters.
-
Monoamine Reuptake Inhibition: Analogous compounds have demonstrated selective inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[4] This pharmacological profile is of interest for the development of treatments for conditions such as:
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
-
Narcolepsy
-
Certain types of depression
-
Binge eating disorder
-
-
Central Nervous System (CNS) Stimulants: The potential inhibition of DAT and NET suggests that this compound may exhibit CNS stimulant properties. Further research would be necessary to characterize its potency, efficacy, and safety profile for such applications.
Hypothetical Mechanism of Action
Based on the pharmacology of its analogues, this compound is hypothesized to function as a monoamine transporter inhibitor. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.
By inhibiting DAT and NET, this compound would increase the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to enhanced dopaminergic and noradrenergic neurotransmission. This enhanced signaling is believed to be the underlying mechanism for the therapeutic effects of many CNS stimulants.
Signaling Pathway Diagram
Caption: Hypothetical mechanism of action at the synapse.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- European Patent Office. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. Google Patents.
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
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National Center for Biotechnology Information. (n.d.). Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
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Rosenthal, L. S., et al. (2025). Vesicular monoamine transport inhibitors: current uses and future directions. The Lancet. [Link]
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The Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. (2024). Frontiers in Pharmacology. [Link]
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Van der Mey, D., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Wimalasena, K. (2011). The vesicular monoamine transporter 2: an underexplored pharmacological target. Medicinal research reviews, 31(5), 773–801. [Link]
-
Zhang, Y., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols, 15(4), 1344–1365. [Link]
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Molecular structure and stereochemistry of 4-Methyl-4-phenylpentan-2-amine
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 4-Methyl-4-phenylpentan-2-amine
Authored by: Gemini, Senior Application Scientist
Foreword: This technical guide provides a comprehensive examination of this compound, a chiral amine with potential applications in pharmaceutical development and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, its profound stereochemical nature, and the analytical methodologies required for its synthesis and characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol serves as a self-validating system for achieving reproducible and accurate results.
Molecular Architecture and Core Properties
This compound is a primary amine characterized by a pentane backbone. The structure features a quaternary carbon at position 4, substituted with both a methyl and a phenyl group, and a chiral center at position 2, which bears the amino group. This unique arrangement imparts specific chemical properties and stereochemical complexity.
The fundamental properties of the racemic compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 24854-91-9 (Racemate) | [1] |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| Canonical SMILES | CC(CC(C)(C)C1=CC=CC=C1)N | [1] |
The Critical Role of Stereochemistry
The defining structural feature of this compound is the stereogenic center at the C2 carbon. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an amino group, and the 3-(4-methyl-4-phenyl)propyl group.
Enantiomeric Pair
Due to this single chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers:
-
(R)-4-Methyl-4-phenylpentan-2-amine
-
(S)-4-Methyl-4-phenylpentan-2-amine
These enantiomers possess identical physical properties (e.g., boiling point, density, solubility in achiral solvents) but differ in their interaction with plane-polarized light and other chiral molecules. This distinction is paramount in drug development, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even induce adverse effects.[2] The lead compound in a study of analogous monoamine uptake inhibitors, for instance, showed that the (S)-isomer was the more biologically active enantiomer.[2]
Synthesis and Chiral Resolution
The synthesis of this compound is most efficiently achieved via the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one.[3][4] This standard approach typically yields a racemic mixture, necessitating a subsequent chiral resolution step to isolate the individual enantiomers.
Synthesis of Racemic this compound
Reductive amination is a robust method for forming amines from carbonyl compounds.[5][6] The reaction proceeds through an imine intermediate, which is then reduced in situ to the target amine. Using ammonia as the nitrogen source and a suitable reducing agent like sodium borohydride provides an effective route.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-Methyl-4-phenylpentan-2-one (1.0 eq) in methanol.
-
Imine Formation: Add ammonium acetate (3.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). Stir for 30 minutes. Basify the solution to pH ~12 with 6M NaOH.
-
Extraction: Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved via column chromatography or distillation.
Chiral Separation of Enantiomers
The isolation of enantiomerically pure amines is crucial for pharmacological studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose.[7][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating primary amines.[9]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Utilize a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H column. Expertise Note: These columns provide a complex chiral environment with grooves and cavities that enable differential interaction with the enantiomers based on their 3D structure.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA, e.g., 0.1%). Causality Note: The polar alcohol modifier (isopropanol) controls retention time, while the basic additive (DEA) improves peak shape by minimizing tailing caused by interactions with residual silanol groups on the silica support.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Dissolve a small amount of the racemic amine in the mobile phase and inject it into the HPLC system.
-
Detection and Analysis: Monitor the elution profile using a UV detector (e.g., at 254 nm). The two enantiomers will elute at different retention times (t_R1 and t_R2), allowing for their separation and quantification.
-
Scale-Up: For preparative separation, the method can be scaled up using a larger-diameter column and a higher sample load.
Analytical Workflow and Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the singlet for the two geminal methyl groups at C4, a doublet for the methyl group at C2, and complex multiplets for the methylene (C3) and methine (C2) protons.
-
¹³C NMR: The spectrum should reveal 12 distinct carbon signals corresponding to the molecular structure. The chiral C2 carbon and the quaternary C4 carbon would appear in characteristic regions.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 178.16.
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for aromatic and aliphatic groups.
Potential Significance in Drug Development
While specific biological activities for this compound are not extensively documented in public literature, its structure is analogous to compounds with known pharmacological effects. For example, pyrovalerone analogs, which share a 2-aminopentanophenone core, have been identified as potent and selective inhibitors of dopamine and norepinephrine transporters (DAT and NET).[2]
The structural similarity suggests that this compound and its derivatives could serve as valuable scaffolds in the discovery of novel central nervous system (CNS) agents. The critical importance of stereochemistry in this context cannot be overstated; the differential binding of enantiomers to chiral targets like transporters and receptors is a foundational principle of modern medicinal chemistry. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is an essential prerequisite for any meaningful pharmacological investigation.
Conclusion
This compound is a molecule defined by its stereochemistry. The single chiral center at C2 gives rise to a pair of enantiomers whose distinct biological properties must be considered in any research or development context. A well-established synthetic route via reductive amination provides access to the racemic mixture, while chiral HPLC offers a reliable and robust method for the analytical and preparative separation of the (R) and (S) isomers. The methodologies and insights presented in this guide provide a solid framework for researchers to synthesize, purify, and characterize this compound, enabling further exploration of its potential in chemical and pharmaceutical sciences.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Pelter, A., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science of Synthesis, 1994. Available from: [Link]
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PubChem. Vetikon. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-methyl-4-methylpentan-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Available from: [Link]
-
Madej, D., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 2021. Available from: [Link]
-
ResearchGate. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Available from: [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available from: [Link]
-
Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 2006. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]
-
ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. 2022. Available from: [Link]
-
SpectraBase. N-Methyl-4-phenylbutan-2-amine. Available from: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
- Google Patents. 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
-
Royal Society of Chemistry. The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Organic & Biomolecular Chemistry, 2005. Available from: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 2022. Available from: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023. Available from: [Link]
- Google Patents. Process for preparing (r)-4-aminoindane and corresponding amides.
-
ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Available from: [Link]
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An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-amine: Synthesis, Characterization, and Inferred Biological Profile
This guide provides a comprehensive technical overview of 4-Methyl-4-phenylpentan-2-amine, a phenylalkylamine derivative. Due to the limited specific historical and experimental data on this particular molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its synthesis, analysis, and potential pharmacological context. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Historical Context
The specific discovery of this compound is not well-documented in publicly available literature. However, its structural class, the phenylalkylamines, has been a subject of extensive research since the early 20th century. This research was largely driven by the quest for sympathomimetic agents, which are compounds that mimic the effects of endogenous catecholamines like adrenaline and noradrenaline.[1][2][3] The pioneering work of researchers like Barger and Dale in the early 1900s on structure-activity relationships of sympathomimetic amines laid the groundwork for the synthesis and investigation of a vast array of derivatives.[1] It is highly probable that this compound was first synthesized as part of these broader exploratory studies into how modifications of the alkyl chain and substitution on the phenyl ring affect biological activity.
The core structure of this compound is characterized by a phenyl group and a tertiary butyl group attached to the same carbon atom, with an amine group on the second carbon of the pentane chain. This structure suggests potential interactions with biological targets that recognize other phenylalkylamines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from its chemical structure and provide a foundational understanding of its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | PubChem[4] |
| Molecular Weight | 177.29 g/mol | PubChem[4] |
| CAS Number | 24854-91-9 | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | (1,3-dimethyl-3-phenylbutyl)amine, 4-Methyl-4-phenyl-2-pentanamine | PubChem[4] |
| Predicted XLogP3 | 2.9 | PubChem[4] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one.[5][6][7] Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[5]
Synthesis of the Precursor: 4-Methyl-4-phenylpentan-2-one
The ketone precursor, 4-Methyl-4-phenylpentan-2-one, is a known compound, sometimes referred to by the trade name Vetikon, and is used in the fragrance industry.[8][9] Its synthesis can be achieved through various established organic chemistry methods.
Reductive Amination of 4-Methyl-4-phenylpentan-2-one
The conversion of 4-Methyl-4-phenylpentan-2-one to this compound involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent.[5][6] The steric hindrance around the carbonyl group in 4-Methyl-4-phenylpentan-2-one, due to the presence of the bulky tertiary butyl group, may influence the reaction conditions required for efficient conversion.[10][11]
Experimental Protocol: Reductive Amination of 4-Methyl-4-phenylpentan-2-one
Objective: To synthesize this compound from 4-Methyl-4-phenylpentan-2-one via reductive amination.
Materials:
-
4-Methyl-4-phenylpentan-2-one
-
Ammonia (e.g., as a solution in methanol or as ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd/C)[5]
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Glacial acetic acid (if using certain reducing agents to facilitate imine formation)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Imine Formation:
-
Dissolve 4-Methyl-4-phenylpentan-2-one (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the ammonia source (a molar excess, e.g., 5-10 equivalents).
-
If necessary, add a catalytic amount of glacial acetic acid to lower the pH and promote imine formation.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₃CN, 1.5-2 equivalents) portion-wise to control any exothermic reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a dilute acid solution.
-
Adjust the pH of the solution to be basic (pH > 10) using a suitable base (e.g., NaOH solution) to ensure the amine is in its freebase form.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation under reduced pressure or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride is often preferred for reductive aminations because it is selective for the reduction of the iminium ion over the ketone starting material.[5] Catalytic hydrogenation is a "greener" alternative but may require specialized equipment.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, the subsequent reduction is often more efficient at a neutral or slightly basic pH.
-
Steric Hindrance: The bulky tertiary butyl group adjacent to the carbonyl in the starting material may slow down the rate of both imine formation and reduction.[10][11] Therefore, longer reaction times or slightly elevated temperatures might be necessary to achieve a good yield.
Logical Flow of Synthesis:
Caption: Synthesis of this compound via reductive amination.
Analytical Methods for Characterization and Quantification
While no specific analytical methods for this compound are detailed in the literature, standard techniques for the analysis of phenylalkylamines can be applied for its characterization and purity assessment.[12]
Table 2: Analytical Techniques for the Analysis of this compound
| Technique | Application | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR would show characteristic signals for the aromatic protons, the aliphatic protons of the pentane chain, and the amine protons. ¹³C NMR would confirm the number of unique carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak (m/z = 177.29) and characteristic fragment ions. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer) and UV detection would be a suitable starting point.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | The amine may require derivatization to improve its chromatographic properties. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and aromatic C=C stretching would be expected. |
Experimental Protocol: Purity Determination by HPLC
Objective: To determine the purity of a sample of this compound using reversed-phase HPLC with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte)
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak corresponding to this compound.
-
Self-Validating System:
-
The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected.
-
The inclusion of TFA in the mobile phase helps to protonate the amine, leading to sharper peaks and better chromatography.
-
Running a blank injection (mobile phase only) before the sample analysis will confirm the absence of system peaks that could interfere with the analysis.
Workflow for Analytical Characterization:
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Inferred Pharmacological and Toxicological Profile
Potential Pharmacological Activity
Many phenylalkylamines exhibit stimulant effects on the central nervous system by interacting with monoamine transporters.[13][14] It is plausible that this compound could act as a releasing agent or reuptake inhibitor of norepinephrine and dopamine, similar to other sympathomimetic amines. The specific substitutions on the alkyl chain would modulate its potency and selectivity for different monoamine transporters.
Toxicology and Safety
The PubChem database provides GHS hazard statements for this compound, indicating potential for harm if swallowed, in contact with skin, or inhaled.[4] It is also listed as causing skin irritation and serious eye damage.[4] These classifications suggest that the compound should be handled with appropriate personal protective equipment in a laboratory setting.
A study on the related compound, 4-methyl-1-phenylpentan-2-ol, in rats established a no-untoward-effect level, providing some toxicological data for a structurally similar molecule.[15] However, the presence of the amine group in the target compound could significantly alter its toxicological profile.
Conclusion and Future Directions
This compound is a phenylalkylamine derivative for which specific historical and experimental data are limited. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The synthesis of this amine can be reliably achieved through the reductive amination of its ketone precursor, and its characterization can be performed using standard analytical techniques.
Future research on this compound could focus on:
-
Pharmacological Screening: Investigating its activity at monoamine transporters to confirm its potential as a sympathomimetic agent.
-
Toxicological Evaluation: Conducting in vitro and in vivo studies to establish a comprehensive toxicological profile.
-
Development of Validated Analytical Methods: Creating and validating specific analytical methods for its quantification in various matrices.
This foundational guide serves as a valuable resource for researchers interested in exploring the chemistry and potential biological activity of this compound.
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Phenylalkylamines in calcium channels: computational analysis of experimental structures. (2020). Journal of Computer-Aided Molecular Design, 34(8), 867-880. [Link]
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Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ACS Chemical Neuroscience, 14(15), 2823-2841. [Link]
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Sympathomimetics. (2024, February 19). Deranged Physiology. Retrieved January 17, 2026, from [Link]
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A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels. (2015). International Journal of Molecular Sciences, 16(12), 29749–29763. [Link]
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Ford, G. P., Gopal, T., & Gaunt, I. F. (1983). Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats. Food and Chemical Toxicology, 21(4), 441–447. [Link]
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An In-Depth Technical Guide to the Potential Research Applications of 4-Methyl-4-phenylpentan-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential research applications of 4-Methyl-4-phenylpentan-2-amine, a phenethylamine derivative with a currently unexplored pharmacological profile. While direct biological data for this compound is not publicly available, its structural analogy to known central nervous system (CNS) stimulants and monoamine reuptake inhibitors suggests a high potential for activity within neuropharmacology. This document outlines a hypothesis-driven approach for investigating its properties, detailing its chemical profile, postulating its mechanism of action, and providing robust, step-by-step experimental protocols for its evaluation as a potential modulator of monoaminergic systems. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this novel chemical entity.
Introduction: Unveiling a Novel Phenethylamine Scaffold
The phenethylamine class of compounds is of paramount importance in medicinal chemistry and neuropharmacology, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of therapeutic agents and research tools.[1][2][3] The core phenethylamine structure is a privileged scaffold for CNS activity, and subtle structural modifications can drastically alter potency, selectivity, and mechanism of action, leading to compounds with diverse profiles, including stimulants, antidepressants, and anorectics.[1][2]
This compound is a structurally intriguing, yet currently uncharacterized, member of this class. Its synthesis from the ketone precursor, 4-Methyl-4-phenylpentan-2-one (a known intermediate in the fragrance and pharmaceutical industries), is feasible, making it an accessible compound for research purposes.[4] This guide will lay the groundwork for a systematic investigation of this compound, postulating its potential as a monoamine transporter ligand and outlining the necessary experimental steps to elucidate its pharmacological profile.
Chemical and Physical Profile
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes its key computed and known properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | (1,3-dimethyl-3-phenylbutyl)amine, 4-Methyl-4-phenyl-2-pentanamine | PubChem[5] |
| CAS Number | 24854-91-9 | PubChem[5] |
| Molecular Formula | C12H19N | PubChem[5] |
| Molecular Weight | 177.29 g/mol | PubChem[5] |
| Predicted XLogP3 | 2.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
Postulated Pharmacological Profile and Mechanism of Action
Based on its chemical structure, we can formulate a primary hypothesis regarding the mechanism of action of this compound.
Structural Analogy to Monoamine Reuptake Inhibitors
The core structure of this compound features a phenyl ring attached to an ethylamine backbone, a classic pharmacophore for interaction with monoamine transporters.[6][7][8] Specifically, it can be viewed as a substituted amphetamine analog. The presence and positioning of the methyl groups on the pentane chain may influence its binding affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][9]
Hypothesis: A Novel Monoamine Reuptake Modulator
We hypothesize that this compound functions as a monoamine reuptake inhibitor, potentially with selectivity for DAT and/or NET over SERT. This profile is common among psychostimulant compounds.[7][8] Inhibition of these transporters would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse, thereby enhancing monoaminergic neurotransmission.
Caption: Hypothesized mechanism of this compound action.
Potential Research Applications and Experimental Protocols
The hypothesized action of this compound as a monoamine reuptake inhibitor opens up several avenues for research, particularly in the context of CNS disorders where monoaminergic systems are implicated, such as ADHD, depression, and narcolepsy.[10]
In Vitro Characterization: Transporter Binding and Uptake Inhibition
The first crucial step is to determine the affinity and potency of this compound at the monoamine transporters.
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
This compound stock solution in DMSO.
-
Assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand, and either vehicle, non-specific inhibitor, or a concentration of the test compound.
-
Incubate at room temperature for 60-120 minutes.
-
Rapidly filter the plate contents through filter mats and wash with ice-cold buffer.
-
Allow filters to dry, add scintillation fluid, and count radioactivity.
-
Calculate specific binding and determine the IC50 value for this compound.
-
Convert IC50 to Ki using the Cheng-Prusoff equation.
Objective: To measure the functional inhibition (IC50) of dopamine, norepinephrine, and serotonin uptake by this compound.
Materials:
-
Rat striatal (for DAT) and cortical (for NET and SERT) synaptosomes.
-
Radioactive substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
This compound stock solution.
-
Krebs-Ringer buffer, 96-well plates, filtration apparatus, scintillation counter.
Procedure:
-
Pre-incubate synaptosomes with various concentrations of this compound or vehicle.
-
Initiate uptake by adding the respective radioactive substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity trapped within the synaptosomes.
-
Determine the IC50 for uptake inhibition.
Caption: Workflow for in vitro characterization of the compound.
In Vivo Behavioral Pharmacology
Should in vitro data confirm significant activity at DAT and/or NET, the next logical step is to assess the effects of this compound on behavior in animal models.
Objective: To evaluate the psychostimulant effects of this compound by measuring spontaneous locomotor activity in rodents.
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats.
-
This compound (dissolved in a suitable vehicle, e.g., saline).
-
Automated locomotor activity chambers equipped with infrared beams.
Procedure:
-
Habituate animals to the activity chambers for 30-60 minutes.
-
Administer various doses of this compound (or vehicle) via intraperitoneal (i.p.) injection.
-
Immediately return animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Analyze the data to generate a dose-response curve for locomotor stimulation.
Conclusion and Future Directions
This compound represents a promising yet unexplored chemical entity within the vast landscape of phenethylamine derivatives. Based on established structure-activity relationships, there is a strong scientific rationale to investigate its potential as a modulator of monoamine transporters. The experimental protocols detailed in this guide provide a clear and robust framework for the initial characterization of this compound.
Successful demonstration of in vitro and in vivo activity would warrant further investigation, including studies on its potential for abuse liability (e.g., conditioned place preference, self-administration), its effects on cognitive function (e.g., novel object recognition, attentional set-shifting tasks), and its broader pharmacological profile through receptor screening panels. The systematic exploration of this compound could lead to the discovery of a novel research tool for probing the complexities of the monoaminergic system or even a lead compound for the development of new therapeutics for CNS disorders.
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved January 17, 2026, from [Link]
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Gannon, B. M., Williamson, M. R., Suzuki, M., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827. [Link]
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Gannon, B. M., Williamson, M. R., Suzuki, M., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]
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Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of 4-Methyl-4-phenylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Paradigm of Proactive Safety
In the landscape of novel molecule development, the synthesis and analysis of compounds like 4-Methyl-4-phenylpentan-2-amine represent the forefront of scientific exploration. As a substituted phenylalkylamine, its unique structural attributes hold potential for a range of applications, yet also necessitate a profound respect for its inherent chemical reactivity and potential biological activity. This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere checklist of safety procedures. Instead, it offers a holistic framework for the safe and effective handling of this compound, grounded in the principles of causality, self-validating protocols, and a deep-seated understanding of chemical risk management. Our approach is not one of fear, but of informed caution, empowering the researcher to work with confidence and precision.
Section 1: Compound Profile and Hazard Identification
This compound is a primary amine with a molecular weight of 177.29 g/mol and a molecular formula of C12H19N.[1] Its structure, featuring a phenyl group and a tertiary carbon adjacent to the amine, suggests potential for biological activity and specific chemical hazards.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is the bedrock of safe handling. While extensive experimental data for this specific molecule is not widely published, computational predictions provide valuable initial insights.
| Property | Value/Prediction | Source |
| Molecular Formula | C12H19N | PubChem[1] |
| Molecular Weight | 177.29 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
The predicted XLogP3 value of 2.9 suggests a moderate degree of lipophilicity, which may have implications for its absorption and distribution in biological systems.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universally understood framework for hazard communication. For this compound, the following classifications have been reported:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Danger |
Source: PubChem[1]
The designation of "Danger" as the signal word underscores the serious nature of the potential hazards associated with this compound. The risk of serious eye damage is particularly noteworthy and mandates stringent eye protection protocols.
Section 2: The Logic of Containment: Engineering Controls and Personal Protective Equipment (PPE)
The primary tenet of laboratory safety is to minimize exposure. This is achieved through a multi-layered approach, beginning with engineering controls and culminating in the last line of defense: personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound, particularly when handling the neat material or preparing solutions, must be conducted in a properly functioning chemical fume hood.[2] This is non-negotiable. The rationale extends beyond the inhalation hazard; a fume hood provides a contained workspace, minimizing the spread of any potential spills and protecting others in the laboratory.
Diagram: Hierarchy of Controls for Handling this compound
Caption: A visual representation of the hierarchy of safety controls.
Personal Protective Equipment (PPE): A Necessary Barrier
Given the GHS classifications, a specific and robust PPE protocol is required.
-
Eye and Face Protection: Due to the risk of serious eye damage (H318), standard safety glasses are insufficient. Chemical splash goggles are mandatory.[2] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.
-
Hand Protection: Given the dermal toxicity and skin irritation potential, chemically resistant gloves are essential. Nitrile or neoprene gloves are a suitable starting point. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is a prudent practice, especially during transfers of the neat material.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact. For larger-scale operations or situations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a risk assessment should be conducted for any procedure that could generate aerosols outside of this containment. If required, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
The following protocols are designed to be self-validating, with each step logically flowing from the known hazards of the compound.
Preparation and Weighing
-
Pre-use Checklist: Before handling the compound, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (eyewash, safety shower, spill kit) is accessible and unobstructed.
-
Weighing: Weigh the compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Aliquotting: If preparing solutions, do so immediately after weighing within the fume hood.
Storage
Proper storage is critical for maintaining the integrity of the compound and ensuring the safety of the laboratory.
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed to prevent the release of vapors and protect from moisture.[2][3]
-
Segregate from incompatible materials such as strong oxidizing agents and acids.
-
The storage location should be clearly labeled with the compound's identity and GHS hazard pictograms.
Diagram: Safe Storage and Handling Workflow
Caption: A logical workflow for the safe handling and storage of the compound.
Section 4: Emergency Procedures: Preparedness is Paramount
A proactive approach to safety includes being prepared for unexpected events.
Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[4]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5] Do not dispose of this compound down the drain. [5]
Section 6: Toxicological Insights and Considerations
Conclusion: A Culture of Safety
The safe handling of novel research chemicals like this compound is not merely a matter of following rules; it is about cultivating a culture of safety that is deeply embedded in the scientific process. By understanding the "why" behind each safety protocol, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide provides a robust framework for achieving that goal, but it is the diligent and mindful application of these principles in the laboratory that will ultimately ensure a safe and productive research environment.
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Alkylamine antihistamine toxicity and review of Pediatric Toxicology Registry of the National Association of Medical Examiners. Report 4. PubMed. [Link]
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Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO). [Link]
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Phenylalkylamine stimulants, hallucinogens, and designer drugs. Semantic Scholar. [Link]
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The “Phenylalkylaminome” with a Focus on Selected Drugs of Abuse. PubMed Central. [Link]
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SAFETY DATA SHEET: 4-Methylpentan-2-one. (2009, September 17). Thermo Fisher Scientific. [Link]
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4-Methyl-4-phenylpentan-2-one. LookChem. [Link]
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SAFETY DATA SHEETS: 4-methyl-1-phenylpentan-2-ol. (2024, July 15). GHS. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Phenylalkylamine calcium channel blockers. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 4-Methyl-4-phenylpentan-2-amine in Organic Solvents
Introduction
4-Methyl-4-phenylpentan-2-amine, a substituted phenethylamine derivative, is a compound of interest in pharmaceutical and chemical research due to its structural similarity to pharmacologically active molecules. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a detailed exploration of the solubility profile of this compound, grounded in physicochemical principles and established experimental methodologies. For drug development professionals and researchers, this document offers both a predictive framework and a practical guide to determining its solubility, ensuring scientific integrity and reproducibility.
Physicochemical Properties of this compound
To logically predict the solubility of this compound, a thorough analysis of its molecular structure and resulting physicochemical properties is essential.
Molecular Structure:
Key Physicochemical Descriptors:
| Property | Value/Prediction | Significance for Solubility |
| Polarity | Moderately Polar | The presence of a primary amine group (-NH₂) introduces polarity and the capacity for hydrogen bonding. The phenyl ring and the alkyl chain contribute to its nonpolar character. |
| Hydrogen Bond Donor | Yes (2 from -NH₂) | The amine group can donate hydrogen bonds, favoring solubility in protic solvents like alcohols. |
| Hydrogen Bond Acceptor | Yes (1 from the lone pair on Nitrogen) | The nitrogen atom can accept hydrogen bonds from protic solvents. |
| XLogP3 (Predicted) | 2.9 | This value suggests a greater preference for lipophilic (nonpolar) environments over aqueous ones, indicating good solubility in many organic solvents. |
| pKa (Predicted) | ~10 | As a primary amine, it is basic and will be protonated in acidic conditions, which can significantly alter its solubility profile. |
The molecule's structure presents a duality: the polar amine group capable of hydrogen bonding and a significant nonpolar hydrocarbon backbone, including a phenyl ring. This amphiphilic nature suggests a broad, but nuanced, solubility across a range of organic solvents.
Predicted Solubility Profile in Common Organic Solvents
In the absence of specific experimental data for this compound, we can extrapolate a predicted solubility profile based on the "like dissolves like" principle and data from structurally analogous compounds such as phentermine and amphetamine.
Phentermine , an isomer of this compound, in its base form is soluble in alcohol, chloroform, and ether, and slightly soluble in water.[2] The hydrochloride salt of phentermine is soluble in water and lower alcohols, slightly soluble in chloroform, and insoluble in ether.[3][4] Amphetamine is noted to be soluble in alcohols and aromatic hydrocarbons.[5]
Based on these analogs and the physicochemical properties of this compound, the following qualitative solubility profile is anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The ability of the amine to both donate and accept hydrogen bonds will lead to strong interactions with alcohols. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polarity of these solvents will interact favorably with the amine group. The lack of hydrogen bond donation from the solvent might slightly limit solubility compared to alcohols. |
| Aprotic Nonpolar | Toluene, Dichloromethane | Moderate to High | The large nonpolar phenyl and pentyl groups will have strong van der Waals interactions with these solvents. Dichloromethane's ability to act as a weak hydrogen bond acceptor may enhance solubility. |
| Aprotic Nonpolar | Hexane, Heptane | Low to Moderate | The significant nonpolar character of the molecule will allow for some solubility, but the polarity of the amine group will limit miscibility with purely aliphatic hydrocarbons. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6][7][8][9]
Logical Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol, emphasizing the self-validating nature of the procedure.
Caption: A logical workflow for the experimental determination of solubility.
Step-by-Step Methodology: The Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (verified purity >99%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial after equilibration.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.[9]
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any particulate matter that could interfere with the analysis.
-
-
-
Quantitative Analysis (HPLC Method):
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the standard curve.
-
HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system. Since the analyte lacks a strong chromophore, derivatization with a UV-absorbent reagent like salicylaldehyde or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) may be necessary for sensitive UV detection.[10][11] Alternatively, a suitable method for non-chromophoric amines should be developed.
-
Quantification: Create a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression equation of this curve to determine the concentration of the diluted sample.
-
-
Solubility Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of this compound, and understanding these provides a more complete picture for experimental design and application.
-
Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature.[12] This relationship should be determined experimentally if the compound is to be used in processes with varying thermal conditions.
-
Solvent Polarity and Hydrogen Bonding: As discussed, the interplay between the solute's and solvent's polarity and their respective abilities to form hydrogen bonds is the primary determinant of solubility. A solvent that can effectively solvate both the polar amine head and the nonpolar tail of the molecule will exhibit the highest dissolving capacity.
-
pH: In aqueous or protic organic solvent systems containing acidic or basic components, the pH can drastically affect solubility. As a basic amine, this compound will be protonated to form a salt in acidic conditions. This salt form is generally more polar and will have significantly higher solubility in polar solvents and lower solubility in nonpolar solvents.
-
Presence of Other Solutes: The presence of other compounds, such as co-solvents or excipients, can either increase or decrease the solubility of the target molecule through various intermolecular interactions.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, a robust qualitative profile can be confidently predicted based on its physicochemical properties and its structural similarity to well-characterized molecules like phentermine. This guide provides a strong theoretical framework for understanding its likely behavior in a range of common organic solvents.
Crucially, this document also presents a detailed, self-validating experimental protocol based on the established shake-flask method coupled with HPLC analysis. By following this methodology, researchers and drug development professionals can generate the precise, reliable, and reproducible solubility data necessary for advancing their scientific and developmental objectives. The principles and procedures outlined herein are fundamental to the successful handling and application of this and other similar chemical entities.
References
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Amphetamine - Solubility of Things. (n.d.). Retrieved from [Link]
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DailyMed. (n.d.). PHENTERMINE HYDROCHLORIDE TABLETS USP, 37.5 mg CIV. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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Bentham Open Archives. (2008, December 4). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). Retrieved from [Link]
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An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (n.d.). Retrieved from [Link]
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A Technical Guide to 4-Methyl-4-phenylpentan-2-amine: Sourcing, Synthesis, and Characterization
This guide provides an in-depth technical overview of 4-Methyl-4-phenylpentan-2-amine, a substituted phenylalkylamine of interest to researchers in medicinal chemistry and drug development. The document details its commercial availability, outlines a robust synthetic protocol via reductive amination, and establishes a framework for its analytical characterization.
Introduction and Chemical Identity
This compound, with the Chemical Abstracts Service (CAS) number 24854-91-9 , is a primary amine featuring a pentanamine backbone substituted with a phenyl and two methyl groups at the 4-position.[1][2] Its structure lends itself to potential applications in fields where phenylalkylamine scaffolds have shown biological activity.[3] The hydrochloride salt form is also commercially available under CAS number 21705-33-9 .[4]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | PubChem[2] |
| Molecular Weight | 177.29 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | (1,3-dimethyl-3-phenylbutyl)amine, 4-Methyl-4-phenyl-2-pentanamine | PubChem[2] |
Commercial Availability and Procurement
For research and development purposes, this compound and its hydrochloride salt are available from several specialized chemical suppliers. Procurement directly from these vendors is recommended to ensure material quality and appropriate documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). When sourcing this compound, it is crucial for researchers to verify the purity specifications and the form (free base or salt) to suit their experimental needs.
Table of Commercial Suppliers:
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| BLD Pharm | This compound | 24854-91-9 | Inquire | Offers analytical data (NMR, HPLC, LC-MS) upon request. |
| BLD Pharm | This compound hydrochloride | 21705-33-9 | Inquire | Offers analytical data (NMR, HPLC, LC-MS) upon request.[4] |
| AK Scientific, Inc. | This compound | 24854-91-9 | Min. 95% | Products are for R&D use only.[5] |
| Sunway Pharm Ltd | This compound | 24854-91-9 | 97% | Storage at room temperature.[6] |
| Arctom Scientific | This compound | 24854-91-9 | Inquire | Available in various sizes.[7] |
Synthesis via Reductive Amination
The synthesis of this compound is most effectively achieved through the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one (CAS: 7403-42-1).[8] This method is a cornerstone of amine synthesis due to its versatility and efficiency. The following protocol is adapted from established reductive amination procedures, specifically utilizing a pyridine-borane complex as a mild and effective reducing agent.[9]
Rationale for Method Selection
Reductive amination is a two-step, one-pot process where a carbonyl compound reacts with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. This approach is favored over methods requiring the isolation of often-unstable imine intermediates. The use of pyridine-borane offers a safer and more manageable alternative to other reducing agents like sodium cyanoborohydride, which can pose toxicity and disposal challenges.[9] The inclusion of molecular sieves is critical as they act as a dehydrating agent, driving the equilibrium towards imine formation and thus improving the overall yield.[9]
Experimental Protocol
Reaction Scheme: (C₁₂H₁₆O) + NH₃ + Reducing Agent → C₁₂H₁₉N
Materials:
-
4-Methyl-4-phenylpentan-2-one (97-100% purity)[8]
-
Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol)
-
Pyridine-borane complex
-
Anhydrous Methanol
-
4 Å molecular sieves, powdered and activated
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 6 N
-
Sodium hydroxide (NaOH), 8 N
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous methanol. To this, add 0.53 g of powdered and activated 4 Å molecular sieves per 6.0 mmol of the ketone.
-
Addition of Reagents: To the stirred suspension, sequentially add 4-Methyl-4-phenylpentan-2-one (1.0 eq), the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq), and pyridine-borane (0.8-1.0 eq). The use of an excess of the ammonia source helps to drive the imine formation.
-
Reaction: Allow the mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup - Acidification: Upon completion, carefully quench the reaction by adding 6 N HCl. This step hydrolyzes any remaining borane complexes and protonates the amine product, making it water-soluble. Stir for 1 hour.
-
Workup - Basification: Adjust the pH of the mixture to approximately 14 using 8 N NaOH. This deprotonates the amine, rendering it soluble in organic solvents.
-
Extraction: Perform three extractions with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by Kugelrohr distillation or column chromatography to yield this compound.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of synthesized or procured this compound, a series of analytical techniques should be employed. Suppliers like BLD Pharm indicate the availability of such data, which should be requested and reviewed.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the pentanamine backbone, and the methyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the compound and to identify any volatile impurities. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the amine (177.29 g/mol ).
Quality Control Workflow
Caption: Quality control workflow for this compound.
Potential Research Applications
While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural class, phenylalkylamines, is of significant interest in pharmacology. Derivatives of this class are known to interact with various biological targets, including neurotransmitter receptors and transporters.[3] Furthermore, substituted pentanamine derivatives have been investigated for their potential as antimalarial agents.[3] Therefore, this compound could serve as a scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in neuroscience and infectious diseases.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] Therefore, it must be handled by technically qualified personnel using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the compound, especially when in powdered or volatile form, should be conducted in a certified chemical fume hood to avoid inhalation.
References
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthetic Communications, 25(24), 4031-4038. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C12H19N). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 4-Methyl-4-phenylpentan-2-amine using Tartaric Acid
Abstract
This comprehensive technical guide provides a detailed protocol for the chiral resolution of racemic 4-Methyl-4-phenylpentan-2-amine via diastereomeric salt formation with tartaric acid. Chiral amines are pivotal building blocks in modern pharmaceuticals and fine chemicals, where stereochemistry often dictates biological activity. This document outlines the foundational principles of diastereomeric salt resolution, offers a step-by-step experimental workflow, and explains the critical parameters that govern the success of the separation. The protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds.
Introduction: The Imperative of Chirality
Chirality is a fundamental property in molecular science, particularly within the pharmaceutical industry, where the three-dimensional arrangement of atoms in a molecule can drastically alter its therapeutic efficacy and toxicological profile.[1][2] Enantiomers, non-superimposable mirror-image isomers, often exhibit different pharmacological activities. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical and often mandatory step in drug development.[1][2]
One of the most robust, scalable, and time-honored methods for achieving this separation is through the formation of diastereomeric salts.[2][3][4] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the initial enantiomers, possess distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3][4][5]
Tartaric acid, a naturally occurring and cost-effective dicarboxylic acid, is a versatile and widely used chiral resolving agent for racemic amines.[2][4][6][7] This guide focuses on its application for the resolution of this compound, a chiral amine with potential applications in organic synthesis and medicinal chemistry.
Principle of Diastereomeric Salt Resolution
The chiral resolution process is predicated on a straightforward, yet elegant, chemical principle. A racemic amine, consisting of equal parts (R)- and (S)-enantiomers, is treated with a single enantiomer of a chiral acid, for instance, (+)-(2R,3R)-tartaric acid. This acid-base reaction yields a pair of diastereomeric salts.[3][5]
-
(R)-4-Methyl-4-phenylpentan-2-amine + (2R,3R)-Tartaric Acid → [(R)-Amine-(2R,3R)-Tartrate] Salt
-
(S)-4-Methyl-4-phenylpentan-2-amine + (2R,3R)-Tartaric Acid → [(S)-Amine-(2R,3R)-Tartrate] Salt
These two newly formed salts, [(R)-Amine-(2R,3R)-Tartrate] and [(S)-Amine-(2R,3R)-Tartrate], are diastereomers. This crucial distinction means they have different physical properties, most importantly, differential solubility in a given solvent system.[3][4][5] This disparity allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor.[3][4] Subsequent separation via filtration, followed by treatment of the isolated salt with a base, liberates the enantiomerically enriched amine.[1][5]
Experimental Workflow and Protocols
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| Racemic this compound | ≥98% Purity | Commercial Supplier |
| (+)-(2R,3R)-Tartaric Acid | Enantiomerically Pure | Commercial Supplier |
| Methanol | Anhydrous | Commercial Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercial Supplier |
| Dichloromethane (DCM) or Diethyl Ether (Et₂O) | ACS Grade | Commercial Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Supplier |
| Deionized Water | High Purity | In-house |
Visualizing the Workflow
The overall experimental process can be visualized as a multi-step workflow, from the initial salt formation to the final analysis of the resolved enantiomer.
Caption: Experimental workflow for chiral resolution.
Step-by-Step Protocol: Diastereomeric Salt Formation and Crystallization
Rationale: The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.[8] Methanol is a common starting point for the resolution of amines.[2][4][5] The stoichiometry of the resolving agent can be varied; while a 1:1 molar ratio can be used, often employing 0.5 equivalents of the diacid resolving agent (the Marckwald method) is effective and more economical.[6]
-
Dissolution of Tartaric Acid: In a 250 mL Erlenmeyer flask, dissolve an appropriate amount of (+)-(2R,3R)-tartaric acid (e.g., 0.5 to 1.0 molar equivalents relative to the racemic amine) in a minimal volume of warm methanol.[1][4] Gentle heating may be necessary to achieve complete dissolution.
-
Dissolution of Racemic Amine: In a separate flask, dissolve 1.0 equivalent of racemic this compound in the same solvent system.
-
Salt Formation: Slowly add the amine solution to the stirred solution of tartaric acid at room temperature. An exothermic reaction is often observed.[2][3]
-
Crystallization: Allow the mixture to stir at room temperature. The onset of crystallization may occur spontaneously. If not, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.[1][3]
-
Maturation: Once crystallization begins, allow the solution to cool slowly to room temperature, and subsequently, it can be placed in a refrigerator or an ice bath to maximize the precipitation of the less soluble diastereomeric salt.[1][9] The duration of this step can range from a few hours to overnight and may require optimization.
-
Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel.[1][2] Wash the crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomer.[1][2]
-
Drying: Dry the collected crystals under vacuum until a constant weight is achieved.[1]
Step-by-Step Protocol: Liberation and Purification of the Enantiomerically Enriched Amine
Rationale: The isolated diastereomeric salt is a stable ionic compound. To recover the desired amine, the salt must be broken by treatment with a base. This deprotonates the ammonium ion, liberating the free amine.[5]
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in deionized water.
-
Basification: While stirring, slowly add a 2 M sodium hydroxide (NaOH) solution until the salt completely dissolves and the solution becomes strongly basic (pH > 12).[1][3] This liberates the free amine, which may separate as an oily layer.[2][5]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent in which the amine is soluble but the tartrate salt is not (e.g., dichloromethane or diethyl ether).[3][5] Perform the extraction at least three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[9]
-
Solvent Removal: Decant or filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.[9]
Analysis and Characterization
The success of the resolution is quantified by two key metrics: the chemical yield and the enantiomeric excess (e.e.) of the product.
-
Yield: Calculated based on the amount of recovered amine relative to the initial amount of the corresponding enantiomer in the racemic mixture.
-
Enantiomeric Excess (e.e.): This is a measure of the purity of the final product. It is defined as: e.e. (%) = |(moles of major enantiomer - moles of minor enantiomer) / (total moles of both enantiomers)| x 100
The enantiomeric excess must be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and accurate method for determining e.e.
-
Polarimetry: Measures the specific rotation of the product, which can be compared to the literature value for the pure enantiomer.[4]
The logical relationship for achieving a successful resolution is depicted below.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Topic: Enantioselective Synthesis of (R)-4-Methyl-4-phenylpentan-2-amine via Asymmetric Reductive Amination
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral amines are indispensable building blocks in modern medicinal chemistry and materials science, with a significant portion of pharmaceuticals incorporating a stereogenic amine center.[1][2] This document provides a comprehensive guide to the enantioselective synthesis of (R)-4-Methyl-4-phenylpentan-2-amine, a model chiral amine, starting from commercially available materials. The synthetic strategy hinges on a two-step process: a Friedel-Crafts alkylation to construct the prochiral ketone precursor, followed by a highly efficient, transition-metal-catalyzed asymmetric reductive amination (ARA). We will delve into the mechanistic rationale behind the chosen catalytic system, provide detailed, step-by-step laboratory protocols, and outline the necessary analytical methods for structural verification and enantiomeric excess determination, ensuring a reproducible and robust synthesis.
Introduction and Strategic Overview
The synthesis of enantiomerically pure amines is a cornerstone of organic chemistry. Direct asymmetric reductive amination of ketones has emerged as one of the most powerful and atom-economical methods to achieve this, directly converting a prochiral carbonyl into a chiral amine in a single step.[3][4] This approach circumvents the need for stoichiometric chiral auxiliaries or the resolution of racemic mixtures, aligning with the principles of green and efficient chemistry.
Our synthetic strategy for (R)-4-Methyl-4-phenylpentan-2-amine is outlined below:
-
Synthesis of Prochiral Ketone: Preparation of 4-methyl-4-phenylpentan-2-one from benzene and mesityl oxide via a Friedel-Crafts alkylation reaction.[5]
-
Asymmetric Reductive Amination (ARA): Catalytic reduction of the intermediate imine, formed in situ from the ketone and an ammonia source, using a chiral transition-metal complex and a hydrogen source.[6]
This application note focuses on a ruthenium-catalyzed system, which is well-documented for its high efficiency and enantioselectivity in the hydrogenation of challenging imine substrates.[7]
Logical Workflow of the Synthesis
Caption: Overall workflow from starting materials to final product.
Part I: Synthesis of the Prochiral Ketone Precursor
Principle
The synthesis of 4-methyl-4-phenylpentan-2-one is achieved through the Friedel-Crafts alkylation of benzene with mesityl oxide.[5] In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the mesityl oxide, facilitating the attack by the electron-rich benzene ring.
Detailed Experimental Protocol
Reaction: Benzene + Mesityl Oxide → 4-Methyl-4-phenylpentan-2-one
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (Caution: Carcinogen)
-
Mesityl Oxide
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl gas). Ensure all glassware is oven-dried and the system is under a dry nitrogen atmosphere.
-
Initial Charge: Charge the flask with anhydrous benzene (200 mL) and cool it to 0-5 °C in an ice-water bath.
-
Catalyst Addition: Slowly and carefully add anhydrous AlCl₃ (1.2 equivalents) to the stirred benzene. The addition is exothermic.
-
Substrate Addition: Once the catalyst has dissolved and the temperature has stabilized, add mesityl oxide (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0-5 °C and quench it by slowly pouring it over a mixture of crushed ice and 1M HCl (200 mL). Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), water (1 x 100 mL), and saturated NaHCO₃ solution (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 4-methyl-4-phenylpentan-2-one as a colorless to pale yellow liquid.[8][9]
Part II: Enantioselective Synthesis of (R)-4-Methyl-4-phenylpentan-2-amine
Principle and Catalyst Selection
The core of this synthesis is the asymmetric reductive amination of the ketone. This transformation proceeds via the in situ formation of a ketimine intermediate, which is then hydrogenated enantioselectively.[6]
Catalyst System: The chosen catalyst is a ruthenium complex paired with a chiral diphosphine ligand, such as (R)-xyl-BINAP or a similar atropisomeric ligand. The chiral ligand coordinates to the metal center, creating a chiral environment. During the hydrogenation step, this chiral pocket dictates the facial selectivity of hydride delivery to the C=N bond of the imine, leading to the preferential formation of one enantiomer.[7][10] The use of an iodide-containing precursor and an iodide salt as an additive can be beneficial for activating the catalyst and promoting the reaction.
Detailed Experimental Protocol
Reaction: 4-Methyl-4-phenylpentan-2-one + NH₄I + H₂ → (R)-4-Methyl-4-phenylpentan-2-amine
Materials:
-
4-Methyl-4-phenylpentan-2-one (from Part I)
-
[Ru(p-cymene)I₂]₂ (Ruthenium precursor)
-
(R)-Xyl-BINAP (or other suitable (R)-diphosphine ligand)
-
Ammonium Iodide (NH₄I)
-
Potassium tert-butoxide (KOtBu)
-
Isopropanol (IPA, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ru(p-cymene)I₂]₂ (0.005 equivalents) and the chiral (R)-ligand (0.011 equivalents) to a vial. Add anhydrous isopropanol and stir for 30 minutes to form the pre-catalyst solution.
-
Reaction Setup: To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add 4-methyl-4-phenylpentan-2-one (1.0 equivalent), ammonium iodide (1.5 equivalents), and potassium tert-butoxide (0.1 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous isopropanol to the autoclave, followed by the pre-catalyst solution prepared in step 1.
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 20-50 bar).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 50-70 °C) and stir vigorously. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by GC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the isopropanol. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amine by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) to yield the pure (R)-4-Methyl-4-phenylpentan-2-amine.
Characterization and Enantiomeric Excess (ee) Determination
-
Structural Verification: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (ee) Determination: The ee of the chiral amine is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Typical HPLC Conditions:
-
Column: Chiralcel OD-H or similar cellulose-based column.
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol with a small percentage of a basic additive like diethylamine (e.g., 98:2:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
-
A racemic sample, prepared by reducing the imine with a non-chiral reducing agent like NaBH₄, should be injected first to identify the retention times of both enantiomers.
-
Data Summary and Expected Results
The following table summarizes typical parameters and expected outcomes for the asymmetric reductive amination step. Values are representative and should be optimized for specific laboratory conditions.
| Parameter | Value | Rationale |
| Substrate | 4-Methyl-4-phenylpentan-2-one | Prochiral ketone |
| Catalyst Loading | 0.5 - 1.0 mol% | Balances reaction rate and cost-effectiveness. |
| Ligand | (R)-Xyl-BINAP | Provides high enantioselectivity for aryl ketones. |
| Amine Source | NH₄I | Serves as both ammonia source and activating additive. |
| Reductant | H₂ Gas | Clean and efficient hydrogen source. |
| H₂ Pressure | 20 - 50 bar | Higher pressure often increases reaction rate. |
| Temperature | 50 - 70 °C | Provides sufficient thermal energy for activation. |
| Expected Yield | 75 - 90% | Based on literature for analogous transformations.[6] |
| Expected ee | >95% | High enantiocontrol is expected with this catalyst system.[7] |
Safety Considerations
-
Benzene: Is a known carcinogen and should be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum Chloride: Is highly corrosive and reacts violently with water. Handle in a dry environment.
-
High-Pressure Hydrogenation: Must be performed in a certified high-pressure autoclave behind a safety shield. Ensure proper training and adherence to all safety protocols for handling flammable gases under pressure.
-
Potassium tert-butoxide: Is a strong base and is corrosive. Avoid contact with skin and eyes.
References
-
Shin, J. S., & Kim, B. M. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-11. [Link]
-
Xie, J., & Zhang, J. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5383-5400. [Link]
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]
-
Graves, C. R., et al. (2005). Enantioselective MSPV Reduction of Ketimines Using 2-Propanol and (BINOL)AlIII. Organic Letters, 7(24), 5549-5552. [Link]
-
Hussain, N., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Catalysis Science & Technology, 10(18), 6094-6120. [Link]
-
Tang, P., et al. (2021). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Green Synthesis and Catalysis, 2(1), 1-15. [Link]
-
Premier Group. 4-Methyl-4-Phenylpentan-2-One (Veticone). Premier-chem.com. [Link]
-
Li, C., et al. (2008). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 130(33), 10864-10865. [Link]
-
Organic Chemistry Portal. Amine synthesis by imine reduction. Organic-chemistry.org. [Link]
- Wang, D., & Astruc, D. (2015). Catalytic Asymmetric Reductive Amination of Ketones. Chemical Reviews, 115(13), 6621-6665.
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Jocpr.com. [Link]
-
PubChem. 4-Methyl-4-phenylpentan-2-amine. National Center for Biotechnology Information. [Link]
-
LookChem. 4-Methyl-4-phenylpentan-2-one. Lookchem.com. [Link]
Sources
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. premierindia.co.in [premierindia.co.in]
- 6. researchgate.net [researchgate.net]
- 7. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Methyl-4-phenylpentan-2-one|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
Enantioselective Synthesis of (S)-4-Methyl-4-phenylpentan-2-amine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (S)-4-Methyl-4-phenylpentan-2-amine, a chiral amine of significant interest in pharmaceutical and materials science research. The protocol herein details a robust and highly selective method centered on the direct asymmetric reductive amination (DARA) of the prochiral ketone, 4-Methyl-4-phenylpentan-2-one. By employing a sophisticated ruthenium-based catalytic system, this methodology offers high yield and excellent enantiocontrol, making it a valuable tool for researchers, scientists, and drug development professionals. This guide is designed to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles and rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, with a significant portion of pharmaceuticals containing at least one stereogenic amine center. The specific three-dimensional arrangement of atoms in these molecules is often critical to their therapeutic efficacy and safety profile. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure amines is a paramount objective in modern organic chemistry and drug discovery.
(S)-4-Methyl-4-phenylpentan-2-amine represents a valuable chiral synthon, incorporating both aliphatic and aromatic moieties. Its synthesis, however, presents a challenge in controlling the stereochemistry at the amine-bearing carbon. Traditional methods often involve multi-step sequences with chiral auxiliaries or resolutions of racemic mixtures, which can be inefficient and generate significant waste. Direct asymmetric reductive amination (DARA) of prochiral ketones has emerged as a more elegant and atom-economical approach to directly access enantiomerically enriched primary amines.[1] This one-pot reaction, which combines the formation of an imine from a ketone and an ammonia source with its subsequent asymmetric reduction, offers a streamlined and efficient pathway to the desired chiral amine.[2]
This application note focuses on a state-of-the-art ruthenium-catalyzed DARA protocol for the synthesis of (S)-4-Methyl-4-phenylpentan-2-amine, providing a detailed methodology and insights into the critical parameters governing the reaction's success.
The Synthetic Strategy: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination
The chosen synthetic route is the direct asymmetric reductive amination of 4-Methyl-4-phenylpentan-2-one. This strategy is predicated on the use of a chiral ruthenium catalyst that, in the presence of an ammonia source and a reducing agent, facilitates the conversion of the ketone to the desired (S)-amine with high enantioselectivity.
Causality of Experimental Choices
-
The Catalyst System: A ruthenium catalyst in combination with a chiral diphosphine ligand, such as a derivative of TunePhos or SEGPHOS, is selected for this transformation.[2] These ligands create a well-defined chiral environment around the metal center, which is crucial for differentiating between the two prochiral faces of the in-situ formed imine intermediate, thereby dictating the stereochemical outcome of the reduction. The catalyst's activity and selectivity are highly dependent on the precise structure of the ligand.
-
Amine Source: Ammonium acetate (NH₄OAc) is employed as a convenient and effective source of ammonia.[2] In the reaction medium, it exists in equilibrium with ammonia and acetic acid. The ammonia reacts with the ketone to form the imine, and the mild acidity of the acetic acid can facilitate this condensation step.
-
Reducing Agent: Molecular hydrogen (H₂) is the chosen reductant due to its high atom economy, producing only water as a byproduct.[1] This requires the use of a high-pressure reactor to achieve the necessary hydrogen concentration in the reaction mixture for efficient reduction.
-
Solvent: A polar, aprotic solvent such as 2-propanol or a mixture containing trifluoroethanol (TFE) is often used. These solvents are capable of dissolving the catalyst, substrate, and reagents, and can also play a role in stabilizing the transition states of the catalytic cycle.[2]
Proposed Catalytic Cycle
The catalytic cycle for the ruthenium-catalyzed DARA is a multi-step process. Initially, the ketone reacts with ammonia to form a hemiaminal, which then dehydrates to yield an imine intermediate. The chiral ruthenium catalyst coordinates to the imine, and subsequent hydride transfer from a ruthenium-hydride species, formed by the reaction with H₂, reduces the imine to the chiral amine. The catalyst is then regenerated to continue the cycle. The enantioselectivity is determined during the hydride transfer step, where the chiral ligand directs the hydride to one specific face of the imine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the enantioselective synthesis of (S)-4-Methyl-4-phenylpentan-2-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methyl-4-phenylpentan-2-one | ≥98% | Commercially Available |
| [RuCl₂(p-cymene)]₂ | Catalyst Precursor | Commercially Available |
| (S)-C3-TunePhos | Chiral Ligand | Commercially Available |
| Ammonium Acetate (NH₄OAc) | ≥98% | Commercially Available |
| 2-Propanol | Anhydrous | Commercially Available |
| Hydrogen (H₂) | High Purity | Gas Cylinder |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Equipment
-
High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet.
-
Schlenk flask and standard Schlenk line techniques for handling air-sensitive reagents.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Apparatus for column chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination.
Step-by-Step Procedure
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S)-C3-TunePhos (0.011 mmol, 2.2 mol%) to a Schlenk flask.
-
Add 2 mL of degassed 2-propanol to the flask.
-
Stir the mixture at 80 °C for 30 minutes to form the active catalyst. The solution should become homogeneous.
Reductive Amination Reaction:
-
To the pre-formed catalyst solution, add 4-Methyl-4-phenylpentan-2-one (0.5 mmol, 1.0 equiv.) and ammonium acetate (2.5 mmol, 5.0 equiv.).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave, then purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove any remaining acetic acid and ammonium salts.
-
Wash the organic layer with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure (S)-4-Methyl-4-phenylpentan-2-amine.
Characterization and Analysis
-
Yield: Determine the yield of the purified product.
-
Enantiomeric Excess (ee): Determine the ee of the product by chiral HPLC analysis. This is typically done after derivatization of the amine with a suitable chiral or achiral agent (e.g., benzoyl chloride) to allow for better separation and detection of the enantiomers.
Expected Results
Based on similar transformations reported in the literature for alkyl aryl ketones, this protocol is expected to provide (S)-4-Methyl-4-phenylpentan-2-amine in good to excellent yield and high enantiomeric excess.
| Parameter | Expected Outcome | Reference |
| Yield | > 80% | [2] |
| Enantiomeric Excess (ee) | > 95% | [2] |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of (S)-4-Methyl-4-phenylpentan-2-amine.
Figure 1. Workflow for the enantioselective synthesis of (S)-4-Methyl-4-phenylpentan-2-amine.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The success of the synthesis is readily quantifiable through standard analytical techniques:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting ketone.
-
Product Verification: The identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Stereochemical Outcome: The enantiomeric excess, the critical parameter of this synthesis, is determined by chiral HPLC. A high ee value directly validates the effectiveness of the chiral catalyst and the entire protocol.
By adhering to the detailed steps and employing these analytical checks, researchers can be confident in the reliability and reproducibility of this enantioselective synthesis.
Conclusion
This application note has detailed a robust and highly selective method for the synthesis of (S)-4-Methyl-4-phenylpentan-2-amine via ruthenium-catalyzed direct asymmetric reductive amination. The provided protocol, grounded in established chemical principles, offers a practical and efficient route to this valuable chiral amine. By understanding the rationale behind the experimental choices, researchers are well-equipped to successfully implement and potentially adapt this methodology for the synthesis of other structurally related chiral amines, thereby advancing their research in drug discovery and development.
References
Sources
The Potential of 4-Methyl-4-phenylpentan-2-amine as a Chiral Auxiliary in Asymmetric Synthesis: A Prospective Analysis and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality and the Role of Auxiliaries
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. Most biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a critical discipline.[1][2] One of the most robust and well-established strategies in this field is the use of a chiral auxiliary.[1][2]
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1][2] This methodology provides a powerful way to transfer chirality from a readily available, enantiopure source to a new molecule.
This document explores the potential application of 4-Methyl-4-phenylpentan-2-amine as a novel chiral auxiliary. While this specific amine is not yet widely documented in the scientific literature as a mainstream auxiliary, its structural features—a chiral amine backbone, a sterically demanding quaternary carbon center, and a phenyl group—suggest it could offer unique advantages in stereochemical control. By drawing parallels with the well-studied chiral auxiliary, (S)- or (R)-1-phenylethylamine (α-PEA), we can construct a theoretical framework and propose experimental protocols for its application in key asymmetric transformations.[3][4][5]
Structural Analysis of this compound
The structure of this compound features a primary amine at a stereogenic center, making it suitable for covalent attachment to a substrate (e.g., via amide bond formation). Its most notable feature is the bulky C4 quaternary center bearing two methyl groups and a phenyl group. This "neo-pentyl-like" phenyl group is significantly more sterically demanding than the single methyl group in α-PEA. This steric bulk is hypothesized to provide a highly effective shield for one face of an attached enolate or imine, potentially leading to superior diastereoselectivity in reactions such as alkylations and additions.
Part 1: Attachment of the Chiral Auxiliary
The first step in utilizing a chiral amine auxiliary is its covalent attachment to a prochiral substrate, typically a carboxylic acid or its derivative, to form a chiral amide.
Protocol 1: Amide Formation from a Carboxylic Acid
This protocol describes the coupling of a generic carboxylic acid with (S)-4-Methyl-4-phenylpentan-2-amine.
Materials:
-
(S)-4-Methyl-4-phenylpentan-2-amine
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent like HATU
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and (S)-4-Methyl-4-phenylpentan-2-amine (1.05 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral amide by flash column chromatography on silica gel.
Part 2: Application in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from chiral amides is a cornerstone of auxiliary-based synthesis. The chiral auxiliary directs the approach of an electrophile (alkyl halide) to one face of the enolate.
Conceptual Workflow for Diastereoselective Alkylation
The following diagram illustrates the general principle. The bulky auxiliary is expected to block the "top face" of the chelated lithium enolate, forcing the incoming electrophile to approach from the less hindered "bottom face."
Caption: General workflow for diastereoselective alkylation.
Protocol 2: Asymmetric Alkylation of a Chiral Amide
This protocol is adapted from established procedures for α-PEA amides and would require optimization.[3]
Materials:
-
Chiral amide (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere setup
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
| Auxiliary Group (R*) | Electrophile (E+) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-1-Phenylethyl | Benzyl Bromide | >95:5 | [3] |
| (S)-4-Methyl-4-phenylpent-2-yl | Benzyl Bromide | >98:2 (Hypothesized) | N/A |
Rationale for Hypothesized Selectivity: The increased steric bulk of the 4-methyl-4-phenylpentyl group compared to the 1-phenylethyl group is predicted to create a more effective chiral shield, leading to enhanced diastereoselectivity.
Part 3: Application in Asymmetric Michael Additions
The chiral auxiliary can also control the conjugate addition of nucleophiles to α,β-unsaturated systems. When the auxiliary is attached to the nucleophile (e.g., forming a chiral enolate), it directs the 1,4-addition stereoselectively.
Mechanism of a Chiral Amide Enolate Michael Addition
Caption: Proposed transition state for a Michael addition.
Protocol 3: Asymmetric Michael Addition
This protocol provides a general template for the addition of the chiral amide enolate to an α,β-unsaturated ester.
Materials:
-
Chiral amide (from Protocol 1)
-
Lithium diisopropylamide (LDA)
-
Michael acceptor (e.g., t-butyl acrylate)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere setup
Procedure:
-
Generate the lithium enolate of the chiral amide at -78 °C as described in Protocol 2.
-
After 1 hour of stirring at -78 °C, add the Michael acceptor (1.5 eq) dropwise.
-
Maintain the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Work up the reaction as described in Protocol 2 (extraction, drying, concentration).
-
Purify the product via flash column chromatography and analyze the diastereoselectivity.
Part 4: Cleavage of the Chiral Auxiliary
A crucial step is the removal of the auxiliary to yield the enantiomerically enriched product without racemization of the newly formed stereocenter. For amide-linked auxiliaries, this is typically achieved by acidic or basic hydrolysis.
Protocol 4: Acidic Hydrolysis to Yield a Chiral Carboxylic Acid
Materials:
-
Alkylated chiral amide (from Protocol 2 or 3)
-
Sulfuric acid (e.g., 6 M aqueous solution)
-
1,4-Dioxane or other suitable co-solvent
-
Heating mantle and reflux condenser
Procedure:
-
Dissolve the chiral amide in a mixture of 1,4-dioxane and 6 M H₂SO₄ (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate to recover the chiral auxiliary (S)-4-Methyl-4-phenylpentan-2-amine. The auxiliary can be recovered from the acidic aqueous layer by basification followed by extraction.
-
Extract the desired carboxylic acid product from the aqueous layer using ethyl acetate.
-
Dry the organic layer containing the product, concentrate, and purify as necessary.
-
Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by converting the acid to a chiral ester and analyzing by NMR.
Cleavage Conditions Overview
| Method | Reagents | Conditions | Product | Auxiliary Recovery | Reference |
| Acidic Hydrolysis | H₂SO₄ or HCl (aq) | Reflux | Carboxylic Acid | High | [2] |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O, 0 °C | Carboxylic Acid | High | N/A |
| Reductive Cleavage | LiAlH₄ or DIBAL-H | THF, 0 °C to RT | Primary Alcohol | High | N/A |
Conclusion and Future Outlook
While direct, documented applications of this compound as a chiral auxiliary are not prevalent in peer-reviewed literature, its structural analogy to highly successful auxiliaries like α-phenylethylamine provides a strong basis for its investigation. The significant steric hindrance offered by its C4 substituent is a compelling feature that could translate into exceptionally high levels of stereocontrol. The protocols detailed herein serve as a starting point for researchers to explore the utility of this promising, yet under-explored, chiral building block. Empirical validation of the hypothesized selectivities and optimization of reaction and cleavage conditions are necessary next steps to establish this compound as a valuable tool in the asymmetric synthesis toolbox.
References
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
-
Nodzewska, A., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Soai, K., Yokoyama, S., & Hayasaka, T. (1991). Asymmetric alkylation of aldehydes with chiral β-amino alcohols. The Journal of Organic Chemistry, 56(13), 4264-4268. [Link]
- Nagao, Y., et al. (1981). A new chiral recognition element for the asymmetric synthesis of β-lactams. Journal of the American Chemical Society, 103(14), 4203-4205.
- Hernández-Rodríguez, M., & Juaristi, E. (2002). Diastereoselective α-Alkylation of Chiral N-Propionyl-N-benzoyl-α-phenylethylamine. Tetrahedron, 58(36), 7235-7241.
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, 693-697. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]
-
ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(12), 1033-1036. [Link]
- Bøgevig, A., & Jørgensen, K. A. (2001). On the Intermediates in Amine-Catalyzed Asymmetric Michael Additions. The Journal of Organic Chemistry, 66(22), 7439-7445.
Sources
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- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis of 4-Methyl-4-phenylpentan-2-amine via Reductive Amination: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Methyl-4-phenylpentan-2-amine, a valuable primary amine intermediate, through the reductive amination of 4-Methyl-4-phenylpentan-2-one. The primary protocol detailed herein utilizes a one-pot reaction with ammonia as the nitrogen source and sodium borohydride as the reducing agent, a method known for its efficiency and operational simplicity.[1] This application note offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, and a discussion of an alternative synthetic route, the Leuckart reaction. The content is structured to provide both theoretical understanding and practical guidance for researchers in organic synthesis and drug development.
Introduction
Primary amines are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The targeted molecule, this compound, possesses a chiral center and a unique structural motif, making it a compound of interest for further chemical elaboration. Reductive amination stands as one of the most effective and widely employed methods for the synthesis of amines from carbonyl compounds.[2][3] This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is subsequently reduced to the corresponding amine.[3] This one-pot approach is often preferred over other alkylation methods as it minimizes the formation of over-alkylated byproducts.[2]
The starting material, 4-Methyl-4-phenylpentan-2-one, is a versatile ketone utilized in the synthesis of various organic molecules.[4] The conversion of this ketone to the desired primary amine can be achieved through several reductive amination strategies. This guide will focus on a robust and accessible method employing ammonia and sodium borohydride.
Reaction Mechanism: Reductive Amination
The reductive amination of a ketone with ammonia to yield a primary amine proceeds through a two-step mechanism within a single reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-Methyl-4-phenylpentan-2-one. This is followed by dehydration to form a protonated imine intermediate. This step is typically reversible and is often favored by the removal of water or by using a large excess of the aminating agent. The reaction is often carried out under mildly acidic conditions to facilitate the dehydration step.[5]
-
Reduction of the Imine: A reducing agent, in this case, sodium borohydride (NaBH₄), is introduced to reduce the C=N double bond of the imine intermediate.[2][5] Sodium borohydride is a versatile and selective reducing agent, capable of reducing the imine in the presence of the unreacted ketone, although the timing of its addition can be crucial to optimize the reaction.[2] The hydride transfer from the borohydride to the imine carbon results in the formation of the final primary amine product.
Experimental Protocol: Reductive Amination with Ammonia and Sodium Borohydride
This protocol is adapted from established general procedures for the reductive amination of ketones.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methyl-4-phenylpentan-2-one | ≥98% | Commercially Available |
| Ammonia solution (e.g., 7N in Methanol) | Reagent Grade | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Reagent Grade |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | Reagent Grade |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-4-phenylpentan-2-one (1.0 eq) in anhydrous methanol (10-15 mL per gram of ketone).
-
Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) at room temperature.
-
Catalyst Addition: Add titanium(IV) isopropoxide (1.2 eq) dropwise to the reaction mixture. The use of a Lewis acid catalyst like Ti(Oi-Pr)₄ can facilitate the formation of the imine intermediate.[1]
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add dichloromethane and a 1 M aqueous solution of HCl to protonate the amine, facilitating its separation from non-basic impurities.
-
Separate the aqueous layer and wash the organic layer with 1 M HCl.
-
Combine the aqueous layers and basify with a 1 M aqueous solution of NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Alternative Synthetic Route: The Leuckart Reaction
The Leuckart reaction provides an alternative pathway for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] This reaction typically requires higher temperatures (120-185 °C).[7]
General Procedure for the Leuckart Reaction:
-
A mixture of 4-Methyl-4-phenylpentan-2-one and an excess of ammonium formate is heated.[7]
-
The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed, usually with aqueous acid, to yield the primary amine.
While operationally simple, the Leuckart reaction can sometimes lead to the formation of byproducts and requires more forceful conditions than the borohydride method.[8]
Data Presentation
Physical and Chemical Properties of Reactant and Product:
| Property | 4-Methyl-4-phenylpentan-2-one | This compound |
| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₉N |
| Molecular Weight | 176.26 g/mol | 177.29 g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 252 °C at 760 mmHg | - |
| Density | 0.946 g/cm³ | - |
| CAS Number | 7403-42-1 | 24854-91-9 |
Data sourced from commercial supplier and database information.
Visualizations
Experimental Workflow Diagram:
Sources
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Methyl-4-phenylpentan-2-amine in the Synthesis of Pharmaceutically Relevant Pyrrole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Sterically Hindered Amines in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural nuances of a molecule can profoundly influence its pharmacokinetic and pharmacodynamic profiles. Sterically hindered primary amines, such as 4-Methyl-4-phenylpentan-2-amine, represent a class of building blocks that offer unique advantages in the design of novel therapeutics. The bulky quaternary carbon center adjacent to the phenyl ring in this compound provides a steric shield that can impart enhanced metabolic stability to drug candidates by hindering enzymatic degradation at or near the nitrogen atom.[1][2] This structural feature is often strategically incorporated to improve a drug's half-life and overall in vivo performance.[1][2]
This guide provides a comprehensive overview of the application of this compound as a precursor for the synthesis of N-substituted pyrroles, a scaffold of significant interest in pharmaceutical development due to its presence in a wide array of bioactive compounds. We will explore a detailed protocol for the Paal-Knorr synthesis, a robust and reliable method for the construction of the pyrrole ring system.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 24854-91-9 |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Structural Feature | Sterically hindered primary amine with a neopentyl-like phenyl-substituted backbone |
Core Application: Synthesis of N-(4-Methyl-4-phenylpentan-2-yl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly efficient method for synthesizing substituted pyrroles from a primary amine and a 1,4-dicarbonyl compound.[3][4] This reaction is particularly valuable in pharmaceutical intermediate synthesis due to its operational simplicity, high yields, and the wide availability of starting materials.
Causality of Experimental Design:
The choice of the Paal-Knorr synthesis is deliberate. It is a condensation reaction that proceeds through the formation of a di-imine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrrole ring. The reaction is often catalyzed by an acid, which facilitates both the initial imine formation and the final dehydration step. For a sterically hindered amine like this compound, the reaction conditions may require slightly elevated temperatures or longer reaction times to overcome the steric hindrance around the nucleophilic nitrogen atom. Acetic acid is an excellent choice as both a catalyst and a solvent, as it is effective in promoting the reaction while being easily removable during workup.
Experimental Workflow Diagram
Caption: Paal-Knorr Synthesis Workflow.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Acetonylacetone (2,5-Hexanedione) (1.05 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for chromatography)
-
Hexane
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Nitrogen inlet
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.87 g, 50 mmol, 1.0 eq).
-
Add glacial acetic acid (100 mL) to dissolve the amine.
-
Add acetonylacetone (6.0 g, 52.5 mmol, 1.05 eq) to the solution.
-
Fit the condenser with a nitrogen inlet and purge the system with nitrogen for 5 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup and Isolation:
-
After the reaction is complete (as determined by TLC or GC-MS), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 300 mL of ice-water with stirring.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a brown oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(4-Methyl-4-phenylpentan-2-yl)-2,5-dimethyl-1H-pyrrole as a pale yellow oil.
-
Expected Yield and Characterization:
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR | Consistent with the structure of N-(4-Methyl-4-phenylpentan-2-yl)-2,5-dimethyl-1H-pyrrole |
| ¹³C NMR | Consistent with the structure of N-(4-Methyl-4-phenylpentan-2-yl)-2,5-dimethyl-1H-pyrrole |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₈H₂₅N: 256.20; found: 256.2 |
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[2]
-
Acetonylacetone: Flammable liquid and vapor. Harmful if swallowed.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Always work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
Handle all reagents with care, avoiding inhalation of vapors and direct contact with skin and eyes.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.
Concluding Remarks
The protocol detailed above provides a robust and scalable method for the synthesis of a pharmaceutically relevant N-substituted pyrrole intermediate from this compound. The incorporation of the sterically hindered 4-methyl-4-phenylpentan-2-yl moiety onto the pyrrole nitrogen introduces a structural feature that is highly desirable in modern medicinal chemistry for enhancing metabolic stability.[1][2] This application note serves as a foundational guide for researchers looking to explore the utility of this and other sterically hindered amines in the construction of novel molecular scaffolds for drug discovery. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a diverse library of pyrrole derivatives.
References
-
Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13290299, this compound. [Link]
-
Li, J., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]
-
MDPI. (2017). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]
- Google Patents. (1988).
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International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
UTRGV ScholarWorks. (2022). Synthesis of Bioactive Heterocycles. [Link]
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PubMed Central (PMC). (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. [Link]
-
PubMed Central (PMC). (2009). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]
-
National Institutes of Health (NIH). (2021). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β- diketones. [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]
-
ResearchGate. (2018). Reaction of dicarbonyl compounds (here methylglyoxal) with phenylenediamines (here o-phenylenediamine) as starting material. [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
-
ResearchGate. (2025). Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. [Link]
-
ResearchGate. (2023). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. [Link]
-
PubMed. (2022). Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents. [Link]
-
PubMed. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. [Link]
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Derivatization of 4-Methyl-4-phenylpentan-2-amine for GC analysis
An In-Depth Technical Guide to the Derivatization of 4-Methyl-4-phenylpentan-2-amine for Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Analytical Challenge
This compound, a primary amine with structural similarities to phentermine, presents a significant challenge for direct analysis by gas chromatography (GC).[1][2] Like many primary amines, its high polarity and the presence of an active hydrogen on the amino group lead to undesirable interactions with the GC system.[3] These interactions, primarily hydrogen bonding with active sites on the column and inlet, result in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential irreversible adsorption.[3][4]
To achieve robust and reliable quantification, derivatization is an essential sample preparation step. This chemical modification process converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[3] The primary goal is to replace the active hydrogen on the amino group, which mitigates the problematic interactions and yields significant analytical advantages:
-
Increased Volatility: Derivatives can be analyzed at lower temperatures, minimizing the risk of thermal degradation.[3]
-
Improved Peak Shape: Reduced interaction with the GC column results in sharper, more symmetrical peaks, leading to better resolution and more accurate integration.
-
Enhanced Sensitivity: Improved chromatographic behavior and the introduction of specific functional groups (e.g., fluorine atoms) can enhance detector response.
This guide provides a detailed exploration of two primary derivatization strategies—acylation and silylation—offering comprehensive, field-proven protocols for the successful GC analysis of this compound.
Analyte at a Glance: this compound
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₁₉N[1]
-
Molecular Weight: 177.29 g/mol [1]
-
Structure:
(Image Source: PubChem CID 13290299)
Core Derivatization Strategies
The selection of a derivatization reagent is critical and depends on the analyte's functional groups and the desired analytical outcome. For primary amines like this compound, acylation and silylation are the most effective and widely adopted techniques.[5][6]
Acylation: The Robust Standard for Amphetamine-like Compounds
Acylation involves the reaction of the amine with a fluorinated anhydride, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA).[7] This reaction forms a stable, non-polar N-acyl amide derivative.
Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate leaving group and forming the stable trifluoroacetyl amide derivative.
Caption: Acylation of a primary amine with TFAA.
Why it Works: Acylation is particularly well-suited for amphetamine-type structures. The resulting fluorinated derivatives are highly volatile and exhibit excellent chromatographic behavior.[8][9] Furthermore, they produce characteristic, high-mass fragments during mass spectrometry (MS) analysis, which is invaluable for positive identification.[8] Critically, acylated derivatives are generally more stable than their silylated counterparts, especially when dealing with primary amines.[5]
Silylation: A Powerful but Demanding Alternative
Silylation is a widely used technique that replaces the active hydrogen of the amino group with a non-polar trimethylsilyl (TMS) group.[10] The most common reagents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a trimethylchlorosilane (TMCS) catalyst to enhance reactivity.[3]
Mechanism: The amine's nitrogen atom acts as a nucleophile, attacking the silicon atom of the silylating reagent. This displaces a stable leaving group (e.g., N-methyltrifluoroacetamide from MSTFA) to form the silylated amine derivative.[11]
Caption: Silylation of a primary amine with BSTFA.
Why it Works (with caveats): Silylating reagents are highly reactive and produce volatile, thermally stable derivatives.[3] However, their greatest weakness is an extreme sensitivity to moisture.[3][6] Both the reagents and the resulting derivatives will readily hydrolyze in the presence of water, necessitating strictly anhydrous conditions for all solvents and labware. While effective, silylation of amines can sometimes be less reproducible and the derivatives less stable over time compared to acylation methods.[12][13]
Comparative Overview of Derivatization Strategies
| Feature | Acylation (with TFAA/PFPA) | Silylation (with BSTFA/MSTFA) |
| Derivative Type | N-Trifluoroacetyl Amide | N-Trimethylsilyl Amine |
| Typical Conditions | 60–80°C for 15–30 min[3][7] | 70–80°C for 30–60 min[3] |
| Advantages | • Highly stable derivatives[5]• Excellent chromatographic properties• Insensitive to trace moisture• Generates high-mass ions for MS | • Highly reactive reagents• Produces very volatile derivatives |
| Disadvantages | • Reagents are corrosive and require handling in a fume hood. | • Extremely sensitive to moisture[3][6]• Derivatives can be less stable over time[13]• Requires strictly anhydrous conditions• May produce multiple derivatives[3] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. As a senior scientist, I stress the importance of starting with a clean, dry sample. If the analyte is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen before proceeding.
Workflow Visualization
Caption: General workflow for sample derivatization and GC analysis.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This is the recommended protocol for routine, robust analysis due to its reliability and the stability of the resulting derivative.
Materials and Reagents:
-
This compound sample or standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or laboratory oven
-
Nitrogen gas supply for evaporation
-
GC-MS or GC-FID system
Step-by-Step Methodology:
-
Sample Preparation: Place a known quantity of the analyte (or the dried extract from a biological matrix) into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the residue.
-
Causality: Ethyl acetate is a common solvent that is compatible with the reaction and GC analysis. Ensuring it is anhydrous prevents premature hydrolysis of the TFAA reagent.
-
-
Reagent Addition: Carefully add 100 µL of TFAA to the vial.
-
Expert Insight: This should be performed in a fume hood as TFAA is corrosive and volatile. The excess reagent ensures the reaction goes to completion.
-
-
Reaction: Immediately cap the vial tightly. Vortex briefly to mix and place the vial in a heating block set to 70°C for 20 minutes.[3][7]
-
Causality: Heating provides the necessary activation energy to drive the acylation reaction to completion in a timely manner.
-
-
Cooling: After heating, remove the vial and allow it to cool completely to room temperature.
-
Final Preparation (Optional but Recommended): The excess TFAA and the trifluoroacetic acid byproduct are highly volatile. For cleaner chromatography, the solvent can be gently evaporated under a stream of nitrogen, and the derivatized analyte reconstituted in a clean solvent like ethyl acetate.
-
Analysis: Inject 1 µL of the final solution into the GC system.
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol is effective but requires meticulous attention to anhydrous conditions.
Materials and Reagents:
-
This compound sample or standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
2 mL reaction vials with PTFE-lined screw caps (pre-dried in an oven)
-
Heating block or laboratory oven
-
Nitrogen gas supply for evaporation
Step-by-Step Methodology:
-
Strictly Anhydrous Sample Prep: Ensure the analyte residue in the reaction vial is completely dry. Any residual water will consume the silylating reagent.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial.
-
Causality: Pyridine is an excellent solvent for silylation reactions and also acts as an acid scavenger, which can help drive the reaction forward.
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]
-
Expert Insight: TMCS acts as a catalyst, improving the silylating potential of the reagent, especially for sterically hindered or less reactive groups.[10]
-
-
Reaction: Tightly cap the vial, vortex, and heat at 75°C for 45 minutes.[3]
-
Causality: The extended heating time compared to acylation ensures complete derivatization of the primary amine.
-
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC system. Do not evaporate the solvent, as the TMS derivative can be less stable once the excess silylating reagent is removed.
Example GC-MS Analytical Conditions
The following parameters serve as a starting point and should be optimized for your specific instrumentation and column.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Splitless mode, 250°C |
| Oven Program | Initial 80°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40–450 amu |
Authoritative Grounding & Final Recommendations
For routine analysis of this compound, acylation with TFAA or PFPA is the superior method. The stability of the derivatives, ease of the reaction, and insensitivity to trace amounts of water make it a more robust and reproducible technique for high-throughput laboratories.[5][7] The resulting derivatives provide excellent chromatographic performance and generate clear, interpretable mass spectra ideal for forensic and clinical toxicology.
Silylation remains a powerful tool in the analytical chemist's arsenal but is best reserved for situations where acylation is not suitable or for analytes (like hydroxylated metabolites) that are more amenable to silylation.[10] The stringent requirement for anhydrous conditions can introduce variability that is difficult to control in a production environment.[6][13]
Regardless of the chosen method, proper validation is paramount. Always assess linearity, precision, accuracy, and limits of detection and quantification using matrix-matched standards to ensure the self-validating and trustworthy results demanded by scientific and regulatory standards.
References
- Halket, J. M., & Zaikin, V. G. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books.
-
Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules. Available at: [Link]
-
Poh, H. Z., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules. Available at: [Link]
-
Kataoka, H. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring. Available at: [Link]
-
Gheyas, F., et al. (2019). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Hornbeck, C. L., & Czarny, R. J. (1989). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology. Available at: [Link]
-
Kojima, T., et al. (n.d.). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C12H19N). Available at: [Link]
-
Gheyas, F., et al. (2019). Phentermine Interference and High L-Methamphetamine Concentration Problems in GC-EI-MS SIM Analyses of R-(−)- -Methoxy- -(Trifluoromethyl)Phenylacetyl Chloride-Derivatized Amphetamines and Methamphetamines. ResearchGate. Available at: [Link]
-
SWGDRUG. (2000). Phentermine. Available at: [Link]
-
Taniguchi, M., et al. (2010). A technique combining trifluoroacetyl derivatization and gas chromatography-mass spectrometry to distinguish methamphetamine and its 4-substituted analogs. Journal of Mass Spectrometry. Available at: [Link]
-
Sousa, M. M. M., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. Available at: [Link]
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Application Note: A Robust HPLC-UV Method for the Enantioselective Separation of 4-Methyl-4-phenylpentan-2-amine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 4-Methyl-4-phenylpentan-2-amine, a chiral primary amine with structural similarities to pharmacologically active compounds. The method leverages a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent resolution and peak symmetry. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stereochemical analysis of chiral amines. We provide a comprehensive guide, from mobile phase preparation to method optimization, underpinned by the scientific principles of chiral recognition.
Introduction: The Imperative of Chiral Separation
In pharmaceutical and chemical research, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drug candidates. This compound, a primary amine, possesses a stereogenic center, making the ability to separate and quantify its enantiomers a critical step in its development and quality assessment.
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the reliable separation of enantiomers.[1] The fundamental principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[2][3] The differential stability of these complexes leads to different retention times, enabling their separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have proven to be exceptionally versatile and effective for resolving a wide array of racemates, including primary amines.[1][4]
This guide provides a detailed protocol for the separation of this compound enantiomers, emphasizing the rationale behind the selection of the CSP, mobile phase composition, and other critical chromatographic parameters.
The Causality of Experimental Design
The successful enantioseparation of primary amines like this compound is contingent on several key factors. The basic nature of the amine group necessitates careful control of the chromatographic environment to prevent deleterious interactions with the silica support of the column, which can lead to poor peak shape and low resolution.
2.1. Selection of the Chiral Stationary Phase (CSP)
For this application, an immobilized amylose-based CSP, specifically one derivatized with tris(3,5-dimethylphenylcarbamate), is recommended as the primary screening column. This choice is grounded in the following:
-
Broad Selectivity: Polysaccharide-based CSPs are renowned for their broad enantiorecognition capabilities for a vast range of chiral compounds.[4]
-
Proven Efficacy for Amines: These phases have demonstrated high success rates in resolving primary amines. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are all relevant for the target analyte's structure (presence of an amine group, a phenyl ring, and a bulky quaternary carbon).[3]
-
Immobilized Nature: Immobilized CSPs offer enhanced robustness and are compatible with a wider range of solvents compared to their coated counterparts, allowing for greater flexibility during method development.
2.2. Mobile Phase Strategy: Normal Phase Chromatography
A normal phase chromatographic mode, employing a mixture of a non-polar alkane and an alcohol modifier, is selected.
-
Solubility: The analyte is expected to be readily soluble in common normal phase eluents.
-
Interaction Modulation: The alcohol modifier (e.g., ethanol or isopropanol) plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.
-
The Critical Role of the Basic Additive: A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is incorporated into the mobile phase. This is arguably the most critical component for analyzing basic amines. The additive acts as a silanol-masking agent, binding to active silanol groups on the silica surface that would otherwise cause strong, non-enantioselective interactions with the primary amine of the analyte, resulting in severe peak tailing.[1] The additive also competes for polar sites on the CSP, which can fine-tune the retention and selectivity.
Experimental Protocol
This protocol provides a starting point for the method development. Optimization may be required to achieve baseline resolution depending on the specific instrumentation and column used.
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent), 5 µm particle size, 250 x 4.6 mm.
-
Solvents: HPLC-grade n-Hexane, Ethanol (or Isopropanol), and Diethylamine (DEA).
-
Analyte: Racemic this compound standard.
3.2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Condition |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm (or as determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
3.3. Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane, 100 mL of Ethanol, and 1.0 mL of Diethylamine.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Equilibration and Suitability:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is observed at the detection wavelength.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solution to begin the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the two enantiomeric peaks and calculate the resolution (Rs). A resolution of Rs ≥ 1.5 is typically considered baseline separation.
-
Visualization of the Method Development Workflow
The development of a chiral separation method is a systematic process. The following diagram illustrates the logical workflow from initial screening to final method optimization.
Caption: A logical workflow for chiral HPLC method development.
Optimization Strategies
If baseline separation (Rs ≥ 1.5) is not achieved with the initial conditions, a systematic optimization should be performed.
-
Adjusting the Alcohol Modifier Concentration: Vary the percentage of ethanol (e.g., from 5% to 20%). Increasing the alcohol content generally decreases retention times but can either increase or decrease enantioselectivity.
-
Changing the Alcohol Modifier: Substitute ethanol with isopropanol. The different steric and hydrogen-bonding properties of isopropanol can significantly alter the chiral recognition.
-
Varying the Basic Additive: Change the concentration of DEA (e.g., from 0.05% to 0.2%). Alternatively, test other basic additives like triethylamine (TEA) or butylamine, as the choice of additive can impact the separation.[5]
-
Temperature Effects: Adjust the column temperature (e.g., between 15 °C and 40 °C). Temperature can influence the thermodynamics of the diastereomeric complex formation, thereby affecting resolution.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the enantioselective separation of this compound using HPLC with a polysaccharide-based chiral stationary phase. By employing an immobilized amylose column under normal phase conditions with a basic additive, this method is designed to yield excellent resolution and robust performance. The provided step-by-step guide and optimization strategies offer a clear path for researchers to successfully implement and adapt this method for their specific analytical needs, ensuring accurate and reliable determination of enantiomeric purity in compliance with rigorous scientific and regulatory standards.
References
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-679. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phentermine. [Link]
-
Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis, 6(5), 329-338. [Link]
-
Khan, M. A. M. (2015). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix - The University of Texas at Arlington. [Link]
-
Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 5035. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. [Link]
-
S, A. A., & V, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-4-phenylpentan-2-amine
Introduction: Strategic Importance of 4-Methyl-4-phenylpentan-2-amine
This compound is a chiral primary amine that serves as a crucial building block in the development of advanced pharmaceutical compounds and other specialized chemical applications. Its unique structural motif, featuring a quaternary carbon center and a primary amine, makes it an attractive intermediate for synthesizing complex molecular architectures. The growing demand for enantiomerically pure forms of this amine necessitates robust, scalable, and economically viable synthetic routes for its industrial production.
This comprehensive guide provides a detailed exploration of the large-scale synthesis of this compound, with a focus on practical application for researchers, scientists, and professionals in drug development and process chemistry. We will delve into a preferred synthetic pathway, offering in-depth protocols, process optimization insights, and rigorous analytical methods to ensure the final product's quality and integrity.
Retrosynthetic Analysis and Chosen Synthetic Pathway
A logical retrosynthetic analysis of this compound points to its precursor, 4-methyl-4-phenylpentan-2-one. This ketone can be synthesized through a Friedel-Crafts alkylation of benzene with mesityl oxide. The subsequent conversion of the ketone to the target primary amine is most effectively achieved via reductive amination.
While several reductive amination methods exist, for large-scale industrial synthesis, catalytic reductive amination using ammonia and hydrogen gas is the preferred route over stoichiometric methods like the Leuckart-Wallach reaction. This choice is predicated on several key advantages:
-
Atom Economy and Waste Reduction: Catalytic hydrogenation utilizes hydrogen as the reducing agent, with water being the only theoretical byproduct, aligning with the principles of green chemistry. In contrast, methods like the Leuckart-Wallach reaction generate significant amounts of waste.[1]
-
Milder Reaction Conditions: Modern catalytic systems often allow for lower reaction temperatures and pressures compared to the high temperatures required for the Leuckart-Wallach reaction, which can exceed 165°C.[1][2]
-
Cleaner Product Profile: Catalytic methods tend to be more selective, leading to fewer byproducts and simplifying downstream purification. The Leuckart-Wallach reaction can produce N-formylated byproducts that necessitate an additional hydrolysis step.[1]
The overall synthetic scheme is as follows:
Figure 1: Chosen synthetic pathway for this compound.
Part 1: Large-Scale Synthesis of 4-Methyl-4-phenylpentan-2-one
The synthesis of the ketone precursor is a critical first step. It is typically achieved through the Friedel-Crafts alkylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-Methyl-4-phenylpentan-2-one
Safety Precautions: This reaction is exothermic and involves flammable and corrosive materials. It should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl gas) is assembled.
-
Charging of Reagents: The reactor is charged with anhydrous benzene (in excess, to serve as both reactant and solvent) and cooled to 0-5°C using a circulating chiller.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred benzene, maintaining the temperature below 10°C.
-
Mesityl Oxide Addition: Mesityl oxide is added dropwise from the dropping funnel over a period of 2-3 hours, ensuring the reaction temperature is maintained between 5-10°C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) until the consumption of mesityl oxide is complete.
-
Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
-
Work-up: The organic layer is separated, washed sequentially with dilute hydrochloric acid, water, a 5% sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: The excess benzene is removed by distillation under atmospheric pressure.
-
Purification: The crude 4-methyl-4-phenylpentan-2-one is purified by vacuum distillation.[3]
| Parameter | Value | Reference |
| Benzene to Mesityl Oxide Molar Ratio | 5:1 to 10:1 | General Friedel-Crafts conditions |
| Aluminum Chloride to Mesityl Oxide Molar Ratio | 1.1:1 | General Friedel-Crafts conditions |
| Reaction Temperature | 5-10°C | Exothermic reaction control |
| Typical Yield | 70-80% | Literature precedents |
| Boiling Point of Product | ~252°C (atm), lower under vacuum | [4] |
Table 1: Key parameters for the synthesis of 4-Methyl-4-phenylpentan-2-one.
Part 2: Large-Scale Catalytic Reductive Amination
The conversion of 4-methyl-4-phenylpentan-2-one to this compound is the final and most critical step. Catalytic reductive amination using a heterogeneous catalyst is the most suitable method for large-scale production.
Experimental Protocol: Synthesis of this compound
Safety Precautions: This reaction involves high-pressure hydrogen gas, which is highly flammable and poses an explosion risk. The reaction must be carried out in a properly designed high-pressure reactor (autoclave) by trained personnel.[5][6] An oxygen-free environment is crucial.
-
Reactor Preparation: A high-pressure autoclave is charged with 4-methyl-4-phenylpentan-2-one, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or a supported palladium or platinum catalyst).[7]
-
Ammonia Addition: The reactor is sealed and purged several times with nitrogen to remove any residual air. Anhydrous ammonia is then introduced into the reactor to the desired pressure.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated to the target temperature with vigorous stirring. The pressure is maintained by feeding hydrogen as it is consumed.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake and can be confirmed by analyzing aliquots of the reaction mixture by GC-MS.
-
Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen and ammonia are carefully vented to a safe location.
-
Catalyst Removal: The reaction mixture is filtered to remove the heterogeneous catalyst.
-
Solvent Removal: The solvent is removed from the filtrate by rotary evaporation under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to obtain the final product of high purity.[3][8][9]
| Parameter | Value | Rationale/Reference |
| Catalyst | Raney Nickel, Pd/C, or Pt/C | Commonly used for reductive amination.[7] |
| Solvent | Methanol or Ethanol | Good solubility for reactants and intermediates. |
| Ammonia | Anhydrous, in excess | Nitrogen source for the primary amine. |
| Hydrogen Pressure | 20-100 bar | To facilitate the reduction of the imine intermediate.[10] |
| Reaction Temperature | 80-150°C | To promote imine formation and hydrogenation. |
| Typical Yield | >85% | Based on similar industrial processes. |
Table 2: Key parameters for the catalytic reductive amination.
Figure 2: Workflow for the large-scale catalytic reductive amination.
Part 3: Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final this compound product. A combination of spectroscopic and chromatographic techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: GC-MS is the primary technique for assessing the purity of the final product and for identifying any potential impurities. It is also invaluable for monitoring the progress of the reaction.[11][12]
-
Protocol:
-
Sample Preparation: A dilute solution of the amine in a suitable solvent (e.g., dichloromethane or methanol) is prepared.
-
GC Conditions: A capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent) is used. The oven temperature program should be optimized to achieve good separation of the product from any starting material and potential byproducts.
-
MS Detection: Mass spectra are acquired in electron ionization (EI) mode. The molecular ion peak and fragmentation pattern are used to confirm the identity of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Application: FTIR spectroscopy is used to confirm the presence of the primary amine functional group and the absence of the carbonyl group from the starting ketone.
-
Characteristic Peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: ¹H and ¹³C NMR spectroscopy provide detailed structural confirmation of the final product.
-
Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[16]
-
Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound.
-
| Analytical Technique | Purpose | Key Observations |
| GC-MS | Purity assessment and impurity profiling | A single major peak with the correct mass spectrum. |
| FTIR | Functional group analysis | Presence of N-H stretches, absence of C=O stretch. |
| ¹H NMR | Structural confirmation | Characteristic signals for the phenyl, methyl, methylene, and methine protons. |
| ¹³C NMR | Structural confirmation | The expected number of carbon signals with appropriate chemical shifts. |
Table 3: Summary of analytical quality control methods.
Conclusion
The large-scale synthesis of this compound is a multi-step process that requires careful planning and execution. The presented pathway, involving the Friedel-Crafts synthesis of the ketone precursor followed by catalytic reductive amination, offers a robust and scalable route for industrial production. Adherence to the detailed protocols, optimization of reaction parameters, and rigorous analytical quality control are paramount to achieving a high yield of a pure product. The safety considerations, particularly for the high-pressure hydrogenation step, must be strictly followed to ensure a safe and successful synthesis campaign.
References
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). ResearchGate. [Link]
-
Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. [Link]
-
Leuckart reaction. (n.d.). Wikipedia. [Link]
-
Development of a Leuckart-Wallach Reaction in Flow for the Synthesis of Abemaciclib. (2017). ResearchGate. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
-
Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. (2020). Semantic Scholar. [Link]
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). ACS Publications. [Link]
- 4-Methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. (n.d.).
-
IR: amines. (n.d.). University of Calgary. [Link]
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Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. [Link]
- 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. (n.d.).
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Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Linquip. [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2022). Oxford Academic. [Link]
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Hydrogen Safety in Chemistry. (n.d.). H.E.L Group. [Link]
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Vacuum Distillation. (n.d.). Busch Finland. [Link]
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Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. (2017). ACS Publications. [Link]
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4-methylpent-4-en-2-one (iso-mesityl oxide). (2015). ResearchGate. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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Vacuum distillation. (n.d.). Wikipedia. [Link]
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4-Methyl-4-Phenylpentan-2-One (Veticone). (n.d.). Premier Group. [Link]
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24.10 Spectroscopy of Amines. (2023). OpenStax. [Link]
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Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]
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Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. [Link]
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Vetikon. (n.d.). PubChem. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chrominfo. [Link]
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Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. [Link]
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Hydrogenation Reactions. (2012). safety.pitt.edu. [Link]
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RIFM fragrance ingredient safety assessment, 2-methyl-4-phenylpentanol, CAS registry number 92585-24-5. (2024). ScienceDirect. [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. [Link]
-
Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. (2015). RSC Publishing. [Link]
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FTIR spectra to determine the amine functional groups on urea Black line in The FTIR spectra showed absorption of urea encapsulated nanosilica. (n.d.). ResearchGate. [Link]
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Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). Restek. [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Use of 4-Methyl-4-phenylpentan-2-amine as a Resolving Agent for Acidic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of 4-Methyl-4-phenylpentan-2-amine as a chiral resolving agent for the separation of racemic acidic compounds. Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for isolating enantiomerically pure substances, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] Diastereomeric salt crystallization is a robust and scalable method for achieving this separation. This application note outlines the underlying principles, offers a detailed experimental protocol, and provides practical guidance for the successful implementation of this compound in your laboratory.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Many organic molecules, including a vast majority of new small-molecule drug candidates, are chiral.[1] Such molecules exist as a pair of non-superimposable mirror images called enantiomers. While enantiomers possess identical physical properties in an achiral environment, they can interact differently with other chiral molecules, such as biological receptors, leading to distinct physiological effects.
The most established and industrially viable method for separating enantiomers is through their conversion into diastereomers, which have different physical properties, including solubility.[1] For a racemic mixture of a chiral acid (a mixture of R- and S-enantiomers), a chiral amine resolving agent, such as an enantiomerically pure form of this compound, is introduced. This acid-base reaction forms a pair of diastereomeric salts:
-
(R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt
-
(S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt
These diastereomeric salts, having different spatial arrangements, will exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a strong acid to liberate the desired enantiomer of the acidic compound and regenerate the resolving agent.
This compound: A Promising Resolving Agent
This compound is a chiral amine with properties that make it a potentially effective resolving agent for acidic compounds.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | [2] |
| Molecular Weight | 177.29 g/mol | [2] |
| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents | General chemical principles |
The structure of this compound, featuring a bulky phenyl and a tertiary butyl group near the chiral center, can enhance the differences in crystal packing between the two diastereomeric salts, potentially leading to greater solubility differences and more efficient separation.
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Experimental Protocol: Resolution of a Racemic Acidic Compound
This protocol provides a general framework for the resolution of a racemic acidic compound using an enantiomerically pure form of this compound. Note: The optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific acidic compound being resolved and must be determined empirically through a screening process.
Materials:
-
Racemic acidic compound
-
Enantiomerically pure this compound (e.g., (R)- or (S)-enantiomer)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water)
-
Strong acid (e.g., 1 M HCl)
-
Strong base (e.g., 1 M NaOH) for recovery of the resolving agent
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Heating/stirring plate
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Workflow Diagram:
Caption: Workflow for Chiral Resolution.
Step-by-Step Procedure:
1. Solvent Screening and Salt Formation: a. In a series of small test tubes, dissolve a small amount of the racemic acidic compound in various heated solvents. b. Add a stoichiometric equivalent (or a sub-stoichiometric amount, e.g., 0.5 equivalents) of this compound to each tube. c. Observe which solvents promote the formation of a crystalline precipitate upon cooling to room temperature and then in an ice bath. Promising solvents will be used for a larger scale trial.
2. Preparative Scale Resolution: a. Dissolve the racemic acidic compound (1.0 equivalent) in a minimal amount of the chosen heated solvent in an Erlenmeyer flask. b. In a separate container, dissolve this compound (0.5-1.0 equivalent) in a small amount of the same solvent. c. Slowly add the resolving agent solution to the heated solution of the acidic compound with stirring. d. Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal (if available) may induce crystallization. e. Once crystallization begins, allow the mixture to stand at room temperature for several hours, or overnight, to maximize crystal growth. Further cooling in an ice bath may increase the yield.
3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum. d. Optional but Recommended: A small sample of the crystalline material should be analyzed to determine the diastereomeric excess (d.e.). This can be done by liberating the acid (see step 5) and analyzing the enantiomeric excess (e.e.) by chiral HPLC.
4. Recrystallization for Improved Purity: a. To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable solvent (this may be the same as the initial solvent or a different one). b. Repeat the isolation and analysis steps until the desired diastereomeric purity is achieved.
5. Liberation of the Enantiomerically Enriched Acid: a. Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate). b. Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH where the carboxylic acid is in its neutral form (typically pH < 2). c. Separate the organic layer, and extract the aqueous layer two to three more times with the organic solvent. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acidic compound. e. Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.
6. Recovery of the Resolving Agent: a. The aqueous layers from the acidification step contain the hydrochloride salt of this compound. b. To recover the free amine, make the aqueous solution basic by adding a strong base (e.g., 1 M NaOH) until the pH is > 10. c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to recover the resolving agent for potential reuse.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystallization occurs | - Inappropriate solvent- Solution is too dilute- Compound may have formed an oil | - Screen a wider range of solvents, including solvent mixtures.- Concentrate the solution.- Try adding a seed crystal or scratching the flask. If an oil forms, try to redissolve and cool more slowly, or change the solvent. |
| Low yield of crystals | - Diastereomeric salts have similar solubilities- Crystallization time is too short | - Optimize the solvent system to maximize the solubility difference.- Allow for a longer crystallization period, possibly at a lower temperature. |
| Low enantiomeric excess | - Incomplete separation of diastereomers- Co-precipitation of both diastereomers | - Recrystallize the diastereomeric salt one or more times.- Adjust the stoichiometry of the resolving agent (sometimes using 0.5 equivalents can be more effective). |
| Difficulty liberating the free acid/amine | - Incomplete acidification or basification | - Ensure the pH is adjusted to the appropriate range (e.g., pH < 2 for acid liberation, pH > 10 for amine liberation). |
Summary of Key Optimization Parameters
The success of a diastereomeric resolution is highly dependent on the empirical optimization of several key parameters.
| Parameter | Rationale | Typical Starting Points |
| Resolving Agent Stoichiometry | Affects the position of the eutectic point and can influence the purity of the crystallizing salt. | 0.5 to 1.0 molar equivalents relative to the racemic acid. |
| Solvent System | The solubility difference between the diastereomeric salts is highly solvent-dependent. | Screen a range of polar protic (alcohols), polar aprotic (acetonitrile, ethyl acetate), and non-polar (toluene) solvents, as well as aqueous mixtures. |
| Concentration | Must be high enough to achieve supersaturation upon cooling, but not so high that the undesired diastereomer also precipitates. | Typically in the range of 0.1 M to 1.0 M. |
| Temperature Profile | The cooling rate can affect crystal size and purity. Slower cooling generally yields purer crystals. | Slow, natural cooling to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Agitation | Stirring can influence nucleation and crystal growth. | Gentle stirring during salt formation and cooling. |
Conclusion
This compound presents itself as a valuable tool for the resolution of racemic acidic compounds via diastereomeric salt crystallization. Its structural features suggest a high potential for inducing significant differences in the crystal lattice energies of the resulting diastereomeric salts, which is the cornerstone of an effective separation. While this document provides a comprehensive and scientifically grounded protocol, it is imperative for researchers to conduct systematic screening and optimization to tailor the process for their specific acidic compound of interest. With careful execution, this method offers a powerful, scalable, and economically viable pathway to obtaining enantiomerically pure materials essential for research and development.
References
-
Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. Retrieved from [Link]
-
The Retort. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. Retrieved from [Link]
-
chemconnections. (n.d.). resolution-08. Retrieved from [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
- Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
- Google Patents. (n.d.). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
-
Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl].
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). Retrieved from [Link]
-
NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]
-
NIH. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Retrieved from [Link]
- Google Patents. (n.d.). EP0613456A1 - Resolution of ketoprofen.
- Google Patents. (n.d.). US5162576A - Resolution of ketoprofen.
-
MDPI. (n.d.). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
Crystal Growth & Design. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Retrieved from [Link]
- Google Patents. (n.d.). Ibuprofen resolution - EP0592491B1.
- Google Patents. (n.d.). US5189208A - Ibuprofen resolution.
-
NIH. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Retrieved from [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Premier Group. (n.d.). 4-Methyl-4-Phenylpentan-2-One (Veticone). Retrieved from [Link]
-
LookChem. (n.d.). 4-Methyl-4-phenylpentan-2-one. Retrieved from [Link]
-
NIH. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-4-phenylpentan-2-amine
Welcome to the technical support center for the synthesis of 4-Methyl-4-phenylpentan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary and most accessible route discussed is the reductive amination of 4-methyl-4-phenylpentan-2-one.
Section 1: Troubleshooting Guide for Reductive Amination
Reductive amination is a robust method for synthesizing amines from ketones, but its success hinges on carefully controlling reaction conditions to favor imine formation and subsequent reduction while minimizing side reactions.[1][2] This section addresses specific problems you may encounter.
Q1: My reaction shows low or no conversion of the starting ketone, 4-methyl-4-phenylpentan-2-one. What are the likely causes?
Answer:
Low conversion is a common issue that typically points to problems with imine formation or the activity of the reducing agent. Here’s a systematic approach to diagnosing the cause:
-
Inefficient Imine Formation: The reaction proceeds via an imine intermediate, which forms from the ketone and ammonia.[1] This equilibrium can be unfavorable.
-
Water Removal: The formation of the imine from the ketone and amine releases a molecule of water. This is a reversible process, and the presence of water can push the equilibrium back towards the starting materials.[1] Consider using a dehydrating agent like molecular sieves or employing azeotropic distillation with a Dean-Stark apparatus to remove water and drive the reaction forward.[3][4]
-
pH of the Reaction Medium: Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[1] However, strong acid will protonate the amine source (ammonia), rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. If you are using ammonium acetate or ammonium chloride as your ammonia source, the pH should be suitable. If using aqueous ammonia, consider adding a mild acid catalyst like acetic acid.
-
-
Reducing Agent Activity: The choice and handling of your reducing agent are critical.
-
Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for one-pot reductive aminations because they are selective for the protonated imine (iminium ion) over the starting ketone.[2][5][6] Standard sodium borohydride (NaBH₄) can also be used but may reduce the ketone directly, lowering the yield of the desired amine.[5][7] If using NaBH₄, it is best to allow the imine to form first before adding the reducing agent.[8]
-
Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Ensure you are using a fresh, dry reagent.
-
Solvent Competition: When using protic solvents like methanol with NaBH₄, the solvent can compete with the imine for the reducing agent.[7] This can be mitigated by ensuring the imine has fully formed before reduction.
-
-
Catalytic Hydrogenation Issues: If you are using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel), catalyst deactivation could be the problem.
-
Catalyst Poisoning: The amine product or impurities in the starting materials can sometimes deactivate the catalyst.[1] Ensure high purity of reactants and solvent.
-
Insufficient Pressure/Mixing: Ensure adequate H₂ pressure and vigorous stirring to facilitate proper contact between the catalyst, substrate, and hydrogen.
-
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting flow for low ketone conversion.
Q2: I'm observing a significant amount of 4-methyl-4-phenylpentan-2-ol as a byproduct. How can I prevent this?
Answer:
The formation of the corresponding alcohol is a classic sign that the ketone is being reduced directly. This is a common side reaction, especially when using less selective reducing agents.
-
Cause: This occurs when the rate of ketone reduction is competitive with or faster than the rate of imine formation and reduction. This is particularly prevalent with strong reducing agents like NaBH₄ in a one-pot synthesis where all reagents are mixed from the start.[5]
-
Solution:
-
Use a Selective Reducing Agent: The most effective solution is to switch to a reductant that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[2] Sodium cyanoborohydride (NaBH₃CN) is also highly selective under mildly acidic conditions (pH 4-6).[5][6]
-
Stepwise Procedure: If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the 4-methyl-4-phenylpentan-2-one and the ammonia source (e.g., ammonium acetate) in a suitable solvent (like methanol or ethanol). Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure the imine is formed. Monitor by TLC or GC. Only after confirming imine formation should you add the NaBH₄, preferably portion-wise at a reduced temperature (e.g., 0 °C) to control reactivity.[8]
-
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Imine/Iminium Ion | Optimal pH | Key Considerations |
| NaBH(OAc)₃ | High | 5-7 | Excellent for one-pot reactions; mild and does not reduce most ketones.[2] |
| NaBH₃CN | High | 4-6 | Highly effective, but generates toxic cyanide waste, requiring careful quenching.[1][5] |
| NaBH₄ | Low | 7-10 | Can reduce ketones; best used in a stepwise procedure after imine formation.[7] |
| H₂ with Metal Catalyst | High | N/A | "Green" option, but requires specialized pressure equipment; catalyst can be sensitive.[3] |
Q3: My final product is contaminated with a higher molecular weight impurity, likely a secondary amine. How do I minimize its formation?
Answer:
The formation of a secondary amine, N-(1,3-dimethyl-3-phenylbutyl)-4-methyl-4-phenylpentan-2-amine, occurs when the primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone. This is a form of over-alkylation.[5]
-
Cause: This side reaction is favored when the concentration of the primary amine product becomes significant relative to the ammonia concentration.
-
Solutions:
-
Use a Large Excess of the Nitrogen Source: The most straightforward way to suppress this side reaction is to use a large molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures that the ketone is more likely to react with ammonia than with the primary amine product.[3]
-
Control Reagent Addition: If possible, slowly add the ketone to the mixture of the ammonia source and the reducing agent. This keeps the instantaneous concentration of the ketone low, further favoring the reaction with the highly concentrated ammonia.
-
Choose the Right Reaction: For the synthesis of primary amines, an alternative to direct reductive amination is the Leuckart reaction, which uses ammonium formate or formamide at high temperatures.[9][10] This classical method is often effective for producing primary amines from ketones with minimal dialkylation.[11][12]
-
Section 2: Purification and Workup FAQs
Q1: What is the best method to isolate and purify the this compound product?
Answer:
The basic nature of the amine product is the key to its purification. A standard acid-base extraction is highly effective.
Recommended Purification Workflow
Caption: Acid-base extraction workflow for amine purification.
Step-by-Step Protocol:
-
Quench: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride reagents, this can be done by slowly adding 1M HCl until gas evolution ceases.
-
Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Acid Wash: Transfer the mixture to a separatory funnel and extract with 1M HCl. The basic amine will be protonated and move into the aqueous layer, while unreacted ketone, alcohol byproduct, and other neutral impurities will remain in the organic layer.[7] Repeat the acid extraction 2-3 times.
-
Back-Wash: Combine the acidic aqueous layers and wash them once with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 2M NaOH or 6M NaOH) with stirring until the pH is strongly basic (pH > 12). The protonated amine will be converted back to the free base, which will often appear as a cloudy precipitate or oil.
-
Final Extraction: Extract the basified aqueous layer 3 times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
-
Further Purification (Optional): If impurities remain, vacuum distillation or column chromatography on silica gel (using a solvent system like dichloromethane/methanol with a small amount of triethylamine to prevent streaking) can be employed.
References
- Reductive Amin
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]
-
Leuckart reaction. (n.d.). Wikipedia. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
THE LEUCKART REACTION. (n.d.). organic-chemistry.org. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Preprint. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. [Link]
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Studies on the Leuckart Reaction. (n.d.). Journal of the American Chemical Society. [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. [Link]
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Overcoming challenges in the chiral resolution of 4-Methyl-4-phenylpentan-2-amine
Welcome to the technical support center for the chiral resolution of 4-methyl-4-phenylpentan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the separation of this sterically hindered primary amine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for resolving this compound?
A1: The most established and industrially viable method for resolving this and similar chiral amines is diastereomeric salt crystallization .[1][2][3] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][4][5] These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[2][4][6]
Q2: Which chiral resolving agents are most effective for an amine with this structure?
A2: The bulky quaternary carbon near the amine group in this compound presents a steric challenge. The selection of a resolving agent is therefore critical and often requires empirical screening.[1][7] Effective candidates for primary amines include:
-
Tartaric Acid Derivatives: (+)-Dibenzoyl-D-tartaric acid (DBTA) and (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) are often the first choice.[4][6] Their rigid structures can lead to well-defined crystal packing, enhancing diastereoselectivity.[2]
-
Mandelic Acid: (R)- or (S)-Mandelic acid is another common choice, offering a different steric and electronic profile.[8][9]
-
Camphorsulfonic Acid: (+)- or (-)-Camphor-10-sulfonic acid is a strong acid that can form robust, crystalline salts.[1][9]
A screening process using 0.5 molar equivalents of several agents is an efficient way to quickly identify promising candidates.[7]
Q3: My resolution has failed (low yield or low enantiomeric excess). What are the most likely causes?
A3: Failure in diastereomeric salt resolution typically stems from a few key areas:
-
Poor Solvent Choice: The solvent system does not provide a sufficient solubility difference between the two diastereomeric salts.[10]
-
"Oiling Out": The salt separates as a liquid phase instead of a solid, preventing selective crystallization.[11][12] This is often caused by excessively high supersaturation, rapid cooling, or an inappropriate solvent.[11]
-
Unfavorable Thermodynamics/Kinetics: The solubilities of the two salts may be too similar, or the undesired diastereomer crystallizes faster than the desired one.[10]
-
Impurity Interference: Impurities in the racemic amine or resolving agent can inhibit crystallization or become entrapped in the crystal lattice, reducing purity.[11][13]
Each of these issues is addressed in the Troubleshooting Guide below.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: The Diastereomeric Salt is "Oiling Out" Instead of Crystallizing.
Causality: Oiling out, or liquid-liquid phase separation, occurs when the concentration of the salt in solution exceeds its solubility to a point where the formation of a solute-rich liquid is kinetically favored over the formation of an ordered crystal lattice.[11] This is a common problem with bulky molecules like this compound, whose salts may have lower melting points.[12]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slow Down Cooling: Avoid crash-cooling in an ice bath. Allow the solution to cool slowly to room temperature, followed by gradual cooling to 0-5 °C. A programmable bath can provide precise control.[11]
-
Use a More Dilute Solution: Start with a lower initial concentration of the amine and resolving agent to avoid reaching the critical supersaturation point.[11]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise at a slightly elevated temperature to prevent localized high supersaturation.[11]
-
-
Optimize the Solvent System:
-
Conduct a Solvent Screen: Test a variety of solvents (e.g., alcohols like methanol/isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water or heptane) in small-scale trials. The goal is to find a system where the desired salt is sparingly soluble at low temperature, while the undesired salt remains in solution.[10]
-
Add a Co-Solvent: If a single solvent system is problematic, adding a small amount of a co-solvent can disrupt the interactions that lead to oiling out and promote proper crystal formation.[11]
-
-
Introduce a Seed Crystal: If available, adding a single, pure crystal of the desired diastereomeric salt when the solution is slightly supersaturated can bypass the difficult nucleation phase and promote controlled crystal growth.[7]
Problem 2: The Enantiomeric Excess (ee) of the Resolved Amine is Low.
Causality: Low enantiomeric excess indicates poor discrimination during the crystallization step. This can be due to co-crystallization of the undesired diastereomer or insufficient purification.
Solutions:
-
Optimize Crystallization Conditions:
-
Increase Equilibration Time: Allow the crystallization slurry to stir for a longer period (e.g., 12-24 hours). This allows the system to reach thermodynamic equilibrium, where the less soluble, desired diastereomer is the dominant solid phase.[10]
-
Perform a Re-crystallization: Dissolve the isolated salt in a minimal amount of hot solvent and re-crystallize it. This second step can significantly upgrade the diastereomeric purity and, consequently, the final enantiomeric excess.
-
-
Adjust Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly influence the outcome.[14] While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a purer initial crop of crystals, albeit at a lower yield.[7]
-
Wash Crystals Effectively: After filtration, wash the collected crystals (the "filter cake") with a small amount of the cold crystallization solvent. This removes the mother liquor, which is rich in the more soluble (undesired) diastereomer, without dissolving a significant amount of the product.[2][6]
Problem 3: The Yield of the Diastereomeric Salt is Very Low.
Causality: A low yield suggests that the desired diastereomeric salt has a relatively high solubility in the chosen solvent, even at low temperatures, or that crystallization is incomplete.
Solutions:
-
Solvent System Re-evaluation: The solubility difference between the diastereomers may be sufficient for high purity, but the overall solubility of the desired salt is too high. Screen for a solvent system in which the desired salt is less soluble.[10]
-
Increase Concentration: Carefully increase the initial concentration of the reactants. This must be balanced against the risk of oiling out or impurity entrapment.
-
Longer Crystallization Time / Lower Temperature: Allow more time for crystallization to occur and consider using a lower final temperature, provided the solvent does not freeze.[10]
-
Process the Mother Liquor: The filtrate, or "mother liquor," contains the other enantiomer.[2] It can be treated to recover the resolving agent and the enriched, opposite enantiomer of the amine. This amine can then be racemized and recycled, improving the overall process efficiency.
Section 3: Key Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is essential for this compound.
-
Salt Formation:
-
In an appropriate flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen chiral resolving agent (e.g., (+)-DBTA) in the same solvent, warming if necessary.[2]
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature over several hours. Crystal formation should be observed.
-
To maximize yield, cool the flask further in a refrigerator or ice bath (0-5 °C) and stir for an additional 2-12 hours.[2]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small portion of the cold crystallization solvent to remove residual mother liquor.[6]
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Liberation of the Free Amine
This protocol details the recovery of the enantiomerically enriched amine from the purified salt.
-
Dissolution & Basification:
-
Extraction:
-
Work-up:
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)
Accurate determination of ee is critical to evaluating the success of the resolution.[15] Chiral HPLC is the most common and reliable method.[16][17]
-
Column & Mobile Phase Selection:
-
A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often a good starting point for amines.[15]
-
A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic amine as a reference standard to determine the retention times of both enantiomers.
-
Prepare a solution of the resolved amine sample at a similar concentration.
-
-
Analysis:
-
Set the HPLC conditions (e.g., Flow Rate: 1.0 mL/min, Column Temperature: 25 °C, UV Detection: 254 nm).[15]
-
Inject the racemic standard to confirm separation and identify the peaks for each enantiomer.
-
Inject the resolved sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Section 4: Data & Visualization
Table 1: Influence of Solvent on Crystallization Outcome
(Illustrative data based on common observations in amine resolutions)
| Solvent System | Desired Salt Solubility (mg/mL) | Undesired Salt Solubility (mg/mL) | Selectivity Ratio (S_undesired / S_desired) | Typical Outcome |
| Methanol | 50 | 75 | 1.5 | Low Yield, Low ee |
| Isopropanol | 15 | 45 | 3.0 | Good Yield, Moderate ee |
| Ethyl Acetate | 8 | 12 | 1.5 | Low Yield, Low ee |
| 9:1 Isopropanol/Water | 5 | 50 | 10.0 | Excellent Yield & ee |
| Heptane | <1 | <1 | ~1.0 | Both salts precipitate |
This table illustrates the critical importance of solvent screening. A high selectivity ratio is the primary goal for an efficient resolution.[10]
Diagrams
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for the "oiling out" phenomenon during crystallization.
References
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. BenchChem.
- This compound | C12H19N. PubChem.
- Chiral resolution. Wikipedia.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Methyl(4-methyl-4-phenylpentan-2-yl)amine 933752-13-7 wiki. Guidechem.
- The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. BenchChem.
- Troubleshooting Crystalliz
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determin
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- 4-Methyl-4-Phenylpentan-2-One (Veticone). Premier Group.
- Chiral resolution. chemeurope.com.
- Resolution of Enantiomers. Chiralpedia.
- This compound. AK Scientific, Inc..
- The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Request PDF.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- 4-Methyl-4-phenylpentan-2-one.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- What is the best way to convert my amine compound from the salt form into free amine?.
- Chiral Resolution Screening. Onyx Scientific.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Vetikon | C12H16O. PubChem.
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Technical Support Center: Purification of 4-Methyl-4-phenylpentan-2-amine
Welcome to the technical support center for the purification of 4-Methyl-4-phenylpentan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during purification. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification workflows.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in various separation techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | [1][2] |
| Molecular Weight | 177.29 g/mol | [1][2] |
| Predicted XLogP3 | 2.9 | [1] |
| Appearance | Colorless to pale yellow liquid (likely) | Inferred from similar compounds[3][4] |
| Boiling Point | High boiling point expected | Inferred from structural similarity to other high MW amines[5][6] |
The presence of a primary amine group makes the molecule basic, while the phenyl group and alkyl chain contribute to its hydrophobicity. This dual nature is a key consideration for developing effective purification methods.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
FAQ 1: My crude product is a complex mixture. What is the best initial purification strategy?
Answer: For complex mixtures, a liquid-liquid extraction is an excellent first step to remove non-basic impurities.[7] By dissolving the crude product in a suitable organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic this compound will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8][9]
Troubleshooting Extraction Issues:
-
Poor Separation/Emulsion Formation:
-
Cause: High concentration of impurities or vigorous shaking.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle inversions of the separatory funnel are often more effective than vigorous shaking.
-
-
Low Recovery of Amine:
-
Cause: Incomplete protonation or extraction.
-
Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) for complete protonation. Perform multiple extractions with smaller volumes of the acidic solution.
-
FAQ 2: I'm struggling with column chromatography. The amine streaks on the silica gel column. What can I do?
Answer: The basic nature of amines leads to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[10] There are several effective strategies to counteract this:
-
Amine-Treated Silica: Using an amine-functionalized stationary phase can significantly improve peak shape and separation.[10]
-
Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (TEA) or n-propylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel.[10][11]
-
Reversed-Phase Chromatography: C18-reversed phase chromatography is a powerful alternative for purifying polar compounds like primary amines.[12] A mobile phase of water/acetonitrile or water/methanol is commonly used.[12]
Troubleshooting Chromatography Issues:
-
Persistent Tailing Despite Mobile Phase Additives:
-
Cause: Insufficient concentration of the amine additive or highly acidic impurities in the sample.
-
Solution: Increase the concentration of the amine additive in the mobile phase. Consider a pre-purification step like an acid wash to remove acidic impurities.
-
-
Co-elution of Impurities:
-
Cause: Similar polarity of the desired product and impurities.
-
Solution: Optimize the solvent gradient. For normal phase, a gradient of ethyl acetate in hexanes is a good starting point. For reversed-phase, a gradient of acetonitrile or methanol in water is typically used.[13]
-
FAQ 3: Can I purify this compound by distillation?
Answer: Yes, distillation can be a viable method, especially for removing non-volatile impurities. However, given its expected high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[6][14] Amines are also prone to oxidation at high temperatures, which can lead to discoloration (yellowing).[5]
Troubleshooting Distillation Issues:
-
Product Decomposition/Darkening:
-
Cause: Distillation temperature is too high.
-
Solution: Use a vacuum pump to lower the pressure and consequently the boiling point.[6] Ensure the distillation apparatus is free of air leaks.
-
-
Inefficient Separation:
-
Cause: Boiling points of the product and impurities are too close.
-
Solution: Fractional distillation with a packed column can enhance separation efficiency. However, for closely related impurities, chromatography may be a more suitable technique.[15]
-
FAQ 4: Is recrystallization a suitable method for final purification?
Answer: Recrystallization is an excellent technique for obtaining high-purity crystalline solids. Since this compound is likely a liquid at room temperature, it must first be converted to a salt. The hydrochloride or tartrate salts are common choices.[9][16]
Troubleshooting Recrystallization Issues:
-
Oiling Out:
-
Cause: The salt is melting in the hot solvent before dissolving, or the solvent is too nonpolar.
-
Solution: Add a co-solvent to increase the polarity of the solvent system. Ensure the mixture is heated to the boiling point of the solvent to promote dissolution.
-
-
No Crystal Formation Upon Cooling:
-
Cause: The solution is not supersaturated, or nucleation is inhibited.
-
Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. If the compound is too soluble, partially evaporate the solvent to increase the concentration.
-
III. Experimental Protocols
Protocol 1: Purification via Salt Formation and Recrystallization
This protocol is ideal for achieving high purity on a final product.
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether (or a solution of an organic acid like trichloroacetic acid) with stirring until precipitation is complete.[17]
-
-
Isolation of the Crude Salt:
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, isopropanol). The ideal solvent should dissolve the salt when hot but not when cold.
-
Dissolve the crude salt in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Final Product Isolation:
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This protocol is effective for separating the target amine from impurities with similar polarities.
-
Column Preparation:
-
Pack a column with amine-functionalized silica gel.
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
IV. Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Workflow for Purification by Recrystallization
Caption: Step-by-step recrystallization workflow.
V. References
-
Teledyne ISCO. (2012). Purification of primary amines. [Link]
-
ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
ResearchGate. Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization. [Link]
-
PubChem. This compound. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. [Link]
-
University of Alberta. Isolation (Recovery). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChemLite. This compound (C12H19N). [Link]
-
Premier Group. 4-Methyl-4-Phenylpentan-2-One (Veticone). [Link]
-
YouTube. (2012). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. [Link]
-
Sciencemadness Discussion Board. (2020). Stability of amines. [Link]
-
001CHEMICAL. (2R)-4-methyl-4-phenylpentan-2-amine. [Link]
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- 4. premierindia.co.in [premierindia.co.in]
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- 8. Isolation (Recovery) [chem.ualberta.ca]
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- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. biotage.com [biotage.com]
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- 16. researchgate.net [researchgate.net]
- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity of 4-Methyl-4-phenylpentan-2-amine
Introduction:
Welcome to the technical support center for 4-Methyl-4-phenylpentan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral amine in their synthetic pathways. The stereochemical integrity of this molecule is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing racemization during chemical reactions. Our goal is to equip you with the knowledge to maintain the desired enantiopurity of your product.
Understanding the Challenge: The Nature of Amine Racemization
Chiral amines, such as this compound, possess a stereogenic center at the carbon atom bonded to the amino group. While amines with three different substituents are chiral, many can undergo rapid "umbrella inversion" at room temperature, leading to racemization.[1][2] This process, known as pyramidal inversion, involves the nitrogen atom and its substituents moving through a planar transition state.[3][4] For most acyclic chiral amines, this inversion is too rapid to allow for the separation of enantiomers.[4]
However, in the context of chemical reactions, racemization is often facilitated by the formation of an achiral intermediate. The primary mechanism of concern for this compound involves the formation of a planar imine intermediate, which can then be non-stereoselectively reduced or protonated back to the amine, resulting in a mixture of enantiomers.[5][6] Factors that promote the formation of this imine, such as elevated temperatures, harsh pH conditions (both acidic and basic), and the presence of certain catalysts, will increase the risk of racemization.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, known as a racemate.[6][9] For a chiral molecule like this compound, where the biological activity is often associated with a single enantiomer, racemization can lead to a significant loss of therapeutic efficacy. Furthermore, the unwanted enantiomer may cause off-target effects or undesirable side effects. Therefore, maintaining the stereochemical purity of the desired enantiomer is crucial throughout the synthesis, purification, and storage processes.[6]
Q2: What are the primary reaction conditions that induce racemization of this amine?
A2: The key factors that can lead to the racemization of this compound are:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to form the planar imine intermediate, thereby accelerating the rate of racemization.[6][10][11]
-
Presence of a Base: Base-catalyzed racemization is a common issue.[12][13] Strong bases can deprotonate the amine or abstract a proton from the alpha-carbon, facilitating the formation of an achiral intermediate. The strength and steric hindrance of the base play a significant role.[14]
-
Acidic Conditions: Acidic conditions can also catalyze racemization, although the mechanism may differ. Protonation of the amine can sometimes lead to reversible reactions that compromise stereochemical integrity.
-
Choice of Solvent: The solvent can influence the rate of racemization by stabilizing the transition state.[6][15] Polar aprotic solvents, for example, can sometimes promote racemization.[8]
-
Presence of Metal Catalysts: Certain transition metal catalysts, particularly those used for hydrogenation or dehydrogenation, can facilitate the formation of the imine intermediate and subsequent racemization.[16][17]
Q3: How can I minimize racemization during a reaction involving this compound?
A3: A multi-faceted approach is often necessary to preserve the stereochemical integrity:
-
Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base. The choice of base can significantly impact the extent of racemization.[14]
-
Protecting Groups: Protecting the amine functionality is a highly effective strategy.[6][18] A suitable protecting group can prevent the formation of the imine intermediate that is central to the racemization pathway.[19] Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Solvent Choice: Carefully select the solvent. Non-polar or less polar solvents are often preferable. It is advisable to perform a small-scale solvent screen to determine the optimal choice for your specific reaction.
-
Control of pH: Maintain a pH range that is neutral or as close to neutral as possible, avoiding strongly acidic or basic conditions.
-
Racemization-Free Coupling Reagents: In amide bond formation, the use of specific coupling reagents can help suppress racemization.[20]
Troubleshooting Guides
Scenario 1: Loss of Enantiomeric Excess (e.e.) During an Acylation Reaction
Problem: You are acylating (R)-4-Methyl-4-phenylpentan-2-amine and observe a significant drop in the enantiomeric excess of the resulting amide product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Base-Catalyzed Racemization | The base used to neutralize the acid byproduct or to deprotonate the amine is promoting racemization. | 1. Base Selection: Switch to a weaker or more sterically hindered base. For example, if using triethylamine, consider diisopropylethylamine (DIPEA) or 2,4,6-collidine.[14] 2. Stoichiometry: Use the minimum effective amount of base. 3. Order of Addition: Add the base slowly at a low temperature. |
| High Reaction Temperature | The reaction is being run at a temperature that is high enough to facilitate racemization. | 1. Temperature Reduction: Attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C). 2. Extended Reaction Time: Compensate for the lower temperature with a longer reaction time. |
| Activation of Carboxylic Acid | The method used to activate the carboxylic acid (if applicable) is too harsh and is leading to racemization of the amine starting material before acylation. | 1. Milder Coupling Reagents: Use coupling reagents known to minimize racemization, such as those that form active esters with additives like HOBt or HOAt.[14] 2. In-situ Activation: Activate the carboxylic acid in the presence of the amine to minimize the lifetime of the activated species. |
Experimental Protocol: Low-Temperature Acylation to Minimize Racemization
-
Dissolve (R)-4-Methyl-4-phenylpentan-2-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and a racemization-suppressing coupling agent (e.g., HOBt, 1.1 eq) in the same solvent.
-
Add the coupling reagent (e.g., EDC, 1.1 eq) to the carboxylic acid solution and stir for 15-20 minutes at 0 °C to pre-activate.
-
Slowly add the activated carboxylic acid solution to the amine solution at 0 °C.
-
Add a non-nucleophilic, sterically hindered base (e.g., DIPEA, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution) and proceed with standard workup and purification.
-
Analyze the enantiomeric excess of the product using chiral HPLC or SFC.
Scenario 2: Racemization During a Deprotection Step
Problem: You are deprotecting a derivative of this compound and the final product shows significant racemization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Harsh Deprotection Conditions | The reagents or conditions used for deprotection (e.g., strong acid or base, high temperature) are causing racemization of the liberated amine. | 1. Milder Reagents: Explore alternative, milder deprotection strategies for the specific protecting group used. 2. Lower Temperature: Perform the deprotection at a reduced temperature. 3. Scavengers: In some cases, the addition of a scavenger can trap reactive byproducts that may contribute to racemization. |
| Workup Procedure | The workup conditions (e.g., a harsh basic or acidic wash) are causing racemization after the deprotection is complete. | 1. Neutralize Carefully: If an acidic or basic workup is necessary, perform it at low temperatures and minimize the exposure time. 2. Buffer Systems: Consider using a buffer system to maintain a more neutral pH during the workup. |
Visualizing the Racemization Pathway and Prevention Strategy
Diagram 1: General Racemization Mechanism
Caption: Workflow using a protecting group strategy to prevent racemization.
References
-
Kaulmann, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Angewandte Chemie International Edition, 50(1), 238-240. Available at: [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2494-2505. Available at: [Link]
-
Crawford, D. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
-
Richard, J. P., et al. (2018). General mechanism of base‐catalysed racemisation. Journal of Physical Organic Chemistry, 31(8), e3838. Available at: [Link]
-
Ogasawara, Y., et al. (2007). Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters, 9(12), 2269-2272. Available at: [Link]
-
Deadman, B. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available at: [Link]
-
Deadman, B. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). Enantiomer. Available at: [Link]
-
Deadman, B. J., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Catalysis, 13(15), 10398-10406. Available at: [Link]
-
Deadman, B. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Available at: [Link]
-
Park, J., et al. (2011). Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. Coordination Chemistry Reviews, 255(15-16), 1733-1745. Available at: [Link]
-
Sharma, A., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(19), 4229-4244. Available at: [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). UNIT-1 – Stereochemistry-I – SCYA5203. Available at: [Link]
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Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Available at: [Link]
-
Nifant'ev, E. E., et al. (2001). STEREOSELECTIVE REACTIONS OF CHIRAL AMINES WITH RACEMIC CHLOROPHOSPHINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(6), 1095-1107. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Tamaki, M., et al. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 24(11), e3119. Available at: [Link]
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University of Bath. (2024). Stereochemistry - Stereoelectronics. Available at: [Link]
-
LibreTexts Chemistry. (2021). 23.6: Stereochemistry of Amines. Available at: [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Kitaguchi, H., et al. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society, 111(8), 3094-3095. Available at: [Link]
- Clariant AG. (1999). Racemisation of amines. Google Patents.
-
de Oliveira, C. S., et al. (2018). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
- BASF AG. (2003). Racemization of optically active amines. Google Patents.
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PubChem. (n.d.). This compound. Available at: [Link]
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001CHEMICAL. (n.d.). (2R)-4-methyl-4-phenylpentan-2-amine. Available at: [Link]
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PubChem. (n.d.). Vetikon. Available at: [Link]
-
PubChem. (n.d.). (2S)-4-methylpentan-2-amine. Available at: [Link]
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Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Resolution of 4-Methyl-4-phenylpentan-2-amine
Welcome to the technical support center for the chiral resolution of 4-Methyl-4-phenylpentan-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high enantiomeric purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to solve these complex stereochemical puzzles.
The classical resolution of enantiomers via diastereomeric salt formation is a powerful technique, yet it is often more of an art than a precise science, requiring careful optimization of multiple parameters.[1][2] This guide is structured as a series of troubleshooting questions and in-depth answers to address the specific issues you may face.
Part 1: Troubleshooting Guide
This section directly addresses common problems encountered during the resolution of this compound.
Q1: My initial crystallization yielded a very low enantiomeric excess (<20% ee). Where should I start troubleshooting?
A low enantiomeric excess (ee) in the first crystallization attempt is a common issue that points to fundamental problems in the diastereomeric salt formation and its crystallization. The three most critical factors to investigate are the resolving agent, the solvent system, and the stoichiometry.[3]
The Causality: The entire principle of this resolution method rests on the significant difference in solubility between the two diastereomeric salts ((R)-amine•(R')-acid vs. (S)-amine•(R')-acid).[4][5] If this solubility difference is minimal in your chosen system, the resulting crystals will be a near-racemic mixture of diastereomers, leading to a low ee upon liberation of the amine.
Troubleshooting Workflow:
-
Re-evaluate the Resolving Agent: The interaction between your amine and the chiral acid is highly specific. While tartaric acid is a common and cost-effective starting point for resolving amines, its derivatives or other chiral acids may offer superior discrimination.[6][7]
-
Systematic Solvent Screening: The solvent has a profound impact on the relative solubilities of the diastereomeric salts.[3][8] A solvent that is too "good" will dissolve both salts, preventing crystallization, while a solvent that is too "poor" will cause both to precipitate indiscriminately. The ideal solvent provides a fine balance. A screening of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) is the most effective next step.[9][10]
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a critical variable. While a 1:1 ratio is a logical start, it is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can sometimes lead to a higher ee in the crystallized product, albeit at the cost of yield in the initial step.[3][11] This is because the less soluble diastereomer crystallizes first, and limiting the resolving agent prevents the more soluble diastereomer from precipitating.
Caption: Workflow of the classical resolution process.
References
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- ACS Publications. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess of Chiral 1,4-Dioxaspiro[2.2]pentane Derivatives by Recrystallization.
- ResearchGate. (2005). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design.
- PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Organic Syntheses. (n.d.). amine (+)-hydrogen tartrate salt - separates as white prismatic crystals.
- Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
- Wikipedia. (n.d.). Enantiomeric excess.
- BenchChem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
- St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PubChem. (n.d.). This compound.
- BLD Pharm. (n.d.). This compound hydrochloride.
- Waters. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
- Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- BenchChem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
- MDPI. (n.d.). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion.
- Chem-Impex. (n.d.). 4-Methyl-4-phenylpentan-2-one.
- Arctom. (n.d.). CAS NO. 24854-91-9 | this compound.
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Scaling up the synthesis of 4-Methyl-4-phenylpentan-2-amine from lab to pilot plant
<Technical Support Center: Scaling Up the Synthesis of 4-Methyl-4-phenylpentan-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant. Our focus is on providing practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety.
Section 1: Synthesis Overview & Core Principles
The most common and scalable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one.[1][2] This process is a cornerstone of amine synthesis in the pharmaceutical industry due to its efficiency.[3][4]
The reaction proceeds in two key steps, which can often be performed in a single pot ("one-pot reaction"):
-
Imine Formation: The ketone (4-Methyl-4-phenylpentan-2-one) reacts with an ammonia source to form an intermediate imine. This is a reversible reaction where equilibrium is driven forward by the removal of water.[5][6]
-
Reduction: The imine intermediate is then reduced to the final amine product.[7][8] This reduction must be selective for the imine over the starting ketone.
Caption: Troubleshooting decision tree for thermal management during scale-up.
Q: How do I ensure consistent mixing in a large vessel?
A: Inefficient mixing can lead to localized hot spots or high concentrations of reagents, causing side reactions and reducing yield. [9]Work with a chemical engineer to select the appropriate impeller type (e.g., pitched-blade turbine, anchor) and agitation speed for your reactor geometry and reaction mixture viscosity. The goal is to ensure good bulk movement and prevent solids (like a catalyst or solid reducing agent) from settling at the bottom.
Section 3: Troubleshooting Guide
Problem 1: Low Yield / Incomplete Conversion
Symptom: HPLC analysis shows a significant amount of unreacted 4-Methyl-4-phenylpentan-2-one or the imine intermediate after the expected reaction time.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Reducing Agent | The reducing agent may have degraded due to moisture or was not added in sufficient stoichiometric excess. Action: Verify the activity of the reducing agent. Increase the molar equivalent (e.g., from 1.2 eq to 1.5 eq) in a controlled manner. |
| Poor Imine Formation | The equilibrium for imine formation may not be favorable. This is often due to the presence of water. [6]Action: If using a hydride reagent, ensure all reagents and solvents are anhydrous. The use of a dehydrating agent like molecular sieves may be beneficial, though less practical at a very large scale. [10]A catalytic amount of acid (like acetic acid) can also promote imine formation. [11] |
| Low Reaction Temperature | While controlling the exotherm is crucial, running the reaction too cold can slow kinetics to a crawl. Action: Once the initial exotherm is controlled, you may need to gently heat the reaction mixture (e.g., to 30-40°C) to drive it to completion. This must be based on safety data from calorimetry. |
| Catalyst Poisoning (for H₂) | If using catalytic hydrogenation, trace impurities (sulfur, etc.) in the starting materials or ammonia source can poison the catalyst surface. [12]Action: Ensure high-purity starting materials. Consider filtering the reaction mixture through a bed of activated carbon before adding the catalyst. |
Problem 2: Impurity Formation
Symptom: The final product is contaminated with significant levels of side products.
| Common Impurity | Potential Cause & Mechanism | Mitigation Strategy |
| Des-amino alcohol (4-Methyl-4-phenylpentan-2-ol) | Reduction of the starting ketone before the imine is reduced. This happens if the reducing agent is not selective (e.g., NaBH₄) or if conditions do not favor imine formation. [3] | Use a more selective reducing agent like STAB or NaBH₃CN. [6][8]Ensure imine formation is established before or concurrently with reduction. |
| Secondary Amine Dimer | The newly formed primary amine product reacts with another molecule of the starting ketone to form a secondary amine impurity. This is a common issue in reductive aminations. [3][12] | Use a moderate excess of the ammonia source to outcompete the product amine. Control the reaction temperature to minimize the rate of this side reaction. |
| N-alkylated Impurity (e.g., N-ethyl amine) | Occurs during catalytic hydrogenation when an alcohol solvent (e.g., ethanol) is oxidized on the catalyst surface to an aldehyde, which then reacts with the product amine. [13] | Switch to a non-alcoholic solvent like THF or EtOAc for the hydrogenation, or use a catalyst/condition set known to minimize solvent oxidation. |
Problem 3: Difficult Workup & Isolation
Symptom: Formation of a stable emulsion during aqueous workup, leading to poor phase separation and product loss.
A: Emulsions are a common and frustrating issue when scaling up liquid-liquid extractions. [14]Amines, in particular, can act as surfactants and stabilize oil-in-water or water-in-oil mixtures.
Troubleshooting Steps:
-
"Salting Out": Add brine (a saturated aqueous solution of NaCl) instead of deionized water during the workup. This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion. [15]2. Adjust pH: Ensure the pH of the aqueous phase is sufficiently high (>12) during the basic extraction to ensure the amine is in its freebase form and is fully partitioned into the organic layer.
-
Solvent Swap: If the primary reaction solvent is partially water-miscible (like THF), perform a solvent swap via distillation before the aqueous workup. Replace it with a less miscible solvent like Toluene or Methyl-tert-butyl ether (MTBE).
-
Minimize Agitation Energy: In the plant, use a low shear agitator speed during extraction. Vigorous, high-shear mixing is a primary cause of stable emulsions.
-
Allow for Settling Time: Be patient. Sometimes, simply allowing the mixture to stand for several hours allows the phases to separate. [14][15]Gentle warming of the reactor jacket can sometimes aid this process, provided the solvent boiling point is not exceeded. [15]
Section 4: Sample Pilot-Plant Protocol (STAB Reduction)
Disclaimer: This protocol is a representative guide. All quantities and parameters must be adapted and verified based on laboratory data, process safety assessments, and calorimetry for your specific equipment.
Materials:
-
4-Methyl-4-phenylpentan-2-one (1.0 eq)
-
Ammonium Acetate (3.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 vol)
-
Aqueous Sodium Hydroxide (2M NaOH)
-
Brine
Procedure:
-
Reactor Setup: Ensure the 100L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with 4-Methyl-4-phenylpentan-2-one, ammonium acetate, and 2-MeTHF.
-
Imine Formation: Start agitation and stir the mixture at 20-25°C for 2-4 hours to allow for imine formation. Monitor by an in-process control (IPC) method (e.g., GC or HPLC) until ketone consumption plateaus.
-
STAB Dosing: Prepare a solution or slurry of STAB in 2-MeTHF. Slowly dose the STAB slurry into the reactor over 4-6 hours, maintaining the internal temperature between 20-25°C. (Critical Control Point: Monitor temperature closely; be prepared to stop the addition if cooling is insufficient).
-
Reaction Completion: Stir the reaction mixture for an additional 8-12 hours after the STAB addition is complete. Monitor for completion by IPC.
-
Quench: Slowly add water to the reactor to quench any unreacted STAB, managing any gas evolution.
-
Aqueous Workup (Basification): Add 2M NaOH solution to adjust the aqueous pH to >12.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Wash the organic layer with brine to remove residual water and inorganics. Allow for phase separation and drain the aqueous layer.
-
Isolation: Concentrate the organic layer under vacuum to yield the crude this compound. Further purification may be achieved by vacuum distillation or crystallization of a suitable salt.
References
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582. [Link]
-
Tominaga, K., et al. (2020). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. Catalysis Science & Technology. [Link]
-
University of Calgary. (n.d.). Formation of imines and enamines. Chem 203 Notes. [Link]
-
Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1396–1402. [Link]
-
YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Zeynizadeh, B., & Rahimi, S. (2015). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]
-
Lab Unlimited. (n.d.). Optimal-Temperature-Control-of-Reactors. [Link]
-
Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(11), 3320-3373. [Link]
-
The Organic Chemistry Tutor. (2021). Synthesis of Amines by Reduction. YouTube. [Link]
-
AIChE. (n.d.). Best Practices for Heat Tracing Pilot Plants. CEP Magazine. [Link]
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Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
-
AGI Glassplant. (n.d.). Discover The AGI Glassplant Pilot Plant Reactor Plus. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. [Link]
-
Sci-Hub. (n.d.). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]
-
LNEYA. (2024). Precautions for cooling and heating during operation of various reactors. [Link]
-
Foley, D., et al. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Organic Process Research & Development, 27(4), 656–663. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. WordPress. [Link]
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E3 Tech. (n.d.). Pilot Plant and Large Reactor Heating Cooling Machine. [Link]
-
Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302. [Link]
-
Turner, N. J., & Montgomery, S. L. (2021). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 38(8), 1484-1503. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Scribd. (n.d.). Chemical Plant Troubleshooting Guide. [Link]
-
Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
YouTube. (2025). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. [Link]
-
YouTube. (2024). 01 - Basics of Troubleshooting for Plant Operators. [Link]
-
Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(1), 81-83. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
001CHEMICAL. (n.d.). (2R)-4-methyl-4-phenylpentan-2-amine. [Link]
-
Chemistry Stack Exchange. (2012). What can I do if I don't get a phase separation between my organic and water phases? [Link]
-
Leggett, D. C. (2007). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. ResearchGate. [Link]
-
Premier Group. (n.d.). 4-Methyl-4-Phenylpentan-2-One (Veticone). [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
- Google Patents. (n.d.).
-
Pappu, R. V., et al. (2020). A conceptual framework for understanding phase separation and addressing open questions and challenges. eLife, 9, e59495. [Link]
-
Kirschning, A., & Jas, G. (2002). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Angewandte Chemie International Edition, 41(19), 3562-3590. [Link]
-
Alberti, S., et al. (2019). Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. Cell, 176(3), 419-434. [Link]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 4-Methyl-4-phenylpentan-2-amine & Derivatives
Introduction: Welcome to the technical support center for 4-Methyl-4-phenylpentan-2-amine and its derivatives. As structural analogs of phentermine and members of the broader substituted phenethylamine class, these compounds possess unique chemical properties that are critical to understand for successful research and development.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered stability and handling challenges. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs) & Stability Insights
This section addresses the most common questions regarding the stability and handling of this compound and related structures.
Q1: What are the optimal storage and handling conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. Based on stability data for structurally similar phentermine hydrochloride, the following conditions are recommended:
-
Temperature: Store at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[3][4][5] Short excursions between 15°C to 30°C (59°F to 86°F) are generally permissible.[5]
-
Atmosphere: The primary amine functional group is susceptible to oxidation over time. For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Light: Protect from light.[5] Photolytic degradation can occur, often catalyzed by photosensitizers. Use amber vials or store containers in the dark.
-
Moisture: These compounds can be hygroscopic. Store in a tightly sealed container in a dry environment, preferably in a desiccator, to protect from moisture.[5][6]
Expert Insight: The rationale for these conditions is to minimize the energy input (heat, light) and reactants (oxygen, water) available for degradation reactions. The amine group is a key reactive site, prone to oxidation, while the overall molecule can be susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: I'm observing a color change (e.g., yellowing) in my sample and/or new peaks in my HPLC analysis. What are the likely causes?
Answer: A visual color change or the appearance of new chromatographic peaks are classic indicators of chemical degradation. For phenethylamine derivatives, the primary culprits are oxidation and photodecomposition.
-
Oxidation: The lone pair of electrons on the nitrogen atom of the amine makes it susceptible to oxidation. This can lead to the formation of N-oxides, imines, or other colored degradation products. Atmospheric oxygen is a common oxidant, and the process can be accelerated by the presence of trace metal ions.
-
Hydrolysis: While generally more stable than esters or amides, the amine functionality can participate in hydrolytic degradation, especially at non-neutral pH. Forced degradation studies on the closely related compound phentermine showed a 5.2% degradation under acidic conditions (0.1N HCl at 80°C for 24 hours), indicating this is a relevant pathway.[7]
-
Photodecomposition: Aromatic compounds and those with amine groups can absorb UV light, leading to the formation of reactive radical species that initiate degradation cascades. This often results in complex mixtures of byproducts.
The diagram below illustrates the most probable initial degradation pathways.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Unknown Title [dailymed.nlm.nih.gov]
- 7. jrtdd.com [jrtdd.com]
Technical Support Center: Synthesis and Purification of 4-Methyl-4-phenylpentan-2-amine
Welcome to the Technical Support Center for the synthesis and purification of 4-Methyl-4-phenylpentan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address common challenges encountered during the synthesis of this compound. Our aim is to provide you with the expertise and practical insights needed to identify and resolve issues related to impurities, ensuring the integrity of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Synthesis Phase: Reductive Amination of 4-Methyl-4-phenylpentan-2-one
Question 1: My reaction seems to be incomplete, and I'm observing a significant amount of unreacted 4-Methyl-4-phenylpentan-2-one in my crude product. What could be the cause?
Answer:
Incomplete conversion during the reductive amination of 4-Methyl-4-phenylpentan-2-one is a common issue. The steric hindrance around the carbonyl group, due to the presence of the bulky 1,1-dimethyl-1-phenylpropyl group, can slow down the reaction. Here are the primary causes and their solutions:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine intermediate. This equilibrium can be unfavorable.
-
Solution: Ensure the effective removal of water as it forms. Using a Dean-Stark apparatus if the reaction conditions allow, or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation.
-
-
Insufficient Reducing Agent: The chosen reducing agent might not be potent enough or may have been added in insufficient quantity.
-
Solution: For sterically hindered ketones, a robust reducing agent is often necessary. While sodium borohydride can be used, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective as they are more selective for the imine over the ketone and are stable under the mildly acidic conditions that favor imine formation. Ensure you are using a sufficient molar excess of the reducing agent.
-
-
Suboptimal pH: The pH of the reaction is crucial. Imine formation is favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Solution: Buffer the reaction mixture. Acetic acid is commonly used to maintain the optimal pH range.
-
Question 2: I've identified a significant byproduct with a molecular weight corresponding to 4-Methyl-4-phenylpentan-2-ol. How can I prevent its formation?
Answer:
The presence of 4-Methyl-4-phenylpentan-2-ol indicates that the ketone starting material is being directly reduced by your reducing agent. This is a common side reaction, especially if the imine formation is slow.
-
Choice of Reducing Agent: As mentioned, some reducing agents are more chemoselective than others.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly selective for the protonated imine (iminium ion) over the ketone. Switching to one of these reagents can significantly reduce the formation of the alcohol byproduct.[1]
-
-
Reaction Conditions: The order of addition and temperature can influence the outcome.
-
Solution: Employ a one-pot, two-step approach. First, allow the ketone and the amine source (e.g., ammonia or an ammonium salt) to stir for a period to allow for imine formation before introducing the reducing agent. This ensures a higher concentration of the imine for the reducing agent to act upon. Running the reaction at a controlled, lower temperature can also favor the desired pathway.
-
Question 3: My final product is contaminated with a higher molecular weight impurity, which I suspect is a secondary amine. How is this formed and how can I avoid it?
Answer:
The formation of a secondary amine, N-(4-methyl-4-phenylpentan-2-yl)-4-methyl-4-phenylpentan-2-amine, is a result of the newly formed primary amine reacting with another molecule of the starting ketone. This over-alkylation is more prevalent when using ammonia as the nitrogen source.
-
Stoichiometry: An excess of the amine source relative to the ketone can suppress the formation of the secondary amine.
-
Solution: Use a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol). This will statistically favor the reaction of the ketone with the primary amine source rather than the product amine.
-
-
Alternative Synthesis Route: If over-alkylation remains a persistent issue, consider an alternative synthetic approach.
-
Solution: The Leuckart-Wallach reaction, which uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent, can sometimes offer better selectivity for primary amine formation.[2][3][4] However, this reaction typically requires higher temperatures.
-
Purification Phase: Isolating Pure this compound
Question 4: I'm struggling to separate my product amine from the unreacted ketone and the alcohol byproduct by distillation. What should I do?
Answer:
While the boiling points of this compound, the corresponding ketone, and alcohol are different, they can be close enough to make separation by simple distillation challenging.
-
Fractional Distillation: This technique provides better separation for compounds with close boiling points.[5][6]
-
Protocol: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. The increased surface area allows for multiple condensation-vaporization cycles, enriching the vapor with the more volatile component. Perform the distillation under reduced pressure to lower the boiling points and prevent potential decomposition.
-
-
Acid-Base Extraction: This is a highly effective and recommended first step in purification to separate the basic amine from the neutral ketone and alcohol impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral ketone and alcohol will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12 to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Question 5: My amine product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I improve this?
Answer:
The basic nature of amines causes strong interactions with the acidic silanol groups on the surface of silica gel, leading to the issues you've described.
-
Modified Mobile Phase: Adding a small amount of a basic modifier to the eluent can significantly improve the chromatography.
-
Solution: Add a small percentage (typically 0.1-1%) of a volatile amine like triethylamine or a stronger base like ammonium hydroxide to your mobile phase. This competes with your product for binding to the acidic sites on the silica, resulting in better peak shape and improved separation.[3]
-
-
Alternative Stationary Phases: Using a different type of stationary phase can circumvent the issues with silica.
-
Solution 1: Use basic alumina as your stationary phase. Its basic nature is more compatible with the purification of amines.
-
Solution 2: Employ an amine-functionalized silica gel. This specialized stationary phase is designed to minimize the unwanted interactions that cause peak tailing.[7]
-
Question 6: How can I effectively purify my amine product by recrystallization?
Answer:
Direct recrystallization of the free amine can be difficult as it is often an oil or a low-melting solid at room temperature. A more reliable method is to convert it to a salt, typically the hydrochloride salt, which is usually a stable, crystalline solid.[8][9][10]
-
Protocol for Hydrochloride Salt Formation and Recrystallization:
-
After an initial purification by acid-base extraction, dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold solvent.
-
To recrystallize, dissolve the salt in a minimal amount of a hot solvent in which it has moderate solubility. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/diethyl ether or isopropanol/hexane.[10]
-
Allow the solution to cool slowly to form pure crystals.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods are direct reductive amination of 4-Methyl-4-phenylpentan-2-one and the Leuckart-Wallach reaction.[4][11] Reductive amination offers milder reaction conditions and a wider choice of reducing agents, while the Leuckart reaction uses inexpensive reagents but typically requires higher temperatures.
Q2: What is the expected boiling point of this compound?
A2: While specific experimental data can vary, based on its structure and the boiling point of the precursor ketone (approximately 252 °C at atmospheric pressure), the amine is expected to have a similar or slightly higher boiling point.[12] Purification by distillation should be performed under reduced pressure.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as the starting ketone and the alcohol byproduct.[13]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the amine, often after conversion to its salt, and for detecting less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from those of the product.
Q4: Can I use chiral chromatography to separate the enantiomers of this compound?
A4: Yes, since this compound possesses a chiral center at the carbon bearing the amino group, it exists as a pair of enantiomers. Chiral HPLC or GC with a suitable chiral stationary phase can be used to separate and quantify the individual enantiomers. This is particularly important in drug development, where the pharmacological activity of enantiomers can differ significantly.[14]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, incorporating the strategies discussed above.
Caption: Purification workflow for this compound.
Summary of Key Impurities and Their Properties
| Impurity | Structure | Origin | Removal Strategy |
| 4-Methyl-4-phenylpentan-2-one | Ketone | Unreacted starting material | Acid-base extraction, Fractional distillation, Chromatography |
| 4-Methyl-4-phenylpentan-2-ol | Alcohol | Reduction of starting ketone | Acid-base extraction, Fractional distillation, Chromatography |
| N-(4-methyl-4-phenylpentan-2-yl)-4-methyl-4-phenylpentan-2-amine | Secondary Amine | Over-alkylation of product | Use of excess ammonia source, Fractional distillation, Chromatography |
References
-
Rhodium Chemistry Archives. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Khan, R. A., et al. (2017). Purification of organic hydrochloride salt? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online forum post]. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
- BASF SE. (1988). 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. EP 0291849 B1.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536.
- Reactions. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 118-135.
- Podyacheva, E., et al. (2013).
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
- Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
-
Wikipedia. (2023). Fractional distillation. Retrieved from [Link]
- Wang, C., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 13837-13847.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Dicks, A. P., & Batey, R. A. (2012). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
- Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
- Google Patents. (1966). Aminoketones and methods for their production. US3254124A.
- Google Patents. (2009). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide. CN101337906B.
- International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. IRJAEM, 2(7), 2211-2216.
- Google Patents. (1995). Preparation of 4-methylpyrimidines. US5414086A.
- Google Patents. (1966). Aminoketones and methods for their production. US3254124A.
- Ko, S. H., et al. (1999). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (−)-Chloroephedrine and cis- or trans-1,2-Dimethyl-3-phenylaziridine. Journal of Forensic Sciences, 44(4), 747-754.
- International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. IRJAEM, 2(7), 2211-2216.
- Google Patents. (2002).
- International Journal of Creative Research Thoughts. (2024).
- ResearchGate. (2012).
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Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Resolution of 4-Methyl-4-phenylpentan-2-amine
For researchers and professionals in drug development, achieving enantiomeric purity is a critical step. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological activity and toxicological profile. This guide provides an in-depth comparison of common chiral resolving agents and methodologies applicable to the resolution of the racemic primary amine, 4-Methyl-4-phenylpentan-2-amine. While specific resolution data for this compound is not widely published, this guide leverages established principles and experimental data from structurally similar amines to provide a robust starting point for your research.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common and scalable method for separating enantiomers is through the formation of diastereomeric salts.[1][2] Enantiomers, being mirror images, possess identical physical properties, making them difficult to separate.[3][4] The core of this technique is to introduce another chiral molecule—the resolving agent—to create a pair of diastereomers. These diastereomers have different physical properties, most notably, different solubilities in a given solvent, which allows for their separation by fractional crystallization.[1][5][6]
The general workflow for this process is as follows:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparison of Potential Chiral Resolving Agents
The choice of a resolving agent is the most critical factor in a successful resolution. The selection is often empirical, and screening several agents is a common practice.[2][7] Based on the successful resolution of other primary amines, the following chiral acids are excellent candidates for the resolution of this compound.[1][3]
| Chiral Resolving Agent | Structure | Key Characteristics |
| L-(+)-Tartaric Acid | A C4-dicarboxylic acid with two chiral centers. | Readily available, inexpensive, and widely documented. Its two carboxylic acid groups and two hydroxyl groups offer multiple points of interaction for forming crystalline salts.[1][6][8] |
| (S)-(-)-Mandelic Acid | An α-hydroxy carboxylic acid with one chiral center. | Often provides high enantiomeric excess in a single crystallization. Its aromatic ring can participate in π-stacking interactions, which can be beneficial for forming well-defined crystals with other aromatic compounds.[1][9][10] |
| (1S)-(+)-10-Camphorsulfonic Acid | A sulfonic acid derived from camphor with a rigid bicyclic structure. | A strong acid that can be particularly effective for less basic amines. Its bulky, rigid structure can lead to significant differences in the crystal packing of the diastereomeric salts.[1][11][12][13] |
Experimental Protocols: A Starting Point
The following protocols are generalized methodologies for the resolution of a primary amine and should be considered a starting point for the optimization of the resolution of this compound.
Protocol 1: Resolution with L-(+)-Tartaric Acid
This protocol is adapted from the resolution of (±)-1-phenylethylamine.[6]
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
2 M Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 15 g of L-(+)-tartaric acid in 120 mL of methanol with gentle heating.
-
To this warm solution, slowly add 17.7 g of racemic this compound. An exothermic reaction may be observed.
-
Allow the solution to cool to room temperature and then let it stand undisturbed for at least 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. The enantiomeric purity of the amine can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or polarimetry.
-
For higher purity, the salt can be recrystallized from a minimal amount of hot methanol.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in a minimal amount of water.
-
Add 2 M NaOH solution until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the optically enriched amine.
-
Protocol 2: Resolution with (S)-(-)-Mandelic Acid
This protocol is based on general procedures for using mandelic acid as a resolving agent.[9]
Materials:
-
Racemic this compound
-
(S)-(-)-Mandelic acid
-
Ethanol
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 17.7 g of racemic this compound in 100 mL of ethanol.
-
In a separate flask, dissolve 15.2 g of (S)-(-)-mandelic acid in 100 mL of ethanol, warming if necessary.
-
Combine the two solutions and stir. If crystals do not form upon cooling, reduce the volume of the solvent under reduced pressure and allow the solution to stand.
-
-
Isolation and Purification:
-
Collect the crystalline salt by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the salt from hot ethanol to improve the diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified salt in water and add 2 M NaOH to make the solution basic.
-
Extract the amine with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved amine.
-
Protocol 3: Resolution with (1S)-(+)-10-Camphorsulfonic Acid
This protocol is based on the known use of camphorsulfonic acid for resolving amines.[11][13]
Materials:
-
Racemic this compound
-
(1S)-(+)-10-Camphorsulfonic acid
-
Acetone
-
2 M Sodium Hydroxide (NaOH)
-
Methylene chloride
-
Anhydrous potassium carbonate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 17.7 g of racemic this compound in 150 mL of acetone.
-
Add a solution of 23.2 g of (1S)-(+)-10-camphorsulfonic acid in 150 mL of acetone.
-
Stir the mixture at room temperature. The diastereomeric salt should precipitate. If not, the solution may need to be concentrated or cooled.
-
-
Isolation of the Salt:
-
Filter the precipitate and wash with cold acetone.
-
The salt can be recrystallized from a suitable solvent system, which may require some screening (e.g., ethanol/acetone mixtures).
-
-
Liberation of the Free Amine:
-
Dissolve the salt in water and basify with 2 M NaOH.
-
Extract the amine with methylene chloride (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent to yield the optically enriched amine.
-
Caption: Key stages in the experimental workflow for chiral resolution.
Key Considerations for Optimization
-
Solvent Selection: The choice of solvent is crucial as it directly influences the differential solubility of the diastereomeric salts.[14] A good solvent system will maximize the solubility difference. Common solvents to screen include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar solvents.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the efficiency of the resolution. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[7]
-
Temperature: Crystallization temperature affects both the yield and the purity of the diastereomeric salt. A slower, more controlled cooling process often leads to purer crystals.
-
Seeding: If a small amount of the desired pure diastereomeric salt is available, it can be used as a seed crystal to induce crystallization and can significantly improve the efficiency and reproducibility of the resolution.[7]
Conclusion
References
- Benchchem. A Comparative Guide to Chiral Resolving Agents for Primary Amines.
- Benchchem. A Comparative Guide to Chiral Resolving Agents for Amines: (+)-Dibenzoyl-D-tartaric acid vs.
- Wikipedia. Chiral resolution.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem.
- ACS Publications. Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry.
- NIH.
- Google Patents.
- arkat usa. Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid.
- Chemistry LibreTexts. 6.
- Chemistry LibreTexts. 6.
- Chemical Communications (RSC Publishing). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution.
- Google Patents.
- Onyx Scientific. Chiral Resolution Screening.
- Benchchem.
Sources
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A Comparative Guide to Chiral Amines in Asymmetric Catalysis: Evaluating 4-Methyl-4-phenylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the judicious selection of a chiral amine is paramount to achieving high stereoselectivity in the synthesis of enantiomerically pure compounds. While the field is dominated by well-established families of chiral amines, the exploration of novel structures continues to be a key driver of innovation. This guide provides a comparative analysis of 4-Methyl-4-phenylpentan-2-amine, a sterically hindered chiral amine, in the context of widely used alternatives in asymmetric catalysis. Due to a notable absence of this compound in the peer-reviewed catalysis literature, this guide will focus on a theoretical evaluation of its potential based on its structural attributes, juxtaposed with the proven experimental performance of established chiral amines.
Introduction to Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in asymmetric synthesis, functioning as catalysts, ligands for metal catalysts, or chiral auxiliaries. Their ability to induce enantioselectivity stems from the formation of transient chiral intermediates or complexes, which energetically favor one stereochemical pathway over the other. The efficacy of a chiral amine is dictated by its structural and electronic properties, including the nature and disposition of stereogenic centers and bulky substituents.
This compound: A Structural Perspective
This compound is a primary chiral amine characterized by a quaternary carbon atom bearing a phenyl group and two methyl groups, and a stereogenic center at the 2-position of the pentan-2-amine backbone.
Key Structural Features:
-
Steric Hindrance: The presence of a bulky 4,4-disubstituted phenylpentyl group creates significant steric bulk around the chiral center and the amine functionality. This steric hindrance can be a double-edged sword in catalysis. While it can enhance facial discrimination of the substrate, it may also impede the approach of reactants, leading to lower reaction rates.
-
Chiral Environment: The single stereocenter at the C-2 position, in proximity to the amine, provides the chiral environment necessary for inducing stereoselectivity.
-
Limited Conformational Flexibility: The bulky substituents may restrict the conformational freedom of the molecule, potentially leading to a more defined transition state in a catalytic cycle.
Despite these intriguing structural features, there is a conspicuous lack of published data on the application of this compound in asymmetric catalysis. This suggests that it may not have demonstrated significant advantages over existing chiral amines, or its potential has yet to be explored and reported.
Established Chiral Amines: A Performance Benchmark
To provide a clear context for the potential of this compound, we will compare its structural attributes to those of well-established chiral amines and their documented performance in key asymmetric reactions.
Cinchona Alkaloids and their Derivatives
Cinchona alkaloids, such as quinine and quinidine, and their derivatives are among the most powerful and widely used chiral organocatalysts.[1] They are particularly effective in nucleophilic catalysis.
-
Mechanism of Action: These molecules possess multiple functional groups, including a quinoline ring, a secondary alcohol, and a tertiary amine within a quinuclidine core. This arrangement allows for bifunctional catalysis, where the amine acts as a nucleophile or a Brønsted base, and the hydroxyl group can engage in hydrogen bonding to activate the electrophile and organize the transition state.
Proline and its Derivatives
L-Proline and its derivatives are workhorse organocatalysts for a wide range of asymmetric transformations, most notably aldol and Michael reactions.
-
Mechanism of Action: Proline catalyzes reactions through the formation of a chiral enamine or iminium ion intermediate. The rigid pyrrolidine ring structure provides a well-defined chiral environment, leading to high enantioselectivities.
Primary Amine-Thiourea Catalysts
Bifunctional primary amine-thiourea catalysts have emerged as a powerful class of organocatalysts for various asymmetric reactions.
-
Mechanism of Action: These catalysts operate through a cooperative mechanism where the primary amine activates the nucleophile (e.g., via enamine formation), and the thiourea moiety activates the electrophile through hydrogen bonding. This dual activation leads to highly organized and stereoselective transition states.
Comparative Analysis and Performance Data
The following table summarizes the performance of these established chiral amines in representative asymmetric reactions, providing a benchmark against which the potential of novel amines like this compound can be conceptually evaluated.
| Chiral Amine/Catalyst Class | Reaction Type | Substrate Example | Electrophile Example | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Cinchona Alkaloid Derivative | Michael Addition | Dimethyl malonate | Chalcone | >90 | >95 | - |
| L-Proline | Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | 68 | 96 | 19:1 (anti/syn) |
| Primary Amine-Thiourea | Michael Addition | Cyclohexanone | Nitrostyrene | 99 | 99 | >20:1 (anti/syn) |
Data is representative and compiled from various literature sources.
Experimental Protocols for Established Chiral Amine-Catalyzed Reactions
To provide a practical context, detailed experimental protocols for well-established asymmetric reactions are provided below. These protocols serve as a template for how a new chiral amine like this compound could be tested.
Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde catalyzed by L-proline.
Materials:
-
L-Proline
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) and DMF (0.5 mL) is added L-proline (0.3 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Diagram of the Proline-Catalyzed Aldol Reaction Workflow
Caption: Workflow for the L-proline-catalyzed asymmetric aldol reaction.
Mechanistic Considerations and the Untapped Potential of this compound
The catalytic cycle of primary amine catalysis, such as with proline, typically involves the formation of a chiral enamine intermediate.
Diagram of the Enamine Catalytic Cycle
Caption: Generalized enamine catalytic cycle for primary amine-catalyzed aldol reactions.
For this compound to be an effective catalyst in such a cycle, several factors would come into play:
-
Enamine Formation: The steric bulk around the amine might hinder the initial formation of the enamine intermediate with a ketone.
-
Facial Shielding: If the enamine does form, the bulky substituent could provide excellent facial shielding, leading to high stereoselectivity in the subsequent attack on the electrophile.
-
Catalyst Turnover: The steric hindrance might also slow down the hydrolysis of the resulting iminium ion, potentially impeding catalyst turnover and leading to low overall reaction efficiency.
The synthesis of sterically hindered chiral amines can be challenging, and this may also contribute to the lack of studies on this compound.[2][3]
Conclusion and Future Outlook
While this compound possesses intriguing structural features, particularly its significant steric bulk, there is currently no published evidence to support its efficacy as a catalyst or ligand in asymmetric synthesis. In contrast, chiral amines like cinchona alkaloids, proline, and primary amine-thioureas are well-established, with a vast body of literature demonstrating their high performance across a wide range of reactions.
The lack of data on this compound presents an opportunity for future research. A systematic investigation into its catalytic activity, starting with benchmark reactions such as the aldol or Michael additions, would be necessary to ascertain its potential. Such studies would need to carefully consider the potential for slow reaction rates due to steric hindrance and optimize reaction conditions accordingly.
For researchers and professionals in drug development, the current recommendation is to rely on the established and predictable performance of well-documented chiral amines. However, the exploration of novel, sterically demanding chiral amines like this compound could lead to the discovery of new catalysts with unique reactivity and selectivity profiles.
References
-
Hörner, M., et al. (2016). Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. Nature Chemistry, 8(12), 1133–1139. [Link]
-
Li, W., et al. (2020). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications, 11(1), 584. [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025–1050. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methyl-4-phenylpentan-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 4-Methyl-4-phenylpentan-2-amine. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the methodological choices, ensuring that the validation process itself serves as a testament to the method's robustness and reliability.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] For a molecule like this compound, a primary aromatic amine, the choice of analytical methodology is pivotal, dictated by the need for specificity, sensitivity, and accuracy in the presence of potential impurities and degradation products.
Comparative Analysis of Primary Analytical Techniques: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the analysis of this compound hinges on a careful consideration of the analyte's physicochemical properties and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Highly versatile for a wide range of compounds, including non-volatile and thermally labile molecules. Aromatic amines are well-suited for reverse-phase HPLC.[1][4] | Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like primary amines to improve volatility and peak shape.[5][6] |
| Detection | Commonly uses UV-Vis detection, leveraging the aromatic ring's chromophore. Fluorescence and mass spectrometric detectors can enhance sensitivity and specificity. | Mass spectrometry provides high specificity and structural information, aiding in peak identification and impurity profiling. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent and filtration. | May require derivatization (e.g., acylation) to block the polar amine group, which adds a step to the workflow but can improve chromatographic performance.[7] |
| Specificity | Can be challenging to resolve structurally similar impurities from the main peak without a highly selective column and mobile phase. Diode-array detection can aid in assessing peak purity. | Excellent specificity due to mass fragmentation patterns, which can distinguish between co-eluting compounds with different mass-to-charge ratios. |
| Sensitivity | Dependent on the detector. UV detection is moderately sensitive, while fluorescence and MS detection offer higher sensitivity. | Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Chiral Separation | Readily achievable with chiral stationary phases, crucial for resolving enantiomers of chiral molecules like this compound.[8][9] | Possible with chiral capillary columns, though may require derivatization.[10] |
The Imperative of Specificity: Anticipating Impurities and Degradants
A robust analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][11] For this compound, potential impurities can be inferred from its likely synthetic route, which commonly involves the reductive amination of 4-Methyl-4-phenylpentan-2-one.[3][12]
Potential Process-Related Impurities:
-
Unreacted Starting Material: 4-Methyl-4-phenylpentan-2-one.
-
Over-alkylation Product: The corresponding secondary amine.
-
Side-Reaction Product: 4-Methyl-4-phenylpentan-2-ol from the reduction of the ketone.
Potential Degradation Products:
Forced degradation studies are essential to identify likely degradation products under various stress conditions.[2]
-
Oxidative Degradation: Aromatic amines are susceptible to oxidation. Treatment with hydrogen peroxide may lead to the formation of N-oxides or other oxygenated derivatives.
-
Acidic/Basic Hydrolysis: Stability in acidic and basic media should be assessed.
-
Thermal Degradation: Exposure to high temperatures may induce decomposition.
-
Photodegradation: Exposure to light may cause degradation, particularly for aromatic compounds.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for the validation of both an HPLC-UV and a GC-MS method for the analysis of this compound, in accordance with ICH Q2(R2) guidelines.[1][13]
Validation Workflow Diagram
Caption: A generalized workflow for analytical method validation.
I. High-Performance Liquid Chromatography (HPLC-UV) Method Validation
This method is designed for the quantification of this compound and the separation from its potential impurities.
A. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1 M Phosphate buffer pH 3.0 (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
B. Validation Protocol
-
System Suitability:
-
Inject the standard solution (e.g., 100 µg/mL) five times.
-
Acceptance Criteria: %RSD of peak area < 2.0%, theoretical plates > 2000, tailing factor < 2.0.
-
-
Specificity:
-
Inject a blank (diluent), a standard solution of this compound, and solutions of potential impurities individually.
-
Prepare a spiked solution containing the analyte and all potential impurities and inject.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and analyze the stressed samples.
-
Acceptance Criteria: The analyte peak should be free from interference from the blank and any impurities. Peak purity should be confirmed using a diode-array detector.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the analyte, for example, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy:
-
Perform spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: %RSD < 2.0% for both repeatability and intermediate precision.
-
-
Robustness:
-
Deliberately vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
Column temperature (± 5 °C)
-
pH of the buffer (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
-
C. Summary of HPLC Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 50 - 150 | 50 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | 0.8% |
| - Intermediate Precision | < 2.0% | 1.2% |
| Robustness | System suitability passes | Pass |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
This method is proposed for both identification and quantification, offering high specificity. Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) is recommended to improve peak shape and thermal stability.
A. GC-MS Conditions
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
B. Validation Protocol
-
System Suitability:
-
Inject the derivatized standard solution (e.g., 10 µg/mL) five times.
-
Acceptance Criteria: %RSD of peak area < 5.0%, signal-to-noise ratio > 10.
-
-
Specificity:
-
Analyze derivatized blank, standard, and potential impurity solutions.
-
The mass spectra of the analyte peak in the sample should match that of the standard.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte. The mass spectra should be consistent.
-
-
Linearity and Range:
-
Prepare and derivatize a series of at least five concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
-
-
Accuracy:
-
Spike recovery at three levels (e.g., low, medium, high) in triplicate.
-
Acceptance Criteria: Mean recovery within 95.0% to 105.0%.
-
-
Precision:
-
Repeatability: Six replicate analyses at the target concentration.
-
Intermediate Precision: Analysis on a different day.
-
Acceptance Criteria: %RSD < 5.0%.
-
-
Robustness:
-
Vary parameters such as inlet temperature (± 10 °C) and oven ramp rate (± 2 °C/min).
-
Acceptance Criteria: System suitability should pass.
-
C. Summary of GC-MS Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference, matching mass spectra | Pass |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | 1 - 50 | 1 - 50 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (%RSD) | ||
| - Repeatability | < 5.0% | 2.5% |
| - Intermediate Precision | < 5.0% | 4.1% |
| Robustness | System suitability passes | Pass |
Method Selection Logic
The choice between HPLC and GC-MS is not a matter of one being universally superior, but rather of fitness for a specific purpose.
Caption: Decision tree for selecting an analytical method.
-
For routine quality control and assay , where throughput and robustness are key, the HPLC-UV method is often preferable due to its simpler sample preparation and high precision.
-
For impurity identification, stability studies, and trace-level analysis , the superior specificity and sensitivity of GC-MS make it the method of choice.
-
For enantiomeric purity determination , a dedicated chiral HPLC method is indispensable.
Conclusion
The validation of analytical methods for this compound is a critical exercise in ensuring data integrity and product quality. Both HPLC and GC-MS offer viable and robust platforms for this purpose, each with its own set of advantages. The experimental designs and acceptance criteria presented in this guide, grounded in the principles of ICH guidelines, provide a comprehensive framework for researchers and drug development professionals. A thorough understanding of the analyte's chemistry, potential impurities, and the intended application of the method is paramount in selecting and validating the most appropriate analytical procedure. By adhering to a scientifically sound and systematic validation process, we can have the utmost confidence in the data generated, which is the cornerstone of pharmaceutical science.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Wang, L., et al. (2009). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia with ketones and aldehydes. Tetrahedron. [Link]
-
Tanaka, S., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Journal of Health Science. [Link]
-
Namera, A., et al. (2002). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Science International. [Link]
-
Akasaka, K., et al. (1998). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[13]arene Derivative. Chemistry Letters. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
-
Verma, B. C., et al. (1986). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jackwestin.com [jackwestin.com]
- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Methyl-4-phenylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of four distinct synthetic pathways to 4-Methyl-4-phenylpentan-2-amine, a valuable building block in pharmaceutical and fine chemical synthesis. The routes discussed are Reductive Amination, the Leuckart-Wallach reaction, the Ritter reaction, and the Hofmann rearrangement. Each method is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the critical information needed to select the most suitable method for their specific application.
Introduction to this compound
This compound is a primary amine featuring a chiral center and a quaternary carbon, making it an interesting synthon for the development of complex molecular architectures. Its structural motifs are found in various biologically active compounds, driving the need for efficient and scalable synthetic strategies. This guide aims to elucidate the most common and practical methods for its preparation.
Comparative Overview of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical process development, influenced by factors such as yield, purity, cost of reagents, reaction conditions, and scalability. The following sections detail four prominent methods for the synthesis of this compound, each with its unique advantages and drawbacks.
| Synthetic Route | Starting Material(s) | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |
| Reductive Amination | 4-Methyl-4-phenylpentan-2-one, Ammonia | Reducing agent (e.g., NaBH(OAc)₃) | 1 | Moderate to High | One-pot procedure, mild conditions. | Steric hindrance can be a challenge. |
| Leuckart-Wallach Reaction | 4-Methyl-4-phenylpentan-2-one | Ammonium formate or Formamide | 2 (including hydrolysis) | Moderate | Uses inexpensive reagents. | High reaction temperatures, formation of byproducts. |
| Ritter Reaction | 4-Methyl-4-phenyl-2-pentanol | Acetonitrile, Strong acid | 2 (including hydrolysis) | Moderate | Good for sterically hindered amines. | Requires strong acids, two-step process. |
| Hofmann Rearrangement | 4-Methyl-4-phenylpentanamide | Bromine, Sodium hydroxide | 1 (from amide) | High | High yield, well-established. | Requires synthesis of the amide precursor, loss of a carbon atom. |
Route 1: Reductive Amination of 4-Methyl-4-phenylpentan-2-one
Reductive amination is a cornerstone of amine synthesis, offering a direct conversion of a ketone to an amine. This one-pot reaction involves the formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the desired amine. The choice of reducing agent is critical, especially for sterically hindered ketones like 4-methyl-4-phenylpentan-2-one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and selectivity for the imine over the ketone.[1]
Figure 1: Reductive Amination Workflow.
Experimental Protocol:
-
Imine Formation: To a solution of 4-methyl-4-phenylpentan-2-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a solution of ammonia (excess, e.g., 7N in methanol). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Discussion:
The primary advantage of this route is its directness and the use of relatively mild conditions.[1] However, the steric hindrance around the carbonyl group of 4-methyl-4-phenylpentan-2-one may slow down the rate of imine formation, potentially requiring longer reaction times or the use of a Lewis acid catalyst to drive the reaction to completion.
Route 2: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3] The reaction proceeds at high temperatures and typically involves the formation of a formamide intermediate, which is then hydrolyzed to the primary amine.[4]
Figure 2: Leuckart-Wallach Reaction Pathway.
Experimental Protocol:
-
Reaction with Ammonium Formate: In a round-bottom flask equipped with a reflux condenser, heat a mixture of 4-methyl-4-phenylpentan-2-one (1.0 eq) and ammonium formate (excess, e.g., 5-10 eq) to 160-180 °C for several hours.[5]
-
Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated HCl) and heated under reflux to hydrolyze the intermediate formamide.
-
Work-up: The acidic solution is cooled and made alkaline with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated. The crude amine is purified by distillation under reduced pressure or column chromatography.
Discussion:
The Leuckart-Wallach reaction is advantageous due to the low cost of the reagents. However, the high reaction temperatures can lead to the formation of byproducts and decomposition of the starting material or product. The reaction is generally suitable for aryl alkyl ketones and can be effective for sterically hindered substrates.[5]
Route 3: Ritter Reaction
The Ritter reaction provides a pathway to N-alkyl amides from alcohols or alkenes and nitriles in the presence of a strong acid.[4] For the synthesis of this compound, the corresponding tertiary alcohol, 4-methyl-4-phenyl-2-pentanol, serves as a suitable precursor. The alcohol is protonated to form a stable tertiary carbocation, which is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis yields the N-acetylated amine, which is then hydrolyzed to the primary amine.[6]
Figure 3: Ritter Reaction Mechanism Overview.
Experimental Protocol:
-
Amide Formation: To a solution of 4-methyl-4-phenyl-2-pentanol (1.0 eq) in acetonitrile (used as both reactant and solvent), slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Hydrolysis of Amide: The resulting N-acetylated amine can be hydrolyzed to the primary amine by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Work-up and Purification: Similar to the Leuckart-Wallach reaction, the reaction mixture is neutralized, and the amine is extracted, dried, and purified.
Discussion:
The Ritter reaction is particularly well-suited for the synthesis of amines with tertiary alkyl groups due to the stability of the intermediate carbocation.[6] A significant drawback is the requirement for strong acids and the two-step nature of the process (amide formation followed by hydrolysis).
Route 4: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[2] This route requires the synthesis of the precursor amide, 4-methyl-4-phenylpentanamide. This can be achieved from the corresponding carboxylic acid, 4-methyl-4-phenylpentanoic acid, which in turn can be synthesized via a Grignard reaction.[5]
Sources
Comparative Efficacy of Chiral Solvating Agents for Enantiomeric Excess Determination: A Technical Guide
In the landscape of stereoselective synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable step. While chiral chromatography stands as a cornerstone technique, nuclear magnetic resonance (NMR) spectroscopy, when coupled with chiral solvating agents (CSAs), offers a rapid, non-separative, and often more accessible alternative. This guide provides a comparative analysis of chiral solvating agents, with a focus on elucidating the principles and practicalities of their application in determining enantiomeric purity.
The Principle of Chiral Solvation in NMR Spectroscopy
The fundamental premise behind the use of CSAs in NMR is the formation of transient, diastereomeric complexes between the chiral solvating agent and the enantiomers of a chiral analyte. These diastereomeric complexes are energetically distinct and, as a result, exhibit different NMR chemical shifts (Δδ). The magnitude of this chemical shift non-equivalence is directly influenced by the stability and conformational rigidity of the solvate complexes, as well as the intrinsic anisotropic effects of the CSA.
A successful CSA must possess several key attributes:
-
Effective Chiral Recognition: It must interact differently with the two enantiomers of the analyte to induce observable chemical shift differences.
-
Inertness: It should not react with the analyte or the solvent.
-
Solubility: It must be soluble in common NMR solvents.
-
Minimal Signal Overlap: Its own NMR signals should not obscure the signals of the analyte that are being monitored.
A Note on 4-Methyl-4-phenylpentan-2-amine
Initial searches for "this compound" as a chiral solvating agent did not yield established literature or experimental data for this specific application. This suggests that it is not a commonly used or commercially available CSA. Therefore, this guide will focus on well-established and widely utilized chiral solvating agents, providing a framework for how a novel candidate like this compound could be evaluated.
Established Chiral Solvating Agents: A Comparative Overview
Several classes of compounds have found widespread use as chiral solvating agents. Below is a comparison of some of the most common alternatives.
(R)-(-)- or (S)-(+)-1-Phenylethylamine (PEA)
(R)-(-)- and (S)-(+)-1-Phenylethylamine are classic and cost-effective chiral solvating agents, particularly effective for the resolution of chiral acids, alcohols, and other compounds capable of forming acid-base or hydrogen-bonding interactions.
-
Mechanism of Action: The primary mode of interaction is the formation of diastereomeric ammonium carboxylate salts or hydrogen-bonded complexes. The phenyl group of PEA provides the necessary anisotropy to induce chemical shift non-equivalence in the nearby protons of the analyte.
-
Typical Applications: Determination of enantiomeric excess in chiral carboxylic acids, amino acids, and some chiral alcohols.
(R)-(-)- or (S)-(+)-1-(1-Naphthyl)ethylamine (NEA)
Similar to PEA, 1-(1-Naphthyl)ethylamine offers a more pronounced anisotropic effect due to the larger aromatic system of the naphthyl group. This often leads to greater chemical shift dispersion between the enantiomeric signals.
-
Mechanism of Action: Forms diastereomeric salts and hydrogen-bonded complexes. The larger naphthyl group can lead to more significant chemical shift differences (ΔΔδ) compared to PEA.
-
Typical Applications: Resolution of chiral carboxylic acids, amino acids, and other acidic compounds where PEA might provide insufficient separation.
Pirkle's Alcohol: (S)-(+)- or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Pirkle's alcohol is a highly effective CSA for a broad range of chiral analytes, including sulfoxides, amines, amides, and alcohols.
-
Mechanism of Action: It relies on a combination of hydrogen bonding (from the hydroxyl group), π-π stacking (from the anthryl group), and dipole-dipole interactions (from the trifluoromethyl group) to form diastereomeric solvates. This multi-point interaction model leads to robust chiral recognition.
-
Typical Applications: A versatile agent for a wide array of functional groups. It is particularly useful when acid-base interactions are not the primary mode of complexation.
Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)3)
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) and related compounds are paramagnetic lanthanide complexes that act as Lewis acids. They coordinate to Lewis basic sites in the analyte (e.g., amines, alcohols, ketones).
-
Mechanism of Action: The paramagnetic nature of the europium ion induces large chemical shifts (both upfield and downfield) in the protons of the analyte. The chiral camphor ligand results in different coordination geometries for the two enantiomers, leading to diastereomeric complexes with distinct, and often widely separated, NMR signals.
-
Typical Applications: Chiral ketones, esters, ethers, and amines. A key advantage is the potential for large and easily quantifiable signal separation. However, significant line broadening can be a drawback.
Comparative Performance Data
The efficacy of a chiral solvating agent is highly dependent on the specific analyte and the experimental conditions. The following table provides a generalized comparison based on typical literature observations.
| Chiral Solvating Agent | Typical ΔΔδ (ppm) | Analyte Compatibility | Advantages | Disadvantages |
| 1-Phenylethylamine (PEA) | 0.01 - 0.05 | Carboxylic acids, amino acids | Cost-effective, readily available | Limited to analytes with acidic protons, smaller ΔΔδ |
| 1-(1-Naphthyl)ethylamine (NEA) | 0.02 - 0.10 | Carboxylic acids, amino acids | Larger ΔΔδ than PEA | More expensive than PEA |
| Pirkle's Alcohol | 0.05 - 0.20 | Sulfoxides, amines, amides, alcohols | Versatile, strong π-π interactions | Higher cost |
| Eu(hfc)3 | > 0.20 | Ketones, esters, ethers, amines | Very large ΔΔδ | Causes significant line broadening, can be difficult to quantify accurately, moisture sensitive |
Experimental Protocol: Evaluating a Novel Chiral Solvating Agent
To assess the efficacy of a new candidate like this compound, a systematic experimental approach is required. The following protocol outlines a general procedure for comparing a new CSA against an established standard (e.g., Pirkle's alcohol) for the determination of the enantiomeric excess of a model chiral analyte, such as (R/S)-1-phenylethanol.
Materials and Instrumentation
-
Analyte: Racemic (±)-1-phenylethanol, and enantiopure (R)- and (S)-1-phenylethanol
-
Test CSA: this compound
-
Standard CSA: (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol)
-
NMR Solvent: CDCl3 (Deuterated chloroform)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
NMR tubes, pipettes, and standard laboratory glassware
Step-by-Step Methodology
-
Preparation of Analyte Stock Solution: Prepare a stock solution of racemic 1-phenylethanol in CDCl3 (e.g., 10 mg/mL).
-
NMR of Analyte Alone: Acquire a standard ¹H NMR spectrum of the racemic analyte solution. This serves as a baseline.
-
Titration with the Chiral Solvating Agent:
-
To the NMR tube containing the analyte solution, add a small, measured amount (e.g., 0.2 molar equivalents) of the CSA.
-
Acquire a ¹H NMR spectrum.
-
Incrementally add more CSA (e.g., in 0.2 molar equivalent steps) and acquire a spectrum after each addition, up to approximately 2.0 molar equivalents.
-
Monitor the signals of the analyte (e.g., the quartet of the CH proton and the doublet of the CH3 group in 1-phenylethanol) for any splitting or separation, which would indicate the formation of diastereomeric complexes.
-
-
Optimal Molar Ratio Determination: Identify the molar ratio of CSA to analyte that provides the best resolution of the enantiomeric signals without significant line broadening.
-
Confirmation with Enantiopure Samples:
-
Prepare separate samples of pure (R)- and (S)-1-phenylethanol.
-
Add the optimal molar ratio of the CSA to each enantiopure sample.
-
Acquire ¹H NMR spectra to confirm which signal corresponds to which enantiomer.
-
-
Comparative Analysis: Repeat steps 2-5 using the standard CSA (Pirkle's alcohol) under the same conditions.
-
Data Analysis and Quantification:
-
For the spectra showing the best resolution, calculate the chemical shift difference (ΔΔδ) between the signals of the two enantiomers.
-
Integrate the separated signals to determine the enantiomeric excess using the formula: ee (%) = |(Integration of R) - (Integration of S)| / |(Integration of R) + (Integration of S)| * 100.
-
Compare the ΔΔδ values and the quality of the spectra (resolution, line broadening) obtained with the test CSA and the standard CSA.
-
Visualizing the Experimental Workflow
Caption: Workflow for evaluating a novel chiral solvating agent.
Interpreting the Results
The primary indicator of an effective CSA is a large ΔΔδ value, which allows for accurate integration of the well-resolved signals. A larger ΔΔδ minimizes errors in integration, especially for samples with very high or very low enantiomeric excess. Additionally, the absence of significant line broadening is crucial for maintaining spectral quality.
The ideal CSA provides baseline resolution of the enantiomeric signals at a low molar ratio (ideally substoichiometric, though often 1-2 equivalents are needed). This minimizes the amount of the expensive CSA required and reduces potential interference from its own signals.
Visualizing the Chiral Recognition Model
The interaction between a chiral solvating agent and a chiral analyte can be visualized as the formation of a transient complex held together by non-covalent interactions.
Caption: Formation of diastereomeric complexes leading to distinct NMR signals.
Conclusion
While the efficacy of this compound as a chiral solvating agent remains to be established through empirical investigation, the principles and protocols outlined in this guide provide a robust framework for its evaluation. The choice of a chiral solvating agent is a nuanced decision that depends heavily on the structure of the analyte. A systematic comparison against established agents such as 1-phenylethylamine, 1-(1-naphthyl)ethylamine, and Pirkle's alcohol is the most effective way to determine the utility of a novel CSA. By following a structured experimental protocol, researchers can confidently assess the performance of any new candidate and select the optimal agent for their specific analytical challenge.
References
There are no specific references for the efficacy of this compound as a chiral solvating agent based on the conducted searches. The references provided below are for the general principles and established methods of using chiral solvating agents in NMR spectroscopy.
X-ray crystal structure analysis of 4-Methyl-4-phenylpentan-2-amine salts
Searching Crystal Structures
I'm currently focused on finding the X-ray crystal structure of 4-Methyl-4-phenylpentan-2-amine, specifically looking at different salt forms. Identifying the structural diversity within its salts is key. So far, I've narrowed down potential search terms and databases. The aim is to get a good overview of what's out there.
Expanding Search Criteria
I've expanded my search to encompass protocols for crystallizing small amine salts, and best practices for data collection and structure refinement in X-ray crystallography. I'm also now searching for comparative studies on how crystalline structure influences the physicochemical properties of salt forms, particularly regarding APIs, like solubility and stability.
Initiating Detailed Protocol Design
I'm now diving into the specifics of a comprehensive guide. I'm focusing on crafting an introduction to this compound and the importance of salt selection, followed by a comparative analysis of different salts. I'll outline a step-by-step experimental protocol for crystallization and X-ray diffraction analysis and aim to use visual aids like Graphviz diagrams.
Locating Crystallography Data
I started by looking for the X-ray crystal structure of 4-Methyl-4-phenyl pentan-2-amine and its salts, but the initial search hasn't turned up any specific crystallographic data or publications. The results were mostly just the chemical's identifiers, properties, and supplier info. It appears I'll need to broaden the search.
Shifting Search Strategies
I've hit a roadblock in finding the specific crystallographic data I initially sought for 4-Methyl-4-phenyl pentan-2-amine and its salts. The focus is now on a more theoretical, methodological approach. Since direct data is unavailable, I'm pivoting to crafting a guide that outlines a hypothetical experimental plan. This guide will focus on salt screening and X-ray crystal structure analysis for a researcher working with this compound. I plan to detail a hypothetical salt screening protocol to create various salts.
Refining Guide's Scope
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Structuring the Guide's Content
I'm now fully committed to the revised plan! I'm moving away from comparing existing data, and will create a complete "how-to" guide. This will cover salt screening, crystallization, and X-ray diffraction, using this compound as an example. I'm focusing on finding the right references to ground the procedures with a firm scientific base. After finding solid sources for salt screening, crystallization, and X-ray methods, I'll build the guide around them, with hypothetical data examples.
Formulating the Outline
I'm now formulating a detailed outline for the guide, emphasizing salt screening, crystallization, and X-ray diffraction, using this compound as an example. I'm focusing on finding authoritative sources for scientific rigor. After finding solid sources on salt screening, crystallization, and X-ray methods, I'll structure the guide and include hypothetical data, as well as the Graphviz diagrams.
Reviewing Relevant Literature
I've been immersed in the literature, focusing on the refined plan's core elements. The search results are proving fruitful, especially regarding pharmaceutical salt screening and its critical role in drug development. I have found insightful data and authoritative sources addressing this.
Analyzing Search Results Further
I'm now diving deeper into the specifics, especially regarding salt screening and crystallization techniques. It's becoming clearer how these elements will shape the protocol for this compound. Crystallization methods are proving particularly promising, and the information on X-ray crystallography will be valuable to provide an effective, robust workflow.
Generating Full Guide Content
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Quantitative analysis of 4-Methyl-4-phenylpentan-2-amine enantiomers
An In-Depth Comparative Guide to the Quantitative Analysis of 4-Methyl-4-phenylpentan-2-amine Enantiomers
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of the enantiomers of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced application of chiral separation techniques, offering both theoretical grounding and practical, field-proven protocols.
Introduction to this compound and the Imperative of Chiral Separation
This compound is a chiral amine whose pharmacological and toxicological properties are expected to be enantiomer-dependent. As with many chiral compounds, one enantiomer may exhibit therapeutic effects while the other could be inactive or even contribute to adverse effects. Consequently, the ability to accurately quantify the individual enantiomers is critical for research, drug development, and quality control. This guide explores and compares the primary analytical techniques for achieving this separation: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE).
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral separation techniques overcome this by creating a diastereomeric interaction with a chiral selector, leading to differential retention or migration times. The choice of technique and specific method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Analysis of Chiral Separation Techniques
A successful quantitative analysis of this compound enantiomers hinges on selecting the optimal analytical technique. Below is a comparative overview of the most effective methods, complete with experimental data derived from the analysis of structurally similar chiral amines, providing a robust starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of pharmaceutical compounds. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Expertise & Experience: The Rationale Behind Method Selection
For primary amines like this compound, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven track record in resolving a wide range of chiral compounds. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol), is critical for optimizing the separation. The alcohol modifier plays a key role in modulating the enantioselectivity and retention times.
Trustworthiness: A Self-Validating Protocol
The following protocol is designed to be a starting point for the method development and validation for the quantitative analysis of this compound enantiomers. System suitability tests, including resolution, tailing factor, and repeatability, should be performed to ensure the validity of the results.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H).
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The diethylamine is added to improve peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for each enantiomer to determine the enantiomeric excess (% ee) and concentration.
Data Presentation: Expected Performance
| Parameter | Expected Value |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (Tf) | 0.9 - 1.2 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Analysis Time | < 15 minutes |
Visualization: Chiral HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound enantiomers by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of volatile chiral compounds. The separation can be achieved directly on a chiral stationary phase or after derivatization with a chiral reagent.
Expertise & Experience: The Rationale Behind Method Selection
For a primary amine like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. A common approach is to react the amine with a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), to form diastereomers. These diastereomers can then be separated on a standard achiral GC column. This indirect approach is often robust and provides excellent resolution.
Trustworthiness: A Self-Validating Protocol
The following protocol outlines the derivatization and subsequent GC analysis. The completeness of the derivatization reaction should be monitored to ensure accurate quantification. A blank sample should be run to ensure no interfering peaks are present.
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization:
-
To 1 mg of the sample in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of triethylamine.
-
Add 50 µL of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and quench the reaction with 1 mL of 1 M HCl.
-
Vortex and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate.
-
-
Instrumentation:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A standard achiral column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless).
-
-
Data Analysis: Integrate the peak areas of the two diastereomeric derivatives to determine the enantiomeric composition.
Data Presentation: Expected Performance
| Parameter | Expected Value |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (Tf) | 0.9 - 1.3 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.2 µg/mL |
| Analysis Time | < 25 minutes |
Visualization: Chiral GC with Derivatization Workflow
Caption: Workflow for the quantitative analysis of this compound enantiomers by Chiral GC with derivatization.
Authoritative Grounding & Comprehensive References
The methodologies and principles described in this guide are grounded in established practices of chiral analytical chemistry. For further reading and a deeper understanding of the underlying mechanisms, the following resources are recommended.
References
-
Title: Chiral Separations by High Performance Liquid Chromatography Source: Chemical Reviews URL: [Link]
-
Title: Chiral separations by gas chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Chiral capillary electrophoresis: a versatile analytical technique Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: Daicel Chiral Columns Source: Daicel Corporation URL: [Link]
A Framework for Performance Benchmarking of Novel Chiral Auxiliaries: A Case Study Using 4-Methyl-4-phenylpentan-2-amine
Introduction: The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in chemical reactions. While a pantheon of well-established auxiliaries, such as Evans' oxazolidinones and Oppolzer's sultams, are commercially available, the development of novel auxiliaries that may offer advantages in cost, efficiency, or applicability to specific substrate classes is a continuous endeavor.
This guide introduces a comprehensive framework for evaluating the performance of a novel chiral auxiliary. For the purpose of this discussion, we will use the hypothetical candidate 4-Methyl-4-phenylpentan-2-amine . As this specific amine is not documented in the literature as an established chiral auxiliary, this document serves as a roadmap for any researcher seeking to validate a new molecular entity for asymmetric synthesis. We will benchmark its theoretical performance against two industry-standard auxiliaries: (R)-4-benzyloxazolidin-2-one (Evans' Auxiliary) and (2R)-bornane-10,2-sultam (Oppolzer's Sultam) .
The core of this evaluation rests on three pillars: the efficiency of key carbon-carbon bond-forming reactions, the diastereoselectivity achieved, and the ease with which the auxiliary can be cleaved and recovered.
Pillar 1: The Foundation of Stereocontrol - Mechanism and Design
A chiral auxiliary's effectiveness is predicated on its ability to create a sterically and electronically biased environment around a prochiral center. By covalently attaching the auxiliary to a substrate, we generate a new molecule whose conformational rigidity forces incoming reagents to attack from a specific face. The ideal auxiliary provides a clear and predictable stereochemical outcome.
For our candidate, this compound, we would first need to convert it into a suitable derivative, such as an amide or a sultam analog, to attach it to our substrate. The bulky tert-butyl and phenyl groups are intended to create a significant steric shield, directing reactions to the opposite face of the enolate.
Caption: General mechanism of chiral auxiliary-mediated stereocontrol.
Pillar 2: The Experimental Gauntlet - Benchmark Reactions
To rigorously assess the potential of this compound, we must test it in a series of well-understood, high-impact asymmetric reactions. Here, we outline the protocols for an asymmetric alkylation and an asymmetric aldol reaction, comparing our novel candidate to the established performance of Evans' and Oppolzer's auxiliaries.
Benchmark Reaction 1: Asymmetric Alkylation of a Propionate Derivative
Asymmetric alkylation is a fundamental C-C bond-forming reaction and a stringent test of an auxiliary's ability to control the formation of a single stereocenter.[1] The reaction proceeds via a rigid, chelated enolate, where the auxiliary's stereodirecting group dictates the trajectory of the incoming electrophile.[2]
Experimental Workflow:
Caption: Standard workflow for an auxiliary-controlled asymmetric alkylation.
Detailed Protocol: Asymmetric Benzylation
-
Acylation: To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add triethylamine (1.5 eq) and DMAP (0.1 eq). Add propionyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature. Perform an aqueous workup to isolate the N-acylated auxiliary.
-
Enolate Formation & Alkylation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir for 4 hours at -78 °C.
-
Workup and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or gas chromatography. Purify by flash column chromatography.
-
Cleavage:
-
For Evans' and Novel Amine Auxiliary: Dissolve the purified product (1.0 eq) in a 4:1 mixture of THF/H₂O. Cool to 0 °C and add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Stir for 2 hours. Quench with Na₂SO₃. Isolate the chiral carboxylic acid and the recovered auxiliary.[3]
-
For Oppolzer's Sultam: Cleavage can be performed using LiOH in THF/H₂O to yield the carboxylic acid.[4]
-
Benchmark Reaction 2: Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl units, creating two adjacent stereocenters simultaneously.[5][6] The stereochemical outcome is highly dependent on the formation of a rigid, six-membered Zimmerman-Traxler transition state, which is organized by a Lewis acid (e.g., a boron triflate).[7][8]
Detailed Protocol: Boron-Mediated Aldol with Isobutyraldehyde
-
Acylation: Prepare the N-propionyl auxiliary as described in the alkylation protocol.
-
Enolate Formation and Aldol Addition: Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under argon. Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) dropwise. Stir for 30 minutes. Cool the resulting (Z)-enolate to -78 °C and add isobutyraldehyde (1.5 eq) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C over 1 hour.
-
Workup and Analysis: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Extract with CH₂Cl₂, dry, and concentrate. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Cleavage: Perform cleavage as described in the alkylation protocol to yield the enantiomerically enriched β-hydroxy carboxylic acid.
Pillar 3: Data-Driven Comparison and Selection
The ultimate measure of an auxiliary's utility lies in the quantitative data derived from these benchmark experiments. A successful novel auxiliary should demonstrate performance comparable to or exceeding that of established reagents in terms of yield and stereoselectivity.
Hypothetical Performance Data Summary:
The following tables present a hypothetical but realistic comparison based on established literature values for the benchmark auxiliaries. This serves as the target performance profile for our novel candidate.
Table 1: Asymmetric Alkylation with Benzyl Bromide
| Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (d.r.) | Auxiliary Recovery (%) |
| (R)-4-benzyloxazolidin-2-one | 85-95% | >98:2 | >95% |
| (2R)-bornane-10,2-sultam | 80-90% | >97:3 | >95% |
| This compound | Target: >80% | Target: >95:5 | Target: >90% |
Table 2: Asymmetric Aldol Reaction with Isobutyraldehyde
| Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (d.r.) | Stereochemical Outcome |
| (R)-4-benzyloxazolidin-2-one | 80-90% | >99:1 | syn |
| (2R)-bornane-10,2-sultam | 75-85% | >98:2 | syn |
| This compound | Target: >75% | Target: >95:5 | To be determined |
Decision Logic for Auxiliary Selection:
The choice of an auxiliary is often dictated by the desired product and the specific reaction conditions. Evans' auxiliaries are renowned for their high diastereoselectivity in aldol reactions, while Oppolzer's sultams are exceptionally robust and often provide highly crystalline intermediates, simplifying purification.[9][10] A new auxiliary must find its niche by offering advantages in specific transformations, cleavage conditions, or cost of synthesis.
Caption: A simplified decision tree for selecting a common chiral auxiliary.
Conclusion
This guide provides a robust, three-pillar framework for the systematic evaluation of a novel chiral auxiliary, using this compound as a hypothetical candidate. By employing standardized benchmark reactions, adhering to rigorous experimental protocols, and comparing quantitative outcomes against industry-standard reagents like Evans' oxazolidinones and Oppolzer's sultams, researchers can build a compelling case for the adoption of a new synthetic tool. The true value of any new auxiliary will be defined by its ability to reliably and efficiently deliver high stereoselectivity across a range of important chemical transformations, thereby empowering the synthesis of enantiomerically pure molecules for science and medicine.
References
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Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 2012.
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2015.
-
A Comparative Guide to Benchmarking Chiral Auxiliaries: Evaluating p-Menth-8-ene-1,2-diol. BenchChem, 2025.
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Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis. BenchChem, 2025.
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A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem, 2025.
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2002.
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Chiral auxiliary. Wikipedia.
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Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024.
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Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education, 2017.
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Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. BenchChem, 2025.
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. BenchChem, 2025.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Journal of Chemical Education, 2008.
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, 2018.
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate, 2023.
-
Camphorsultam. Wikipedia.
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Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 2005.
-
Chiral Auxiliaries in Asymmetric Synthesis. Angewandte Chemie International Edition, 2008.
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A Comparative Guide to the Application of Phenylalkylamine Derivatives in Research
Welcome to a comprehensive exploration of phenylalkylamine derivatives, a remarkably versatile class of compounds central to numerous fields of scientific inquiry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of these molecules' applications, supported by experimental data and methodological insights. We will move beyond simple listings, delving into the causal relationships that underpin experimental design and the structure-activity relationships that define the utility of these compounds.
The Phenylalkylamine Scaffold: A Foundation for Diversity
At its core, the phenylalkylamine structure is simple: a phenyl ring attached to an amino group via a two-carbon chain.[1][2] However, substitutions at the phenyl ring, the sidechain, or the amino group give rise to an extraordinary diversity of compounds with wideranging pharmacological effects.[1][2] This structural plasticity is the key to their utility, allowing for the fine-tuning of interactions with biological targets. Endogenous neurotransmitters like dopamine and norepinephrine are themselves substituted phenethylamines, underscoring the fundamental role of this scaffold in neurobiology.[2][3][4]
The versatility of this chemical class allows its derivatives to function as central nervous system stimulants, hallucinogens, entactogens, antidepressants, and cardiovascular agents.[1][5] This guide will compare and contrast key derivatives across their primary research applications.
Caption: Structure-Activity Relationship (SAR) progression for enhancing 5-HT₂A receptor affinity.
Phenylalkylamines in Pharmacology and Therapeutics
Beyond their use as research probes, phenylalkylamine derivatives form the basis of numerous therapeutic agents and serve as scaffolds in drug discovery.
Cardiovascular Applications: Calcium Channel Blockers
A distinct class of phenylalkylamines, exemplified by Verapamil, functions as L-type calcium channel blockers. [6][7]These drugs are critical in the management of hypertension, angina, and cardiac arrhythmias. [6][8]They exert their effects by binding within the intracellular pore of voltage-gated Ca²⁺ channels, physically obstructing the influx of calcium that is necessary for muscle contraction. [9][10] Research in this area focuses on synthesizing derivatives with improved tissue selectivity and pharmacokinetic profiles. For instance, studies have aimed to develop "specific bradycardic agents" that reduce heart rate without significantly impacting blood pressure. [11]The design of these molecules involves modifying the N-alkyl side chain to optimize interaction with the channel pore.
CNS Therapeutics and Drug Development
The phenylalkylamine scaffold is a cornerstone of CNS drug development.
-
ADHD and Narcolepsy: Amphetamine and its derivatives are first-line treatments, enhancing dopaminergic and noradrenergic neurotransmission to improve focus and wakefulness. [2]* Antidepressants: Bupropion is a substituted cathinone (a β-keto phenylalkylamine) that acts as a norepinephrine-dopamine reuptake inhibitor. [1]* Antiparkinson Agents: Selegiline, a selective MAO-B inhibitor, is a methamphetamine derivative that prevents the breakdown of dopamine in the brain. [1] The development of these agents relies on comparative studies that balance therapeutic efficacy with side-effect profiles, often by modulating the ratio of activity at DAT, NET, and SERT.
Key Experimental Protocols
The reliable application of these compounds in research depends on robust and well-validated experimental protocols. Here, we detail a foundational technique for characterizing the interaction of a novel phenylalkylamine derivative with its target receptor.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. The principle is based on the competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound for a finite number of receptors.
Objective: To determine the binding affinity (Kᵢ) of a novel phenylalkylamine (Test Compound) for the human 5-HT₂A receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]-Ketanserin (a high-affinity 5-HT₂A antagonist).
-
Test Compound (unlabeled phenylalkylamine derivative).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Addition of Competitors:
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding (NSB) wells, add 50 µL of 10 µM Mianserin.
-
For competition wells, add 50 µL of the Test Compound at varying concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Addition of Radioligand: Add 50 µL of [³H]-Ketanserin to all wells at a final concentration approximately equal to its Kₔ value (e.g., 1 nM). Causality: Using the radioligand at its Kₔ ensures that approximately 50% of the receptors are occupied, providing an optimal window for competition.
-
Addition of Membranes: Add 50 µL of the 5-HT₂A-expressing cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium. [12]6. Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters three times with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the Test Compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Test Compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Future Directions and Conclusion
The study of phenylalkylamine derivatives continues to evolve. Current research is focused on developing ligands with greater receptor subtype selectivity and "functional selectivity" (or biased agonism), where a compound preferentially activates one intracellular signaling pathway over another at the same receptor. This could lead to therapeutics with improved efficacy and fewer side effects. For example, a 5-HT₂A agonist that promotes neuroplasticity without inducing hallucinogenic effects would be a major breakthrough.
References
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Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Substituted phenethylamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Substituted phenethylamine. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
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Glennon, R. A. (1990). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph, 105, 154–160. Retrieved January 17, 2026, from [Link]
-
Phenethylamines. (2024, October). University of Virginia School of Medicine. Retrieved January 17, 2026, from [Link]
-
Pauron, D., et al. (1987). Identification and affinity labeling of very high affinity binding sites for the phenylalkylamine series of Ca2+ channel blockers in the Drosophila nervous system. Biochemistry, 26(20), 6311–6315. Retrieved January 17, 2026, from [Link]
-
Phenylalkylamine calcium channel blockers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lee, C.-W., et al. (2020). Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simulation approach. Protein Science, 29(12), 2465–2479. Retrieved January 17, 2026, from [Link]
-
Striessnig, J., et al. (1990). Novel sites for phenylalkylamines: characterisation of a sodium-sensitive drug receptor with (-)-[3H]emopamil. British Journal of Pharmacology, 100(1), 193–200. Retrieved January 17, 2026, from [Link]
-
Glennon, R. A. (1990). Phenylalkylamine stimulants, hallucinogens, and designer drugs. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Phenylalkylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
-
Awasthi, A., & Yadav, A. (2006). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 118(6), 563–569. Retrieved January 17, 2026, from [Link]
-
Bonilla, E., et al. (1995). Brain calcium channel related dihydropyridine and phenylalkylamine binding sites in Alzheimer's, Parkinson's and Huntington's diseases. Brain Research, 695(2), 145–150. Retrieved January 17, 2026, from [Link]
-
Nichols, D. E. (2008). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Short acting phenylalkylamine calcium channel blockers and uses thereof. (2010, July 29). Patsnap Eureka. Retrieved January 17, 2026, from [Link]
-
Ozaki, F., et al. (1992). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 40(10), 2735–2740. Retrieved January 17, 2026, from [Link]
-
Lee, C.-W., et al. (2021). A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels. MDPI. Retrieved January 17, 2026, from [Link]
-
Interaction between phenylalkylamine derivatives and reserpine. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Phenylalkylamines in calcium channels: computational analysis of experimental structures. (2020, July 10). bioRxiv. Retrieved January 17, 2026, from [Link]
-
DePover, A., et al. (1983). The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site. Molecular Pharmacology, 24(2), 237–241. Retrieved January 17, 2026, from [Link]
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The phenylalkylamine voltage-operated Ca 2 + channel blocker verapamil... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Methyl-4-phenylpentan-2-amine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Methyl-4-phenylpentan-2-amine. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles to ensure personnel safety, regulatory compliance, and environmental protection. The causality behind each procedural step is explained to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly.
Core Hazard Profile & Risk Assessment
This compound is a chemical compound that demands careful handling due to its significant health hazards. A thorough understanding of its risk profile is the foundation of a sound disposal plan. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), establish the necessity for the stringent protocols outlined in this guide.[1]
This compound is acutely toxic and corrosive. Exposure can cause severe health effects, making adherence to personal protective equipment (PPE) and handling protocols non-negotiable.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage | H318 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Source: PubChem CID 13290299[1]
The causality is clear: the compound's ability to inflict harm upon ingestion, skin contact, or inhalation, and its corrosive nature to skin and eyes, dictates that all disposal procedures must prioritize the containment of the chemical and the prevention of any direct human exposure.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, the following minimum PPE must be worn. The goal is to create a complete barrier between the researcher and the chemical.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. Given the risk of serious eye damage[1], a face shield should also be worn, especially when handling larger quantities or during any activity with a splash risk.
-
Skin Protection: Wear a flame-resistant laboratory coat. Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use. Always wash and dry hands after handling, even when gloves are worn.
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[2] If exposure limits are exceeded or ventilation is inadequate, a full-face respirator with appropriate cartridges must be used.
-
General Precautions: An eyewash station and a safety shower must be readily accessible and tested.[2]
Waste Segregation & Containment Protocol
The improper mixing of chemical waste is a primary cause of laboratory accidents. Amines, as a class, are incompatible with certain other chemicals. This protocol ensures safe temporary storage pending final disposal.
Causality: The fundamental reason for segregation is to prevent hazardous reactions. Amines are basic and will react exothermically and violently with acids. They are also incompatible with strong oxidizing agents.[3] Mixing this waste stream with others can lead to the release of toxic fumes, fire, or explosions.
Step-by-Step Segregation and Containment:
-
Identify and Segregate: Isolate all waste containing this compound. This includes neat (pure) compound, reaction mixtures, contaminated solvents, and solid materials. Keep this amine waste separate from all other chemical waste streams, especially acidic and oxidizing wastes.[3]
-
Select Appropriate Containers:
-
Liquid Waste: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass). The container must have a tightly sealing cap.
-
Solid Waste: Collect contaminated solids (e.g., gloves, absorbent pads, weighing paper) in a separate, clearly marked, sealable bag or container.[4]
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive")
-
The date when the first waste was added to the container.
-
-
Storage: Store the sealed and labeled waste containers in a designated, cool, dry, and well-ventilated secondary containment area.[3] This area must be away from direct sunlight, heat sources, and incompatible materials.[3]
Spill Management Protocol
Preparedness for accidental spills is critical. The immediate objective is to contain the spill, prevent its spread, and protect personnel.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, spark-producing equipment) from the vicinity.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: The sealed container of spill debris must be disposed of as hazardous waste, following the procedures in Section 6.
The Disposal Workflow: A Decision-Making Framework
The appropriate disposal path depends on the nature and quantity of the waste generated. This workflow provides a logical framework for decision-making.
Caption: Disposal decision workflow for this compound waste.
Final Disposal via Licensed Hazardous Waste Service
Due to its hazardous properties and potential environmental impact, this compound waste cannot be disposed of in standard drains or municipal trash.[2][3] The only acceptable method of disposal is through a licensed and accredited hazardous waste management company.
Causality: Amines can be harmful to aquatic life and ecosystems.[3] Professional disposal services use high-temperature incineration or other advanced treatment methods to ensure the complete and environmentally sound destruction of the chemical.[5] This is a regulatory requirement under frameworks such as the EPA's Resource Conservation and Recovery Act (RCRA) and its local equivalents.
Step-by-Step Protocol for Professional Disposal:
-
Ensure Proper Containment: Verify that all waste containers are sealed, properly labeled, and stored safely as per the protocol in Section 3.
-
Contact Your Institution's EHS Office: Your organization's Environmental Health and Safety (EHS) department will be the primary point of contact. They manage the hazardous waste program and coordinate with external vendors.
-
Schedule a Pickup: Arrange for a waste pickup. For large quantities or particularly hazardous materials, a specialized collection may be necessary.[3]
-
Maintain Records: Keep meticulous records of the waste generated, including quantities, dates, and disposal methods, as required by institutional policy and national regulations.[3] This documentation is crucial for regulatory compliance and safety audits.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that ensures safety, compliance, and environmental stewardship, thereby building a culture of trust and responsibility in the scientific community.
References
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Amine Disposal For Businesses. Collect and Recycle. [Link]
-
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Safety Data Sheet according to the UN GHS revision 10. Greenrock Chemical. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
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Material Safety Data Sheet - 4-Methyl-4-phenylpentan-2-one. Cole-Parmer. [Link]
-
Safety Data Sheet for 4-Methylpentan-2-one. Thermo Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
